2-Bromo-6-(chloromethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQJMBHZLIDFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617083 | |
| Record name | 2-Bromo-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727356-19-6 | |
| Record name | 2-Bromo-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(chloromethyl)pyridine is a key bifunctional building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom and a chloromethyl group, offers two distinct reactive sites. This allows for selective and sequential chemical transformations, making it a versatile precursor for the synthesis of a wide array of more complex molecules, including ligands for transition metals and novel drug candidates.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by detailed experimental protocols and characterization data.
Core Chemical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 262.5 ± 25.0 °C (Predicted) | [3][4] |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Melting Point | Not explicitly available | |
| Solubility | Soluble in alcohols and organic solvents, slightly soluble in water. | [5] |
| pKa | -0.73 ± 0.12 (Predicted) | [3][4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |
Spectroscopic Data
The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.
| ¹H NMR | ¹³C NMR |
| The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the chloromethyl group. | The ¹³C NMR spectrum shows distinct peaks for the five carbon atoms of the pyridine ring and the carbon of the chloromethyl group. |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the chlorination of 2-Bromo-6-(hydroxymethyl)pyridine. Two primary methods are reported, utilizing either thionyl chloride or cyanuric chloride as the chlorinating agent.
Method 1: Synthesis using Thionyl Chloride
This method involves the reaction of 2-Bromo-6-(hydroxymethyl)pyridine with thionyl chloride, often in a solvent like chloroform. While effective, this method requires careful control of reaction conditions to prevent over-chlorination, where the bromine on the pyridine ring is substituted by chlorine.[6]
Experimental Protocol:
-
Dissolve 2-Bromo-6-(hydroxymethyl)pyridine (1 equivalent) in chloroform.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry under vacuum to yield this compound.[3]
Method 2: Synthesis using Cyanuric Chloride
An alternative and often milder method employs cyanuric chloride in the presence of N,N-dimethylformamide (DMF). This method can offer better selectivity and avoids the formation of the over-chlorinated byproduct.[6]
Experimental Protocol:
-
Prepare the cyanuric chloride•DMF adduct by reacting cyanuric chloride (1.02 equivalents) with DMF and stirring for 1 hour.
-
Add a solution of 2-Bromo-6-(hydroxymethyl)pyridine (1 equivalent) in dichloromethane (DCM) to the adduct.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with deionized water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[6]
Caption: Synthetic pathways to this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its two functional groups.
-
Chloromethyl Group: This benzylic-like chloride is susceptible to nucleophilic substitution reactions . This allows for the introduction of a wide variety of functional groups containing oxygen, nitrogen, or sulfur nucleophiles, providing a straightforward route to diverse derivatives.
-
Bromo Group: The bromine atom attached to the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings.[7] This enables the formation of carbon-carbon or carbon-heteroatom bonds, facilitating the construction of complex molecular scaffolds. The reactivity of the C-Br bond is generally lower than that of the C-Cl bond in the chloromethyl group, allowing for selective reactions. However, 2-bromopyridines are known to be effective substrates in a variety of cross-coupling reactions.[8]
This dual reactivity makes this compound a valuable intermediate in drug discovery.[2] It serves as a scaffold for the generation of libraries of compounds for screening against various biological targets. Pyridine derivatives are prevalent in many approved drugs, and the ability to functionalize the pyridine ring at two distinct positions is a powerful tool for medicinal chemists to explore structure-activity relationships (SAR). For instance, derivatives of 2,6-disubstituted pyridines have been investigated for their potential as antimicrobial agents and kinase inhibitors.[2]
References
- 1. This compound | 727356-19-6 | CEB35619 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 727356-19-6 [amp.chemicalbook.com]
- 4. This compound CAS#: 727356-19-6 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Properties and Applications of 2-Bromo-6-(chloromethyl)pyridine (CAS 727356-19-6)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
2-Bromo-6-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile building block in synthetic chemistry. Its bifunctional nature, featuring both a reactive chloromethyl group and a bromo-substituted pyridine ring, allows for a wide range of chemical modifications, making it a valuable precursor in the development of novel compounds with potential therapeutic applications.
| Property | Value | Reference |
| CAS Number | 727356-19-6 | |
| Chemical Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 46-49 °C | |
| SMILES | ClCC1=CC=CC(Br)=N1 | [1] |
| InChI Key | Not available |
Synthesis Protocols
Several synthetic routes for this compound have been reported. The choice of method may depend on the desired scale, purity requirements, and available starting materials.
Synthesis from 6-Bromopyridine-2-methanol using Thionyl Chloride
This method involves the direct chlorination of the corresponding alcohol.
Experimental Protocol:
-
Dissolve 6-Bromopyridine-2-methanol (5.00 g, 25.5 mmol) in chloroform (30 ml).
-
Slowly add thionyl chloride (2.8 ml, 38.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction completion using an appropriate method (e.g., TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration to obtain this compound.
Synthesis using Cyanuric Chloride and DMF
This method offers an alternative to thionyl chloride.
Experimental Protocol:
-
To a solution of 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane, add cyanuric chloride (1.1 eq) and N,N-dimethylformamide (catalytic amount).
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of 2,6-disubstituted pyridine derivatives, which have shown promise in several therapeutic areas.
Inhibition of β-Amyloid Aggregation in Alzheimer's Disease
Derivatives of this compound have been investigated as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[2][3] These compounds are designed to interact with the β-sheet structures of Aβ aggregates, thereby preventing their formation and subsequent neurotoxicity. The 2,6-diaminopyridine moiety has been identified as a crucial structural feature for this inhibitory activity.[3]
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition
This assay is commonly used to screen for inhibitors of Aβ fibrillization.
-
Preparation of Aβ Peptides: Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), lyophilize, and then resuspend in a buffer like phosphate-buffered saline (PBS) to the desired concentration.
-
Incubation: Mix the Aβ peptide solution with various concentrations of the test compound (2,6-disubstituted pyridine derivative) or a vehicle control in a 96-well plate.
-
ThT Addition: Add Thioflavin T (ThT) solution to each well. ThT is a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence.
-
Fluorescence Measurement: Incubate the plate at 37°C with gentle shaking. Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of Aβ aggregation. Calculate the percentage of inhibition for each compound concentration.
Kinase Inhibition
The 2,6-disubstituted pyridine scaffold is a common feature in many kinase inhibitors.[1] Derivatives synthesized from this compound have the potential to target various kinases, including p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory diseases and cancer.
Experimental Protocol: Luminescent-Based p38 Kinase Inhibition Assay
This assay measures the activity of p38 kinase by quantifying the amount of ADP produced.[2]
-
Reagent Preparation: Prepare solutions of the p38 kinase, a suitable peptide substrate, ATP, and the test compound (2,6-disubstituted pyridine derivative) in a kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, followed by the p38 kinase and substrate mixture. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that converts the ADP generated into ATP. This newly formed ATP is then used by a luciferase to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Antimicrobial Activity
Pyridine derivatives have been widely explored for their antimicrobial properties. Compounds derived from this compound can be screened for activity against a range of pathogenic bacteria and fungi. The mechanism of action for some pyridine-based antimicrobials is thought to involve the disruption of the microbial cell membrane.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to quantify the antimicrobial activity of a compound.[4]
-
Compound Preparation: Prepare a stock solution of the 2,6-disubstituted pyridine derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a serial two-fold dilution of the compound stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., McFarland standards).
-
Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate, including a positive control (no compound) and a negative control (no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound (CAS 727356-19-6) is a valuable and versatile chemical intermediate. Its utility in the synthesis of 2,6-disubstituted pyridine derivatives provides a gateway to a diverse range of compounds with significant potential in medicinal chemistry. The applications of these derivatives as inhibitors of β-amyloid aggregation, kinase modulators, and antimicrobial agents highlight the importance of this scaffold in the development of new therapeutics for a variety of diseases. The experimental protocols provided herein offer a foundation for researchers to explore and expand upon the promising biological activities of compounds derived from this core structure.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-6-(chloromethyl)pyridine, a heterocyclic building block of interest in synthetic and medicinal chemistry. The information is compiled from various sources to assist researchers in its handling, characterization, and application in drug development and other scientific endeavors.
Physical and Chemical Properties
The quantitative physical and chemical data for this compound are summarized in the table below. It is important to note that several of these values are predicted through computational analysis and may vary from empirically determined values.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | [1][2] |
| Molecular Weight | 206.47 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| Boiling Point | 262.5 ± 25.0 °C (Predicted) | [3][4] |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Flash Point | 46 °C | [1] |
| pKa | -0.73 ± 0.12 (Predicted) | [3][4] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |
Appearance and Solubility
At ambient temperature, this compound presents as a white to off-white solid crystalline powder.[3][4] While specific solubility data is not extensively reported, related compounds such as 2-Bromo-6-(hydroxymethyl)pyridine are noted to be soluble in polar organic solvents like alcohols and slightly soluble in water.[5][6] This suggests that this compound is likely to exhibit similar solubility characteristics, favoring polar organic solvents.
Synthetic Pathway
A common laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol precursor. The workflow for this reaction is depicted below.
Caption: Synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature. However, standard methodologies for these measurements are well-established.
General Protocol for Melting Point Determination:
-
A small, dry sample of the crystalline solid is loaded into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
General Protocol for Boiling Point Determination:
-
The compound is placed in a distillation flask with a boiling chip.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor condensate is consistently dripping from the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure.
Synthesis Protocol: The synthesis of this compound has been described as follows: 6-Bromopyridine-2-methanol (5.00 g, 25.5 mmol) is dissolved in chloroform (30 ml).[3][7] To this solution, thionyl chloride (2.8 ml, 38.3 mmol) is added slowly.[3][7] The reaction mixture is then stirred for 3 hours at room temperature.[3][7] Following the completion of the reaction, the solution is concentrated under reduced pressure. The resulting residue is neutralized by the addition of a saturated aqueous sodium bicarbonate solution, leading to the formation of a precipitate. This precipitate is collected by filtration, washed with water, and subsequently dried under vacuum to yield this compound as a white solid (5.20 g, 99% yield).[3][7]
Safety Information
This compound is associated with several hazards and requires careful handling in a laboratory setting.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
Researchers should consult the full Safety Data Sheet (SDS) for this compound prior to use to ensure adherence to all safety protocols and proper handling procedures.
References
- 1. This compound | 727356-19-6 | CEB35619 [biosynth.com]
- 2. This compound | 727356-19-6 [chemicalbook.com]
- 3. This compound | 727356-19-6 [amp.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Bromo-6-(Hydroxymethyl)pyridine | Properties, Uses, Safety, Supplier China - High Purity Chemical Expert [pipzine-chem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 727356-19-6 [amp.chemicalbook.com]
Spectroscopic Profile of 2-Bromo-6-(chloromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-(chloromethyl)pyridine, a key intermediate in synthetic and medicinal chemistry. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.
Core Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. While experimental data is prioritized, in cases where it is not publicly available, predicted data and information from analogous compounds are provided as a reference.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-3 | ~7.4-7.6 | d | ~7-8 |
| H-4 | ~7.6-7.8 | t | ~7-8 |
| H-5 | ~7.3-7.5 | d | ~7-8 |
| -CH₂Cl | ~4.6-4.8 | s | - |
Note: Predicted values are estimations and may vary from experimental results. The pyridine ring protons (H-3, H-4, H-5) form an AMX or ABX spin system, which can lead to more complex splitting patterns than indicated.
Table 2: ¹³C NMR Spectroscopic Data
The first reported ¹³C NMR spectrum for this compound has been documented, confirming the carbon framework of the molecule.[1]
| Carbon | Experimental Chemical Shift (ppm) |
| C-2 | Not explicitly reported |
| C-3 | Not explicitly reported |
| C-4 | Not explicitly reported |
| C-5 | Not explicitly reported |
| C-6 | Not explicitly reported |
| -CH₂Cl | Not explicitly reported |
Note: While the acquisition of the spectrum is reported, the specific chemical shift values are not available in the provided search results. Predicted values for substituted pyridines generally show C2 and C6 at ~150-160 ppm, C4 at ~138 ppm, and C3 and C5 at ~124 ppm. The -CH₂Cl carbon would be expected in the 40-50 ppm range.
Table 3: Mass Spectrometry Data
An Electron Ionization (EI) mass spectrum obtained through gas chromatography-mass spectrometry (GC-MS) has been reported for the first time for this compound.[1] A high-resolution EI mass spectrum has also been previously mentioned.[1] The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens.
| Parameter | Value |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Expected M+• Peak (m/z) | 205 (for ⁷⁹Br, ³⁵Cl) |
| Expected M+2 Peak (m/z) | 207 (for ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl) |
| Expected M+4 Peak (m/z) | 209 (for ⁸¹Br, ³⁷Cl) |
Note: The relative intensities of the isotopic peaks are determined by the natural abundance of the isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1).
Table 4: Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic, -CH₂Cl) | 3000 - 2850 |
| C=N, C=C stretch (pyridine ring) | 1600 - 1400 |
| C-Cl stretch | 800 - 600 |
| C-Br stretch | 700 - 500 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data. The following are generalized procedures based on standard laboratory practices for the analysis of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the gas chromatograph. For direct infusion, prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Ionization (EI): Typically performed at 70 eV.
-
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic patterns to confirm the presence of bromine and chlorine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of a pure KBr pellet.
-
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Assign the observed absorption bands to the corresponding molecular vibrations.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Logical Relationship of Spectroscopic Techniques
This diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of a molecule.
Caption: Complementary information from different spectroscopic techniques.
References
An In-depth Technical Guide on the Reactivity and Stability of 2-Bromo-6-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(chloromethyl)pyridine is a bifunctional heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a chloromethyl group at the 6-position, provides two distinct reactive sites. This dual reactivity allows for sequential and site-selective functionalization, making it a valuable building block for the synthesis of complex molecular architectures, particularly as a scaffold or linker in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, stability, reactivity, and synthetic protocols, tailored for professionals in research and drug development.
Chemical Properties and Stability
This compound is a white to off-white solid at room temperature.[1] Its stability is a critical factor for its storage and handling. The compound is stable under recommended storage conditions, which involve maintaining it under an inert atmosphere (such as nitrogen or argon) at temperatures between 2-8°C.[1] The presence of two reactive halides on an electron-deficient pyridine ring dictates its reactivity profile and inherent instability under certain conditions.
The synthesis of the compound itself highlights its potential for thermal degradation. For instance, when using thionyl chloride for its preparation, elevated temperatures or prolonged reaction times can lead to an undesired side reaction where the bromo substituent on the pyridine ring is also replaced with a chloro group.[2][3] This suggests that the C-Br bond on the aromatic ring can become labile under harsh conditions. The compound is highly susceptible to reaction with nucleophiles, which is a key aspect of its synthetic utility but also a consideration for its stability and handling.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 727356-19-6 | |
| Molecular Formula | C₆H₅BrClN | |
| Molecular Weight | 206.47 g/mol | |
| Appearance | White to off-white Solid | [1] |
| Boiling Point | 262.5±25.0 °C (Predicted) | [1] |
| Density | 1.631±0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 46 °C | |
| Storage | Under inert gas (2-8°C) | [1] |
Reactivity and Synthetic Applications
The primary value of this compound in synthesis stems from its two distinct reactive centers, which can be functionalized selectively.
-
The Chloromethyl Group : The -CH₂Cl group is analogous to a benzylic halide. The carbon atom is electrophilic and highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functionalities by reacting it with nucleophiles such as amines, thiols, alcohols, and carbanions.
-
The 2-Bromo Group : The bromine atom attached to the pyridine ring is a versatile handle for various transformations. While the electron-deficient nature of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution (SₙAr), it is more commonly employed in metal-catalyzed cross-coupling reactions.[4] Reactions like Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
This orthogonal reactivity allows for a strategic, stepwise approach to building complex molecules. Typically, the more labile chloromethyl group is reacted first with a nucleophile, followed by a cross-coupling reaction at the 2-bromo position.
Caption: Bifunctional reactivity of this compound.
Synthesis of this compound
The most common synthetic route involves the chlorination of the precursor alcohol, 2-bromo-6-(hydroxymethyl)pyridine. Two primary methods are reported, differing in the chlorinating agent used: the robust but less selective thionyl chloride (SOCl₂) and the milder cyanuric chloride•DMF adduct.[2]
Caption: General synthetic workflow for this compound.
Experimental Protocols
Protocol A: Chlorination using Thionyl Chloride (SOCl₂)[1][5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq, e.g., 5.00 g, 25.5 mmol) in a suitable solvent like chloroform (30 ml).
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq, e.g., 2.8 ml, 38.3 mmol) to the solution. The addition should be done carefully, as the reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction solution under reduced pressure to remove excess solvent and SOCl₂.
-
Neutralization and Isolation: Add saturated aqueous sodium bicarbonate solution to the residue to neutralize any remaining acid until the evolution of gas ceases. The solid product will precipitate.
-
Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield this compound as a white solid.[1][5]
Protocol B: Chlorination using Cyanuric Chloride•DMF Adduct[2][3]
-
Adduct Formation: In an Erlenmeyer flask, add cyanuric chloride (1.02 eq, e.g., 9.23 g, 50 mmol) to DMF (e.g., 15 mL) and stir for 1 hour at room temperature to form the Vilsmeier-type adduct.
-
Setup: In a separate flask, dissolve 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq, e.g., 9.23 g, 49 mmol) in a solvent such as dichloromethane (DCM, e.g., 75 mL).
-
Reaction: Add the solution of the alcohol to the freshly prepared cyanuric chloride•DMF adduct. Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by adding deionized water (e.g., 300 mL).
-
Extraction: Separate the organic and aqueous layers. The product will be in the organic layer. Further extraction of the aqueous layer with the organic solvent can be performed to maximize yield.
-
Purification: The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated on a rotary evaporator to yield the pure product. This method avoids the over-chlorination side product.[2][3]
Quantitative Data: Effect of Reaction Conditions with SOCl₂
The use of thionyl chloride requires careful control of reaction conditions to minimize the formation of the over-chlorinated side product, 2-chloro-6-(chloromethyl)pyridine.[2]
Table 2: Conversion Percentages Using SOCl₂ Under Various Conditions[2]
| Solvent | Temperature (°C) | Desired Product (%) (x=Br) | Side Product (%) (x=Cl) |
| Neat | 40 | 56% | 44% |
| Neat | Room Temp. | 88% | 12% |
| Neat | 0 | 95% | 5% |
| DCM | 0 | >99% | <1% |
Data adapted from a study which analyzed the product mixture via ¹H-NMR spectroscopy.[2] As shown, performing the reaction in a solvent at a lower temperature significantly improves the selectivity for the desired product.
Applications in Drug Development
The bifunctional nature of this compound makes it an excellent scaffold for building libraries of compounds for high-throughput screening in drug discovery. The pyridine core is a "privileged scaffold," appearing in numerous approved drugs. The ability to introduce diverse functionalities at two specific vectors allows for systematic exploration of the chemical space around a pharmacophore.
Caption: Logical workflow for drug discovery using the target molecule.
By first reacting the chloromethyl group with a library of amines and then subjecting the resulting products to a library of boronic acids in a Suzuki coupling, a large and diverse set of novel compounds can be generated efficiently. This strategy is highly valuable for identifying initial hits and for subsequent structure-activity relationship (SAR) studies during lead optimization.
References
- 1. This compound | 727356-19-6 [amp.chemicalbook.com]
- 2. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. This compound | 727356-19-6 [amp.chemicalbook.com]
The Versatile Building Block: A Technical Guide to 2-Bromo-6-(chloromethyl)pyridine in Organic Synthesis
For Immediate Release: A comprehensive technical guide on 2-bromo-6-(chloromethyl)pyridine, a pivotal building block for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its chemical properties, synthesis, and reactivity, with a focus on its application in the construction of complex molecular architectures for the pharmaceutical and materials science industries.
Core Compound Properties
This compound is a di-functionalized pyridine derivative that serves as a versatile precursor in a wide array of organic transformations. Its unique structure, featuring two distinct reactive sites, allows for selective and sequential modifications, making it a valuable tool in the synthesis of novel compounds.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClN | |
| Molecular Weight | 206.47 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 727356-19-6 | |
| Flash Point | 46 °C | |
| Boiling Point | 262.5±25.0 °C (Predicted) | |
| Density | 1.631±0.06 g/cm³ (Predicted) | |
| pKa | -0.73±0.12 (Predicted) |
Spectroscopic Data:
Synthesis of this compound
The preparation of this compound is most commonly achieved through the chlorination of 2-bromo-6-(hydroxymethyl)pyridine. Two primary methods are prevalent in the literature, differing in the choice of chlorinating agent.
Thionyl Chloride Method
A widely used and high-yielding method involves the use of thionyl chloride (SOCl₂).
Experimental Protocol:
-
Dissolve 6-Bromopyridine-2-methanol (5.00 g, 25.5 mmol) in chloroform (30 ml).
-
Slowly add thionyl chloride (2.8 ml, 38.3 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Upon completion, concentrate the reaction solution under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound as a white solid (5.20 g, 99% yield).
A key consideration in this method is the potential for over-chlorination, where the bromo substituent is replaced by a chloro group, yielding 2-chloro-6-(chloromethyl)pyridine. This side reaction can be minimized by carefully controlling the reaction time and temperature.
Cyanuric Chloride/DMF Method
An alternative, milder approach utilizes the adduct formed between cyanuric chloride and N,N-dimethylformamide (DMF) as the chlorinating agent. This method avoids the formation of the toxic sulfur dioxide byproduct associated with thionyl chloride.
Experimental Protocol:
-
To an Erlenmeyer flask, add cyanuric chloride (9.23 g, 50 mmol, 1.02 equiv.) and DMF (15 mL) and allow the mixture to react for 1 hour to form the cyanuric chloride•DMF adduct.
-
Add a solution of 2-bromo-6-hydroxymethylpyridine (9.23 g, 49 mmol, 1 equiv.) in dichloromethane (DCM, 75 mL) to the adduct.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with 300 mL of deionized water and separate the layers.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the product.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers. The chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the bromo-substituted pyridine ring can participate in a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and strategic approach to the synthesis of complex molecules.
The Pivotal Role of 2-Bromo-6-(chloromethyl)pyridine in Transition Metal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Bromo-6-(chloromethyl)pyridine, a versatile heterocyclic building block, and its significant role as a precursor to sophisticated ligands for transition metal complexes. Due to its dual reactivity, stemming from the distinct functionalities of the brominated pyridine ring and the chloromethyl group, this compound serves as a crucial starting material in the synthesis of bespoke molecules for catalysis, materials science, and medicinal chemistry. This document details the synthesis of the core compound, its derivatization into multidentate ligands, the coordination chemistry of these ligands with various transition metals, and their potential applications. Experimental protocols and quantitative data, derived from closely related systems, are provided to facilitate practical application and further research.
Synthesis and Properties of this compound
This compound is a key intermediate, valued for its two reactive sites that allow for sequential and site-selective modifications. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo-substituted pyridine ring can participate in various cross-coupling reactions.
Synthesis Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 2,6-dibromopyridine or via the chlorination of 2-bromo-6-(hydroxymethyl)pyridine.
Method 1: From 2,6-Dibromopyridine
This modern approach utilizes a Grignard reagent for a metal-halogen exchange, followed by formylation and reduction, and subsequent chlorination. This method avoids the use of highly pyrophoric reagents like n-butyllithium.
Experimental Protocol:
-
Synthesis of 2-Bromo-6-(hydroxymethyl)pyridine:
-
To a solution of 2,6-dibromopyridine in anhydrous THF, add isopropylmagnesium chloride lithium chloride complex (Turbo Grignard, 1.05 eq.) dropwise at -15 °C.
-
Stir the mixture for 2 hours at the same temperature.
-
Add dry N,N-dimethylformamide (DMF, 1.2 eq.) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting aldehyde in methanol and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise at 0 °C.
-
Stir for 2 hours at room temperature, then remove the solvent under reduced pressure.
-
Add water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-bromo-6-(hydroxymethyl)pyridine.[1]
-
-
Synthesis of this compound:
-
To a solution of 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq.) in DCM, add a pre-formed cyanuric chloride-DMF adduct (1.02 eq. cyanuric chloride in DMF).[1]
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with deionized water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to obtain this compound.[1]
-
Method 2: From 6-Bromopyridine-2-methanol
A more traditional and direct chlorination method.
Experimental Protocol:
-
Dissolve 6-Bromopyridine-2-methanol (1.0 eq.) in chloroform.
-
Slowly add thionyl chloride (1.5 eq.) at room temperature.[1]
-
Stir the reaction for 3 hours.
-
Concentrate the reaction solution under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Appearance | White solid |
| ¹H NMR (CDCl₃, ppm) | δ 7.62 (t, 1H), 7.45 (d, 1H), 7.35 (d, 1H), 4.60 (s, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 157.8, 141.4, 139.4, 127.5, 121.6, 45.7 |
Note: NMR data is sourced from related literature and may vary slightly based on experimental conditions.[1]
Derivatization into Multidentate Ligands
The true utility of this compound lies in its function as a scaffold to build more complex, multidentate ligands. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various donor groups.
Synthesis of a Representative Tridentate Ligand
A common strategy is to react this compound with an amine to create a pincer-type ligand. The following is a generalized protocol for the synthesis of a bis(2-bromo-6-picolyl)amine derivative.
Experimental Protocol:
-
Dissolve the primary amine (e.g., benzylamine, 1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 eq.) in a suitable solvent such as acetonitrile.
-
Add this compound (2.0 eq.) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired tridentate ligand.
Caption: Synthetic workflow for a tridentate ligand from this compound.
Coordination Chemistry with Transition Metals
Ligands derived from this compound, particularly those with additional donor atoms, readily form stable complexes with a variety of transition metals. The coordination geometry and properties of these complexes are influenced by the nature of the metal ion, the denticity of the ligand, and the reaction conditions.
Synthesis of Transition Metal Complexes
The following is a generalized protocol for the synthesis of a transition metal complex with a tridentate N-donor ligand derived from this compound.
Experimental Protocol:
-
Dissolve the tridentate ligand (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
In a separate flask, dissolve the transition metal salt (e.g., Cu(NO₃)₂, CoCl₂, Ni(BF₄)₂, 1.0 eq.) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with stirring at room temperature.
-
A precipitate may form immediately or upon standing. If necessary, the reaction mixture can be heated to reflux to ensure complete complexation.
-
Cool the mixture to room temperature or below to induce crystallization.
-
Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Structural and Spectroscopic Properties of Representative Complexes
While crystallographic and detailed spectroscopic data for complexes of ligands directly derived from this compound are scarce in the literature, data from structurally similar 2,6-disubstituted pyridine complexes can provide valuable insights into expected properties.
Table of Representative Structural Data for Related [M(L)X₂] Complexes (L = Tridentate Pyridine-based Ligand)
| Metal (M) | Coordination Geometry | M-N(pyridine) (Å) | M-N(amine) (Å) | M-X (Å) |
| Cu(II) | Distorted Square Pyramidal | 1.98 - 2.05 | 2.00 - 2.10 | 2.25 - 2.40 (Cl) |
| Co(II) | Trigonal Bipyramidal | 2.10 - 2.20 | 2.05 - 2.15 | 2.20 - 2.30 (Cl) |
| Ni(II) | Distorted Octahedral | 2.05 - 2.15 | 2.00 - 2.10 | 2.35 - 2.45 (Cl) |
| Zn(II) | Trigonal Bipyramidal | 2.15 - 2.25 | 2.10 - 2.20 | 2.25 - 2.35 (Cl) |
Data is compiled from representative structures of similar 2,6-disubstituted pyridine metal complexes and should be considered as approximate values.
Expected Spectroscopic Features:
-
FT-IR: A shift in the pyridine ring stretching vibrations (typically around 1600 cm⁻¹) to higher wavenumbers upon coordination to the metal center.
-
UV-Vis: The appearance of d-d transitions in the visible region for colored complexes (e.g., Cu(II), Co(II), Ni(II)), which are characteristic of the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands may also be observed in the UV or near-UV region.
-
Magnetic Susceptibility: Measurement of the magnetic moment can confirm the oxidation state and spin state of the metal ion in the complex.
Caption: Logical workflow from precursor to applications.
Applications in Catalysis and Drug Development
The versatility in ligand design originating from this compound allows for the synthesis of transition metal complexes with tailored properties for specific applications.
Catalysis
Complexes of transition metals with pyridine-based ligands are known to be active catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity. For example, copper complexes with pyridyl ligands have shown promise in atom transfer radical polymerization (ATRP), C-H activation, and oxidation reactions. The bromo substituent on the pyridine ring of ligands derived from this compound offers a site for further modification, such as through Suzuki or Sonogashira coupling, to create even more complex catalytic systems or to immobilize the catalyst on a solid support.
Drug Development
The 2,6-disubstituted pyridine scaffold is a recognized pharmacophore in medicinal chemistry. For instance, compounds featuring multiple 2,6-disubstituted pyridine units have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease. The ability to systematically modify the substituents on the pyridine ring, a process facilitated by precursors like this compound, is crucial for developing structure-activity relationships (SAR) and optimizing the therapeutic potential of these molecules. The transition metal complexes of these ligands could also be explored for their potential as therapeutic or diagnostic agents.
Conclusion
This compound is a highly valuable and versatile precursor in the field of coordination chemistry. While it is not typically used as a primary ligand itself, its dual reactive sites provide a powerful platform for the rational design and synthesis of a wide array of multidentate ligands. The resulting transition metal complexes have significant potential in catalysis and drug discovery. The experimental protocols and data presented in this guide, based on the established chemistry of related compounds, offer a solid foundation for researchers to explore the rich chemical space enabled by this pivotal building block. Further research into the synthesis and characterization of complexes from ligands directly derived from this compound will undoubtedly uncover new and exciting applications.
References
Pyridine-Based Ligands in Biomimetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bioinorganic chemistry, the quest to understand and replicate the function of metalloenzymes has led to the development of a vast arsenal of synthetic model compounds. Among these, pyridine-based ligands have emerged as exceptionally versatile and effective scaffolds for creating biomimetic complexes. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, offers a unique combination of electronic and steric properties that make it an ideal building block for mimicking the coordination environment of metal ions in enzyme active sites. The nitrogen atom's lone pair of electrons allows for strong coordination to a variety of transition metals, while the aromatic ring can be readily functionalized to tune the ligand's properties and introduce additional coordinating groups.[1] This adaptability has enabled the design of sophisticated ligands that can replicate not only the primary coordination sphere of a metalloenzyme but also key aspects of the secondary coordination sphere, which are crucial for substrate recognition, catalysis, and the stabilization of reactive intermediates.
This technical guide provides a comprehensive overview of the core principles and applications of pyridine-based ligands in biomimetic chemistry. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth information on the synthesis of these ligands and their metal complexes, quantitative data on their catalytic activities, and detailed experimental protocols for key methodologies. Furthermore, this guide utilizes visualizations to illustrate complex signaling pathways and experimental workflows, providing a clearer understanding of the logical relationships and processes involved.
I. Biomimetic Applications of Pyridine-Based Complexes
The utility of pyridine-based ligands in biomimetic chemistry is vast, with applications ranging from the modeling of redox-active enzymes to the development of catalysts for challenging organic transformations. This section will delve into some of the most significant areas where these versatile ligands have made a substantial impact.
Superoxide Dismutase (SOD) Mimics
Superoxide dismutases (SODs) are a critical class of antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. The active sites of these enzymes typically feature a redox-active metal ion, such as copper, manganese, or iron, coordinated by histidine residues. The imidazole side chain of histidine is electronically similar to the pyridine ring, making pyridine-based ligands excellent candidates for creating functional SOD mimics.[2][3]
These synthetic mimics have shown remarkable activity in scavenging superoxide radicals, with some compounds exhibiting catalytic rate constants approaching those of the native enzymes. The ability to systematically modify the pyridine ligand framework has allowed for the fine-tuning of the redox potential of the metal center, a key parameter in determining SOD activity.[4][5]
Quantitative Data on Pyridine-Based SOD Mimics
| Ligand/Complex | Metal Ion | IC50 (µM) | Catalytic Rate Constant (kcat, M⁻¹s⁻¹) | Reference |
| PydiHis | Cu(II) | 0.64 ± 0.07 | - | [2] |
| PyHis | Cu(II) | 147 ± 15 | - | [2] |
| [Cu(CF₃PyN₃)]²⁺ | Cu(II) | 0.133 | 20.12 x 10⁶ | [4][5] |
| [Cu(PyN₃)]²⁺ | Cu(II) | 2.1 | 1.7 x 10⁶ | [5] |
| --INVALID-LINK-- | Fe(III) | - | 0.81 x 10⁷ | [6] |
| --INVALID-LINK-- | Fe(III) | - | 1.42 x 10⁷ | [6] |
| --INVALID-LINK-- | Fe(III) | - | 1.41 x 10⁷ | [6] |
| --INVALID-LINK-- | Fe(III) | - | 0.29 x 10⁷ | [6] |
Catechol Oxidase and Phenoxazinone Synthase Mimics
Catechol oxidases and phenoxazinone synthases are copper-containing enzymes that catalyze the oxidation of catechols and o-aminophenols, respectively. These reactions are crucial in various biological processes, including melanin biosynthesis and the production of antibiotics. Pyridine-based ligands have been instrumental in developing structural and functional models of these enzymes.[7][8] By incorporating multiple pyridine donors and other functional groups, researchers have been able to create dicopper complexes that mimic the active site architecture and catalytic activity of the native enzymes.[2]
The study of these mimics has provided valuable insights into the mechanism of catechol and o-aminophenol oxidation, including the role of the dicopper core in substrate binding and oxygen activation.
Experimental Workflow for Testing Catechol Oxidase Mimicking Activity
Caption: Experimental workflow for assessing the catechol oxidase-like activity of a synthetic complex.
Hydrolase Mimics
Metallo-hydrolases, which often contain zinc(II) at their active sites, are responsible for catalyzing the hydrolysis of a wide range of substrates, including esters, amides, and phosphate esters. The Lewis acidic zinc ion is typically coordinated by histidine and carboxylate residues, which activate a water molecule for nucleophilic attack. Pyridine-based ligands, in conjunction with other donor groups, have been successfully employed to create functional mimics of these enzymes.[3][9][10]
These synthetic hydrolase mimics have demonstrated significant rate enhancements in the hydrolysis of model substrates, providing valuable platforms for studying the mechanism of hydrolytic catalysis and for the development of artificial enzymes with potential applications in biotechnology and environmental remediation.
Quantitative Data on a Pyridine-Based Carbonic Anhydrase Mimic
| Complex | pKa | Rate Constant (k_obs, M⁻¹s⁻¹) | Reference |
| [(TPA)Zn(OH₂)]²⁺ | 8.0 | 648.4 | [9] |
| [(TPA-OH)Zn(OH₂)]²⁺ | 6.8 | 730.6 | [9] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of representative pyridine-based ligands and their metal complexes, as well as for the characterization of their biomimetic activity.
Synthesis of a Pyridine-Based Macrocyclic Ligand (e.g., a Pyclen Derivative)
This protocol describes a general approach for the synthesis of a pyridine-containing macrocyclic ligand, often referred to as a pyridinophane, which can serve as a versatile platform for creating biomimetic complexes.[11]
Materials:
-
2,6-Bis(bromomethyl)pyridine
-
1,4,7-Triazacyclononane (cyclen)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, rotary evaporator, etc.)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4,7-triazacyclononane (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous acetonitrile.
-
Addition of Pyridine Precursor: To the stirring suspension, add a solution of 2,6-bis(bromomethyl)pyridine (1 equivalent) in anhydrous acetonitrile dropwise over a period of 1-2 hours at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in dichloromethane and wash with deionized water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure macrocyclic ligand.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of a Copper(II) Complex for SOD Mimicry
This protocol outlines the synthesis of a copper(II) complex with a pyridine-based ligand, which can be evaluated for its superoxide dismutase activity.[12]
Materials:
-
Pyridine-based ligand (e.g., PydiHis)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
-
Ligand Solution: Dissolve the pyridine-based ligand (1 equivalent) in a minimal amount of anhydrous methanol in a clean, dry flask.
-
Copper Salt Solution: In a separate flask, dissolve copper(II) perchlorate hexahydrate (1 equivalent) in anhydrous methanol.
-
Complexation: Slowly add the copper(II) salt solution to the stirring ligand solution at room temperature. A color change is typically observed upon complex formation.
-
Precipitation: Stir the reaction mixture for 2-4 hours at room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, slowly add anhydrous diethyl ether to the solution until a precipitate is observed.
-
Isolation and Washing: Collect the solid complex by vacuum filtration. Wash the solid with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid complex under vacuum.
-
Characterization: Characterize the complex using techniques such as UV-Vis spectroscopy, EPR spectroscopy, and elemental analysis.
Assay for Superoxide Dismutase Activity
This protocol describes a common indirect assay for measuring the SOD activity of a synthetic complex using the xanthine/xanthine oxidase system to generate superoxide and nitroblue tetrazolium (NBT) as an indicator.[4][5]
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.8)
-
Xanthine solution
-
Nitroblue tetrazolium (NBT) solution
-
Xanthine oxidase solution
-
Test compound (synthetic SOD mimic) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In the wells of a 96-well microplate, prepare a reaction mixture containing the phosphate buffer, xanthine solution, and NBT solution.
-
Addition of Test Compound: Add various concentrations of the test compound (SOD mimic) to the appropriate wells. Include a control well with no test compound.
-
Initiation of Reaction: Initiate the reaction by adding the xanthine oxidase solution to all wells. The xanthine oxidase will catalyze the oxidation of xanthine, producing superoxide radicals.
-
Measurement: Immediately place the microplate in a plate reader and monitor the increase in absorbance at a specific wavelength (e.g., 560 nm) over time. The superoxide radicals will reduce NBT to formazan, a colored product.
-
Data Analysis: The SOD mimic will compete with NBT for the superoxide radicals, thus inhibiting the formation of formazan. Calculate the percentage of inhibition for each concentration of the test compound.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NBT reduction.
III. Signaling Pathways and Catalytic Cycles
Visualizing the complex interplay of molecules in biological and biomimetic systems is crucial for a deeper understanding of their function. This section utilizes Graphviz to create diagrams of key signaling pathways and catalytic cycles involving pyridine-based biomimetic complexes.
Catalytic Cycle of a Biomimetic Catechol Oxidase
Caption: Proposed catalytic cycle for the oxidation of catechol by a dicopper complex with pyridine-based ligands.[2][13][14]
Conclusion
Pyridine-based ligands have proven to be indispensable tools in the field of biomimetic chemistry. Their modular nature and tunable electronic properties have enabled the rational design of a wide array of metal complexes that successfully mimic the structure and function of various metalloenzymes. This guide has provided a comprehensive overview of the key concepts, applications, and experimental methodologies associated with these remarkable compounds. The quantitative data presented in the tables highlight the impressive catalytic efficiencies that can be achieved with these synthetic mimics. The detailed experimental protocols offer a practical starting point for researchers interested in synthesizing and evaluating their own pyridine-based biomimetic systems. Furthermore, the visualizations of catalytic cycles provide a clear and concise representation of the complex mechanistic pathways involved. As our understanding of metalloenzyme function continues to grow, so too will the sophistication and utility of pyridine-based ligands in unraveling the intricacies of biological catalysis and in the development of novel catalysts for a wide range of applications.
References
- 1. Structure Prediction and Synthesis of Pyridine-Based Macrocyclic Peptide Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supramolecular Hydrolase Mimics in Equilibrium and Kinetically Trapped States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. works.swarthmore.edu [works.swarthmore.edu]
- 5. Increased Efficiency of a Functional SOD Mimic Achieved with Pyridine Modification on a Pyclen-Based Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomimetic oxidation studies. 5. Mechanistic aspects of alkane functionalization with iron and iron-oxygen (Fe2O and Fe4O2) complexes in the presence of hydrogen peroxide | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization And Oxidase Biomimetic Catalytic Activity Of Copper(ii) Complexes With Pyridine Based Ligand Containing N3s2 Donors. [journalijar.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-6-(chloromethyl)pyridine from 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Bromo-6-(chloromethyl)pyridine, a key building block in medicinal chemistry and materials science, starting from 2,6-dibromopyridine. Two primary synthetic routes are presented, offering flexibility based on available reagents and equipment.
Introduction
This compound is a versatile bifunctional molecule featuring two distinct reactive sites: a brominated pyridine ring amenable to cross-coupling reactions and a chloromethyl group susceptible to nucleophilic substitution. This dual reactivity makes it a valuable intermediate for the synthesis of complex molecular architectures. The following protocols detail its preparation from the readily available starting material, 2,6-dibromopyridine.
Synthetic Strategies
The synthesis of this compound from 2,6-dibromopyridine is typically achieved through a two-step process:
-
Functionalization at the 6-position: This involves a selective metal-halogen exchange at one of the bromine atoms of 2,6-dibromopyridine, followed by the introduction of a one-carbon electrophile to form an intermediate such as 2-bromo-6-(hydroxymethyl)pyridine.
-
Chlorination: The subsequent conversion of the newly introduced functional group into a chloromethyl group.
Two effective methods for this transformation are detailed below. Method A employs a Grignard reagent for the initial functionalization and a mild chlorinating agent, while Method B utilizes a traditional organolithium approach with a more reactive chlorinating agent.
Method A: Grignard-Mediated Functionalization followed by Mild Chlorination
This method offers a safer alternative to the use of pyrophoric n-butyllithium and avoids harsh chlorinating agents that can lead to side products.[1][2]
Diagram of Experimental Workflow: Method A
Caption: Workflow for the synthesis of this compound via Method A.
Experimental Protocol: Method A
Step 1: Synthesis of 2-Bromo-6-(hydroxymethyl)pyridine [1][2]
-
To a 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 50 mL of a titrated solution of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard, 1.3 mol equiv.).
-
Cool the flask to 0°C in an ice/water bath.
-
Slowly add a solution of 2,6-dibromopyridine (1 mol equiv.) in dry tetrahydrofuran (THF, 30 mL) via cannula transfer.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Cool the reaction flask back to 0°C and add extra dry N,N-dimethylformamide (DMF, 2.2 mol equiv.) dropwise.
-
After addition, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer three times with 50 mL of chloroform.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound [1][2]
-
In an Erlenmeyer flask, dissolve cyanuric chloride (1.02 equiv.) in DMF (15 mL) and stir for 1 hour to form the cyanuric chloride•DMF adduct.
-
To this adduct, add a solution of 2-bromo-6-(hydroxymethyl)pyridine (1 equiv.) in dichloromethane (DCM, 75 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with 300 mL of deionized water and separate the layers.
-
Extract the aqueous layer three times with 50 mL of DCM.
-
Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Method B: Organolithium-Mediated Functionalization and Thionyl Chloride Chlorination
This classical approach utilizes n-butyllithium for the initial functionalization. While effective, it requires stringent anhydrous and low-temperature conditions due to the pyrophoric nature of n-butyllithium.[1][3][4]
Diagram of Experimental Workflow: Method B
Caption: Workflow for the synthesis of this compound via Method B.
Experimental Protocol: Method B
Step 1: Synthesis of 6-Bromopyridine-2-methanol [4]
-
Suspend 2,6-dibromopyridine (0.105 mol) in 200 mL of diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexane, 0.105 mol) dropwise over 1.5 hours, maintaining the temperature at -78°C.
-
After 5 minutes, add a solution of dimethylformamide (0.115 mol) in 13 mL of diethyl ether dropwise over one hour.
-
Stir the reaction at -78°C for an additional 1.5 hours.
-
Warm the mixture to -25°C and add 40 mL of 6N hydrochloric acid.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent.
-
Trituration of the residue with pentane affords the product.
Step 2: Synthesis of this compound [5][6]
-
Dissolve 6-Bromopyridine-2-methanol (25.5 mmol) in chloroform (30 mL).
-
Slowly add thionyl chloride (38.3 mmol) to the solution.
-
Stir the reaction mixture for 3 hours at room temperature.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Neutralize the residue by adding saturated aqueous sodium bicarbonate solution, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the final product.
Quantitative Data Summary
| Step | Reagents | Product | Yield | Reference |
| Method A, Step 1 | 2,6-Dibromopyridine, Turbo Grignard, DMF | 2-Bromo-6-(hydroxymethyl)pyridine | 67% | [1] |
| Method A, Step 2 | 2-Bromo-6-(hydroxymethyl)pyridine, Cyanuric chloride, DMF | This compound | 75% | [1] |
| Method B, Step 2 | 6-Bromopyridine-2-methanol, Thionyl chloride | This compound | 99% | [5][6] |
Safety and Handling
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Thionyl chloride is corrosive and toxic; handle in a well-ventilated fume hood.[1]
-
Cyanuric chloride is also a hazardous chemical and should be handled with appropriate personal protective equipment.
-
The use of anhydrous solvents and inert atmosphere techniques is crucial for the success of reactions involving organometallic reagents.[3]
Troubleshooting
-
Low yields in lithiation: Ensure n-butyllithium is freshly titrated and the reaction temperature is strictly maintained at -78°C to avoid side reactions.[3]
-
Over-chlorination: When using thionyl chloride, careful control of reaction time and temperature is necessary to prevent the formation of 2-chloro-6-(chloromethyl)pyridine.[1][2] The use of milder chlorinating agents like cyanuric chloride can mitigate this issue.[1][2]
By following these detailed protocols, researchers can effectively synthesize this compound for its application in various research and development endeavors.
References
- 1. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 727356-19-6 [amp.chemicalbook.com]
- 6. This compound | 727356-19-6 [amp.chemicalbook.com]
Application Note: Chlorination of 2-Bromo-6-hydroxymethylpyridine
Abstract
This application note provides a detailed protocol for the synthesis of 2-bromo-6-(chloromethyl)pyridine via the chlorination of 2-bromo-6-hydroxymethylpyridine. This transformation is a crucial step in the synthesis of various pharmaceutical and materials science intermediates. Two common chlorinating agents for this reaction are thionyl chloride (SOCl₂) and cyanuric chloride. This document outlines the reaction conditions for both methods, with a detailed experimental protocol provided for the high-yielding thionyl chloride procedure. Additionally, a comparative data table and a graphical representation of the experimental workflow are included to aid researchers in the successful execution of this synthesis.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. The presence of a bromine atom on the pyridine ring and a chloromethyl group allows for sequential and site-selective reactions, making it a versatile precursor for the development of novel compounds. The synthesis of this intermediate is typically achieved through the chlorination of the corresponding alcohol, 2-bromo-6-hydroxymethylpyridine. The choice of chlorinating agent and reaction conditions can significantly impact the yield and purity of the desired product. Thionyl chloride is a robust and widely used reagent for this conversion; however, it can sometimes lead to over-chlorination, replacing the bromine substituent with a chloro group.[1] A milder alternative involves the use of a cyanuric chloride-DMF adduct, which can mitigate the formation of this side product.[1][2]
Data Presentation
The following table summarizes various reported conditions for the chlorination of 2-bromo-6-hydroxymethylpyridine, allowing for an easy comparison of the different methodologies.
| Chlorinating Agent | Solvent(s) | Temperature | Reaction Time | Yield | Reference |
| Thionyl Chloride | Chloroform | Room Temp. | 3 hours | 99% | [3] |
| Thionyl Chloride | Neat or Halogenated Solvent | 0 °C to slight heating | - | - | [1] |
| Cyanuric Chloride/DMF | Dichloromethane (DCM) | Room Temp. | Overnight | - | [1] |
Note: A dash (-) indicates that the specific data point was not explicitly mentioned in the cited source.
Experimental Protocol: Chlorination using Thionyl Chloride
This protocol is adapted from a procedure reporting a near-quantitative yield.[3]
Materials:
-
2-bromo-6-hydroxymethylpyridine
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional, for slow addition)
-
Ice bath (optional, for temperature control)
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-bromo-6-hydroxymethylpyridine (e.g., 5.00 g, 25.5 mmol) in chloroform (30 mL).
-
Stir the solution at room temperature.
-
Slowly add thionyl chloride (e.g., 2.8 mL, 38.3 mmol) to the stirred solution. An ice bath can be used to control any initial exotherm.
-
Continue stirring the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.
-
To the residue, carefully add a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid until the evolution of gas ceases.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to obtain the final product, this compound.
Caution: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction also produces toxic sulfur dioxide gas.[1][2]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the chlorination of 2-bromo-6-hydroxymethylpyridine using thionyl chloride.
Caption: Workflow for the synthesis of this compound.
References
Application Note: Synthesis of 2-Bromo-6-(chloromethyl)pyridine via Thionyl Chloride Chlorination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-Bromo-6-(chloromethyl)pyridine from 2-bromo-6-(hydroxymethyl)pyridine using thionyl chloride. This compound is a key building block in medicinal chemistry and materials science. The described method offers a high yield and straightforward procedure. This document includes a comprehensive experimental protocol, a summary of reaction parameters, and important safety considerations.
Introduction
This compound is a valuable bifunctional molecule widely utilized in the synthesis of pharmaceutical intermediates and other complex organic molecules. The presence of both a bromo and a chloromethyl group on the pyridine ring allows for selective and sequential functionalization. The conversion of the hydroxymethyl group to a chloromethyl group is a critical step in the preparation of this intermediate. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, proceeding through a nucleophilic substitution mechanism. This document outlines a reliable protocol for this synthesis.
Reaction Scheme
The overall reaction involves the chlorination of the hydroxyl group of 2-bromo-6-(hydroxymethyl)pyridine using thionyl chloride to yield this compound, with the formation of sulfur dioxide and hydrochloric acid as byproducts.
Application Notes and Protocols: Cyanuric Chloride-DMF Adduct as a Mild Chlorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adduct formed from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) and N,N-dimethylformamide (DMF) is a versatile and mild reagent for various chemical transformations. This complex, often classified as a Vilsmeier-type reagent, serves as an efficient chlorinating agent for alcohols and carboxylic acids, and as a dehydrating agent for the conversion of primary amides to nitriles. Its affordability, operational simplicity, and mild reaction conditions make it a valuable tool in organic synthesis, particularly in the context of drug development where functional group tolerance is crucial.[1][2][3] This document provides detailed application notes and experimental protocols for the use of the cyanuric chloride-DMF adduct.
Formation of the Active Reagent
The reaction between cyanuric chloride and DMF forms a reactive Vilsmeier-type adduct, a substituted chloroiminium ion.[4][5][6] This electrophilic species is the key intermediate responsible for the subsequent transformations. The formation of this adduct is typically rapid and occurs in situ.[2]
Caption: Formation of the active Vilsmeier-type reagent from cyanuric chloride and DMF.
Applications
Chlorination of Alcohols
The cyanuric chloride-DMF adduct provides an efficient method for the conversion of primary and secondary alcohols to their corresponding alkyl chlorides under mild conditions.[1][2][7] The reaction generally proceeds with inversion of configuration at the stereocenter.[2] This method is a good alternative to harsher chlorinating agents like thionyl chloride or phosphorus halides.[1][7]
General Reaction Scheme:
R-OH + TCT/DMF → R-Cl
Workflow for Alcohol Chlorination:
Caption: Experimental workflow for the chlorination of alcohols.
Quantitative Data for Alcohol Chlorination:
| Substrate (Alcohol) | Product (Alkyl Chloride) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octanol | 1-Chlorooctane | DCM | RT | 0.5 | 98 |
| 2-Octanol | 2-Chlorooctane | DCM | RT | 1 | 95 |
| Benzyl alcohol | Benzyl chloride | DCM | RT | 0.5 | 99 |
| Cinnamyl alcohol | Cinnamyl chloride | DCM | RT | 0.5 | 97 |
| Geraniol | Geranyl chloride | DCM | RT | 0.5 | 96 |
| (S)-(+)-2-Methyl-1-butanol | (S)-(-)-1-Chloro-2-methylbutane | DCM | RT | 2 | 94 |
Data compiled from various sources.
Experimental Protocol: Chlorination of Geraniol [2]
-
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, add cyanuric chloride (0.5 g, 2.7 mmol) and anhydrous N,N-dimethylformamide (0.55 mL, 6.8 mmol). Stir the mixture at room temperature.
-
Adduct Formation: A white precipitate should form within 15-20 minutes.
-
Substrate Addition: Add a solution of geraniol (0.4 mL, 2.3 mmol) in anhydrous dichloromethane (7 mL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a hexane-ethyl acetate (9:1) eluent. The reaction is typically complete within 30 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with water (15 mL), a saturated solution of sodium bicarbonate (15 mL), and 1 M aqueous HCl solution (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude geranyl chloride.
-
Purification: If necessary, purify the product by silica gel column chromatography.
Conversion of Carboxylic Acids to Acyl Chlorides
The cyanuric chloride-DMF adduct can also be employed to convert carboxylic acids into their corresponding acyl chlorides.[8][9][10] This method is particularly useful when the acid chloride is unstable or when milder conditions are required to avoid side reactions.[1] The resulting acyl chlorides can be used in situ for subsequent reactions such as esterification or amidation.[8]
General Reaction Scheme:
R-COOH + TCT/DMF → R-COCl
Mechanism for Carboxylic Acid Activation:
Caption: Proposed mechanism for the conversion of carboxylic acids to acyl chlorides.
Quantitative Data for Acyl Chloride Formation:
| Substrate (Carboxylic Acid) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic acid | Acetone | RT | 3 | High |
| Benzoic acid | Acetone | RT | 3 | High |
| Phenylacetic acid | Acetone | RT | 3 | High |
| Adipic acid | Acetone | RT | 3 | High |
Yields are generally high but may vary depending on the subsequent in-situ reaction. Data is based on qualitative descriptions from literature.[8]
Experimental Protocol: General Procedure for Acyl Chloride Formation [8]
-
Reaction Setup: To a solution of the carboxylic acid (0.02 mol) and cyanuric chloride (0.01 mol) in acetone (20 mL or the minimum volume for a clear solution), add triethylamine (0.02 mol) at room temperature (20-30°C).
-
Reaction: Stir the mixture for approximately 3 hours. The disappearance of solid cyanuric chloride indicates the progress of the reaction.
-
Isolation (for subsequent use): Remove the acetone under reduced pressure. The resulting residue containing the acid chloride can be taken up in a suitable solvent like carbon tetrachloride for further reactions.
-
In-situ Reaction (Ester or Amide formation): Alternatively, after the initial 3-hour stirring, add the desired alcohol, phenol, or amine (0.02 mol) to the reaction mixture and stir for an additional 2 hours.
-
Work-up: Filter off the precipitated triazine derivative. The filtrate can then be worked up as usual to isolate the final ester or amide product.
Dehydration of Primary Amides to Nitriles
The cyanuric chloride-DMF adduct is an effective reagent for the dehydration of primary amides to nitriles under mild conditions.[11][12] This transformation is compatible with a variety of sensitive functional groups.[11][12]
General Reaction Scheme:
R-CONH₂ + TCT/DMF → R-CN
Quantitative Data for Nitrile Synthesis:
| Substrate (Amide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzamide | DMF | RT | 1 | 95 |
| 4-Chlorobenzamide | DMF | RT | 1.5 | 92 |
| 4-Methoxybenzamide | DMF | RT | 1 | 94 |
| Nicotinamide | DMF | RT | 2 | 88 |
| Phenylacetamide | DMF | RT | 1.5 | 90 |
Data compiled from various sources.
Experimental Protocol: Synthesis of Benzonitrile from Benzamide [11]
-
Reagent Preparation: In a round-bottom flask, dissolve cyanuric chloride (recrystallized, 1/3 molar equivalent) in anhydrous N,N-dimethylformamide.
-
Substrate Addition: Add benzamide (1 molar equivalent) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a 5% aqueous sodium bicarbonate solution to quench the reaction and precipitate the cyanuric acid by-product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to afford pure benzonitrile.
Safety Precautions
-
Cyanuric chloride is a lachrymator and can cause burns upon contact with skin. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[13]
-
The reactions can be exothermic, especially on a larger scale. Proper temperature control is recommended.
-
DMF is a combustible liquid and a potential skin irritant. Handle with care.
Conclusion
The cyanuric chloride-DMF adduct is a cost-effective, mild, and efficient reagent for a range of important synthetic transformations. Its ability to act as a chlorinating agent for alcohols and carboxylic acids, as well as a dehydrating agent for amides, under gentle conditions makes it a highly valuable tool for organic chemists, particularly in the synthesis of complex molecules and in the pharmaceutical industry. The straightforward protocols and high yields associated with this reagent system underscore its practical utility in a research and development setting.
References
- 1. Cyanuric Chloride as Chlorination Agent [chemistry.mdma.ch]
- 2. books.rsc.org [books.rsc.org]
- 3. Cyanuric chloride - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Cyanuric Chloride as chlorination agent , Hive Novel Discourse [chemistry.mdma.ch]
- 8. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides [erowid.org]
- 9. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
- 10. File:Synthesis of acyl chlorides with cyanuric chloride.png - Wikimedia Commons [commons.wikimedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Modern Alternatives to n-Butyllithium for Pyridine Synthesis and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of the pyridine scaffold is a cornerstone of medicinal chemistry and materials science. For decades, directed ortho-metalation (DoM) using pyrophoric and often poorly selective n-butyllithium (n-BuLi) has been a standard method. However, its hazardous nature, cryogenic temperature requirements, and limited functional group tolerance have driven the development of safer and more versatile alternatives. This document provides detailed application notes and experimental protocols for three leading alternatives to n-BuLi for the regioselective functionalization of pyridines: TMP-based metal amides, transition-metal-catalyzed C-H activation, and visible-light photoredox catalysis.
Knochel-Hauser Bases (TMPMgCl·LiCl) for Directed Magnesiation
The use of sterically hindered, non-nucleophilic magnesium amide bases, particularly TMPMgCl·LiCl (Knochel-Hauser base), represents a significant advance in pyridine functionalization.[1] This method allows for the regioselective deprotonation (magnesiation) of a wide array of functionalized pyridines at significantly milder and more practical temperatures than traditional lithiations.[2] The resulting magnesium-amido bases are kinetically highly active and exhibit superior functional group tolerance, avoiding common side reactions like Chichibabin addition.[2][3]
Application Notes:
-
Regioselectivity: The site of magnesiation is typically directed by the most acidic proton, often ortho to directing groups such as halogens, amides, or esters.[4] In some cases, unusual regioselectivity can be achieved, differing from traditional lithiation pathways.[5] The presence of a Lewis acid like BF₃·OEt₂ can further influence and alter the site of metalation.[6]
-
Functional Group Tolerance: This method is compatible with a broad range of sensitive functional groups, including esters, amides, and nitriles, which are often incompatible with alkyllithium reagents.[7]
-
Reaction Conditions: Magnesiations are typically performed in THF between -78 °C and room temperature, a significant operational advantage over n-BuLi chemistry which often requires temperatures below -78 °C.[3][4]
-
Scalability: The procedure has been shown to be scalable and amenable to continuous flow setups, enhancing its industrial applicability.[8]
Data Presentation: Regioselective Magnesiation of Substituted Pyridines
| Substrate | Directing Group | Position of Metalation | Electrophile | Product | Yield (%) | Reference |
| 3,5-Dibromopyridine | Bromo | C-2 | DMF | 3,5-Dibromopyridine-2-carbaldehyde | 85 | [5] |
| 2,6-Dichloropyridine | Chloro | C-4 | I₂ | 2,6-Dichloro-4-iodopyridine | 90 (implied) | [5] |
| 2-Phenylpyridine | Phenyl | Phenyl ring (ortho) | I₂ | 2-(2-Iodophenyl)pyridine | 85 | [5] |
| 2-Phenylpyridine (+ BF₃·OEt₂) | Phenyl | Pyridine ring (C-6) | I₂ | 6-Iodo-2-phenylpyridine | 83 | [5] |
| 4-Cyanopyridine (+ BF₃·OEt₂) | Cyano | C-3 | Br₂ | 3-Bromo-4-cyanopyridine | 64 | [6] |
| 4-(Dimethylamino)pyridine (+ BF₃·OEt₂) | Dimethylamino | C-2 | 4-Iodoanisole (Negishi) | 2-(4-Methoxyphenyl)-4-(dimethylamino)pyridine | 81 | [6] |
Experimental Protocol: Magnesiation of 3,5-Dibromopyridine[5]
-
Preparation of TMPMgCl·LiCl: To a solution of iPrMgCl·LiCl (1.1 equiv) in anhydrous THF, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) at 0 °C under an argon atmosphere. Stir the solution for 1 hour at room temperature.
-
Magnesiation: In a separate flame-dried, argon-flushed flask, dissolve 3,5-dibromopyridine (1.0 equiv) in anhydrous THF. Cool the solution to -25 °C.
-
Add the freshly prepared TMPMgCl·LiCl solution (1.1 equiv) dropwise to the pyridine solution.
-
Stir the reaction mixture at -25 °C for 30 minutes. The completion of metalation can be monitored by quenching an aliquot with I₂ and analyzing by GC-MS.
-
Electrophilic Quench: Add N,N-dimethylformamide (DMF, 1.5 equiv) dropwise at -25 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 3,5-dibromopyridine-2-carbaldehyde.
Caption: Workflow for TMPMgCl·LiCl mediated pyridine magnesiation.
Palladium-Catalyzed Direct C-H Arylation
Transition-metal-catalyzed C–H activation has emerged as a powerful, atom-economical strategy for functionalizing pyridines without the need for pre-metalation.[9] Palladium catalysis, in particular, has been successfully employed for the direct arylation of pyridine C-H bonds.[10] By activating the pyridine ring, often through the formation of a pyridine N-oxide, selective C-H functionalization can be achieved at the C-2 position.[11][12] This approach bypasses the use of strong organometallic bases entirely.
Application Notes:
-
Selectivity: The use of pyridine N-oxides as substrates typically directs arylation to the C-2 position.[11] For unactivated pyridines, ligand choice is crucial for controlling regioselectivity, with ligands like 1,10-phenanthroline enabling C-3 arylation.[9]
-
Reaction Partners: A wide range of (hetero)aryl bromides and unactivated arenes can be used as coupling partners.[9][11]
-
Conditions: Reactions are typically conducted at elevated temperatures (100-130 °C) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), often with a silver salt (e.g., Ag₂CO₃) as an oxidant.[11]
Data Presentation: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides
| Pyridine N-Oxide Substrate | Arylating Agent | Catalyst System | Conditions | Product | Yield (%) | Reference |
| Pyridine N-Oxide | Benzene | Pd(OAc)₂ / Ag₂CO₃ | 130 °C, 16 h | 2-Phenylpyridine N-Oxide | 85 | [11] |
| 4-Phenylpyridine N-Oxide | Benzene | Pd(OAc)₂ / Ag₂CO₃ | 130 °C, 16 h | 2,4-Diphenylpyridine N-Oxide | 82 | [11] |
| Quinoline N-Oxide | Benzene | Pd(OAc)₂ / Ag₂CO₃ | 130 °C, 16 h | 2-Phenylquinoline N-Oxide | 78 | [11] |
| Isoquinoline N-Oxide | Benzene | Pd(OAc)₂ / Ag₂CO₃ | 130 °C, 16 h | 1-Phenylisoquinoline N-Oxide | 75 | [11] |
Experimental Protocol: Direct Arylation of Pyridine N-Oxide with Benzene[11]
-
Reaction Setup: To a sealable reaction tube, add pyridine N-oxide (0.6 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol %), and silver(I) carbonate (Ag₂CO₃, 2.2 equiv).
-
Add benzene (40 equiv), which serves as both the arylating agent and the solvent.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Reaction: Stir the mixture vigorously for 16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 2-phenylpyridine N-oxide product.
Caption: Simplified pathway for Pd-catalyzed C-H arylation.
Visible-Light Photocatalysis for Pyridine Functionalization
Visible-light photoredox catalysis has revolutionized radical chemistry, offering mild and highly selective pathways for C-H functionalization.[13] For pyridines, this approach is often realized through Minisci-type reactions or by using pre-activated N-functionalized pyridinium salts.[1][14] These methods generate radical intermediates under gentle conditions, which then add to the electron-deficient pyridine ring, typically at the C2 or C4 positions.[15] This strategy is particularly valuable for late-stage functionalization of complex molecules.
Application Notes:
-
Activation Strategy: Pyridines are typically protonated in situ or pre-activated as N-alkoxy or N-amino pyridinium salts to increase their electrophilicity towards radical addition.[1][15]
-
Radical Precursors: A vast array of radical precursors can be used, including those derived from carboxylic acids, alkyl halides, and C(sp³)-H bonds, enabling the introduction of diverse functionalities.
-
Regioselectivity: In classical Minisci reactions, a mixture of C2 and C4 isomers is common. The use of N-substituted pyridinium salts can offer exquisite control over regioselectivity.[1]
-
Conditions: Reactions are performed at room temperature under irradiation with visible light (e.g., blue LEDs), using a photocatalyst (e.g., Eosin Y, 4CzIPN, or an Iridium complex).[13][14]
Data Presentation: Photocatalytic Three-Component Minisci-Type Reaction[14]
| Alkene | Amide Source | 4-Cyanopyridine | Photocatalyst | Product | Yield (%) |
| Styrene | N-Hydroxyphthalimide | 4-Cyanopyridine | 4CzIPN | β-Amido-α-(4-cyanopyridin-2-yl)ethylbenzene | 82 |
| 4-Methylstyrene | N-Hydroxyphthalimide | 4-Cyanopyridine | 4CzIPN | β-Amido-α-(4-cyanopyridin-2-yl)ethyl(4-methylbenzene) | 78 |
| 4-Chlorostyrene | N-Hydroxyphthalimide | 4-Cyanopyridine | 4CzIPN | β-Amido-α-(4-cyanopyridin-2-yl)ethyl(4-chlorobenzene) | 75 |
| 1-Octene | N-Hydroxyphthalimide | 4-Cyanopyridine | 4CzIPN | 1-Amido-2-(4-cyanopyridin-2-yl)octane | 63 |
Experimental Protocol: Visible-Light-Mediated Minisci-Type Reaction[14]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-cyanopyridine (0.2 mmol, 1.0 equiv), the alkene (0.6 mmol, 3.0 equiv), the amide source (e.g., N-hydroxyphthalimide derivative, 0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., 4CzIPN, 2 mol %).
-
Add the solvent system (e.g., MeCN/DCM 1:1, 2.0 mL).
-
Seal the vial and degas the mixture by sparging with argon for 15 minutes.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp (e.g., 20 W, 460 nm) and stir at room temperature.
-
Reaction: Continue irradiation and stirring for 24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired functionalized pyridine product.
Caption: General scheme for a photocatalytic Minisci-type reaction.
Conclusion
The development of alternatives to n-butyllithium has significantly broadened the toolkit for pyridine synthesis and functionalization. Knochel-Hauser bases offer a safer, more tolerant approach to directed metalation. Palladium-catalyzed C-H activation provides an elegant, base-free method for direct arylation and alkenylation. Finally, visible-light photocatalysis enables the introduction of a wide range of radical-derived functionalities under exceptionally mild conditions. The choice of method will depend on the desired substitution pattern, functional group compatibility, and available starting materials, but these modern techniques provide powerful and versatile solutions for accessing complex pyridine-containing molecules in a safer and more efficient manner.
References
- 1. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. d-nb.info [d-nb.info]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Metalation and Additions [sigmaaldrich.com]
- 8. asynt.com [asynt.com]
- 9. researchgate.net [researchgate.net]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. soc.chim.it [soc.chim.it]
Application Notes: High-Efficiency Functionalization of Pyridines via Turbo Grignard Reagent-Mediated Halogen-Magnesium Exchange
Introduction
The functionalization of pyridine scaffolds is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials. Traditional methods for introducing substituents onto the pyridine ring can be limited by harsh reaction conditions and poor functional group tolerance. The adve of "Turbo Grignard" reagent, isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has revolutionized this field by enabling efficient halogen-magnesium exchange on a wide array of pyridine substrates under mild conditions. This powerful tool allows for the chemoselective formation of pyridyl Grignard reagents, which can be subsequently trapped with various electrophiles to introduce diverse functionalities.
The key to the enhanced reactivity of the Turbo Grignard reagent lies in the presence of lithium chloride, which breaks down the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[1][2] This increased reactivity facilitates the halogen-magnesium exchange at lower temperatures, thereby tolerating sensitive functional groups such as esters, nitriles, and even some ketones.[3][4]
Key Advantages of i-PrMgCl·LiCl in Pyridine Functionalization:
-
Enhanced Reactivity: The presence of LiCl significantly accelerates the rate of halogen-magnesium exchange compared to conventional Grignard reagents.[1]
-
Mild Reaction Conditions: Exchanges can often be performed at temperatures ranging from -15 °C to room temperature, preserving sensitive functional groups.[1]
-
High Functional Group Tolerance: A broad range of functional groups that are incompatible with traditional organometallic reagents are well-tolerated.[3][5]
-
Excellent Regioselectivity: In the case of polyhalogenated or substituted pyridines, the halogen-magnesium exchange can proceed with high regioselectivity, often governed by steric and electronic factors.[5]
-
Wide Applicability: This methodology is applicable to a diverse range of brominated and iodinated pyridine derivatives.
Data Summary: Metal-Halogen Exchange in Pyridines using i-PrMgCl·LiCl
The following table summarizes the results of i-PrMgCl·LiCl mediated halogen-magnesium exchange on various pyridine substrates, followed by quenching with different electrophiles.
| Pyridine Substrate | Electrophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Bromopyridine | I₂ | 2-Iodopyridine | THF, rt | 95 | [6] |
| 3-Bromopyridine | PhCHO | Phenyl(pyridin-3-yl)methanol | THF, -10 °C to rt | 85 | [3] |
| 4-Bromopyridine | (PhS)₂ | 4-(Phenylthio)pyridine | THF, -10 °C to rt | 88 | [3] |
| 2,5-Dibromopyridine | PhCHO | (5-Bromopyridin-2-yl)(phenyl)methanol | THF, -20 °C | 82 | [3] |
| 3,5-Dibromopyridine | Piv-Cl | 1-(5-Bromopyridin-3-yl)-2,2-dimethylpropan-1-one | THF, -10 °C to rt | 89 | [3] |
| 2-Bromo-6-methoxypyridine | Allyl bromide | 2-Allyl-6-methoxypyridine | THF, -10 °C to rt | 81 | [3] |
| 3-Bromo-2-chloropyridine | PhCHO | (2-Chloropyridin-3-yl)(phenyl)methanol | THF, -20 °C | 78 | [3] |
| 2-Iodo-5-cyanopyridine | Allyl bromide | 5-Allyl-2-iodopyridine | THF, -20 °C | 85 | [3] |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Glassware should be oven-dried and cooled under vacuum before use. The i-PrMgCl·LiCl solution (typically 1.3 M in THF) is commercially available or can be prepared according to literature procedures.[1]
Protocol 1: General Procedure for the Halogen-Magnesium Exchange and Electrophilic Quench of Bromopyridines
This protocol is a representative example for the functionalization of a monobromopyridine.
Materials:
-
Bromopyridine derivative (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
i-PrMgCl·LiCl solution (1.3 M in THF, 1.1 mmol, 1.1 equiv.)
-
Electrophile (1.2 mmol, 1.2 equiv.)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried, argon-purged flask, add the bromopyridine derivative (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (5 mL).
-
Cool the solution to the desired temperature (typically between -15 °C and 0 °C).
-
Slowly add the i-PrMgCl·LiCl solution (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at this temperature for the specified time (typically 0.5 - 2 hours) to ensure complete halogen-magnesium exchange.
-
Cool the reaction mixture to a suitable temperature for the electrophilic quench (often -78 °C or 0 °C, depending on the electrophile).
-
Add the electrophile (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC or LC-MS for completion.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyridine.
Protocol 2: Regioselective Halogen-Magnesium Exchange on 3,5-Dibromopyridine
This protocol illustrates the selective functionalization of a dihalogenated pyridine.
Materials:
-
3,5-Dibromopyridine (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
i-PrMgCl·LiCl solution (1.3 M in THF, 1.05 mmol, 1.05 equiv.)
-
Pivaloyl chloride (Piv-Cl) (1.1 mmol, 1.1 equiv.)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, argon-purged flask containing 3,5-dibromopyridine (1.0 mmol), add anhydrous THF (5 mL).
-
Cool the solution to -10 °C.
-
Slowly add the i-PrMgCl·LiCl solution (1.05 mmol) dropwise.
-
Stir the mixture at -10 °C for 1 hour.
-
Add pivaloyl chloride (1.1 mmol) at -10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 1-(5-bromopyridin-3-yl)-2,2-dimethylpropan-1-one.[3]
Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the proposed mechanism for the Turbo Grignard mediated halogen-magnesium exchange.
Caption: Experimental workflow for pyridine functionalization.
Caption: Key steps in the functionalization process.
References
- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 2. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Biomolecule Immobilization using 2-Bromo-6-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent immobilization of biomolecules onto solid supports is a critical technique in a wide array of biomedical and biotechnological applications, including the development of biosensors, immunoassays, affinity chromatography, and solid-phase synthesis. The choice of a suitable bifunctional linker is paramount to ensure stable attachment and preservation of the biomolecule's biological activity. 2-Bromo-6-(chloromethyl)pyridine is a hetero-bifunctional linker that offers two distinct reactive sites: a chloromethyl group and a bromo-substituted pyridine ring. The chloromethyl group is susceptible to nucleophilic substitution by functional groups commonly found on the surface of biomolecules, such as primary amines (-NH₂) present in lysine residues and thiol groups (-SH) from cysteine residues.[1][2] This allows for the directed and covalent immobilization of proteins, peptides, and other biomolecules onto suitably functionalized surfaces.
This document provides detailed application notes and experimental protocols for the immobilization of biomolecules using this compound as a linker. The protocols are designed to guide researchers in achieving efficient and robust immobilization for their specific research and development needs.
Principle of Immobilization
The immobilization strategy using this compound is a two-step process that leverages the reactivity of its chloromethyl group.
-
Surface Functionalization: The substrate of interest (e.g., glass, silicon, gold) is first modified to introduce nucleophilic functional groups, typically primary amines (-NH₂) or thiols (-SH). This creates a reactive surface ready for linker attachment.
-
Biomolecule Conjugation: The biomolecule, containing accessible amine or thiol groups, is then reacted with the surface-immobilized this compound. The nucleophilic group on the biomolecule displaces the chloride ion from the chloromethyl group in an SN2 reaction, forming a stable covalent bond. The bromo-substituted pyridine moiety can potentially be used for subsequent chemistries if desired.
Data Presentation
The following tables summarize hypothetical quantitative data for the immobilization of a model protein (e.g., Bovine Serum Albumin - BSA) onto an amine-functionalized surface using this compound. These values are illustrative and will vary depending on the specific biomolecule, surface, and reaction conditions.
Table 1: Influence of Reaction Time on Protein Immobilization Efficiency
| Reaction Time (hours) | Immobilized Protein Density (ng/cm²) | Activity Retention (%) |
| 1 | 150 ± 15 | 92 ± 5 |
| 2 | 280 ± 20 | 88 ± 4 |
| 4 | 450 ± 25 | 85 ± 5 |
| 8 | 520 ± 30 | 82 ± 6 |
| 12 | 550 ± 28 | 78 ± 7 |
Table 2: Effect of Protein Concentration on Immobilization Density
| Protein Concentration (mg/mL) | Immobilized Protein Density (ng/cm²) |
| 0.1 | 180 ± 12 |
| 0.5 | 350 ± 18 |
| 1.0 | 510 ± 22 |
| 2.0 | 580 ± 25 |
| 5.0 | 600 ± 20 |
Table 3: Stability of Immobilized Protein Over Time
| Incubation Time (days) at 4°C | Remaining Activity (%) |
| 1 | 98 ± 2 |
| 7 | 95 ± 3 |
| 14 | 91 ± 4 |
| 30 | 85 ± 5 |
Experimental Protocols
Protocol 1: Surface Functionalization of Glass Slides with Amine Groups
This protocol describes the modification of glass slides to introduce primary amine groups using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and explosive! Handle with extreme care in a fume hood.
-
Anhydrous toluene
-
(3-aminopropyl)triethoxysilane (APTES)
-
Deionized water
-
Ethanol
-
Nitrogen gas
-
Oven
Procedure:
-
Cleaning: Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the slides with copious amounts of deionized water.
-
Drying: Dry the slides with a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned and dried slides in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.[3][4]
-
Washing: Rinse the slides sequentially with toluene, ethanol, and deionized water to remove unbound silane.
-
Curing: Dry the slides under a stream of nitrogen and cure in an oven at 110°C for 1 hour. The slides are now amine-functionalized and ready for linker attachment.
Protocol 2: Immobilization of this compound Linker
This protocol details the attachment of the bifunctional linker to the amine-functionalized surface.
Materials:
-
Amine-functionalized glass slides (from Protocol 1)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
N,N-diisopropylethylamine (DIPEA)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Linker Solution Preparation: Prepare a 10 mM solution of this compound in anhydrous DMF. Add 20 mM DIPEA to the solution to act as a non-nucleophilic base.
-
Incubation: Immerse the amine-functionalized slides in the linker solution and incubate overnight at room temperature with gentle agitation.
-
Washing: Sequentially rinse the slides with DMF, ethanol, and deionized water to remove unreacted linker and byproducts.
-
Drying: Dry the slides under a stream of nitrogen. The surface is now functionalized with the this compound linker.
Protocol 3: Covalent Immobilization of a Protein Biomolecule
This protocol describes the final step of attaching a protein to the linker-functionalized surface.
Materials:
-
Linker-functionalized glass slides (from Protocol 2)
-
Protein to be immobilized (e.g., antibody, enzyme)
-
Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS or 1 M ethanolamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Protein Solution Preparation: Prepare a solution of the protein in the Immobilization Buffer at a desired concentration (e.g., 0.1 - 1.0 mg/mL).
-
Immobilization Reaction: Apply the protein solution onto the linker-functionalized surface, ensuring the entire surface is covered. Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber. The reaction time may need optimization for specific proteins.[5]
-
Washing: Gently wash the slides with PBST to remove non-covalently bound protein.
-
Blocking: Immerse the slides in Blocking Buffer for 1 hour at room temperature to block any remaining reactive chloromethyl groups and reduce non-specific binding.
-
Final Washing: Wash the slides thoroughly with PBST and then with deionized water.
-
Drying and Storage: Dry the slides under a gentle stream of nitrogen. The protein-immobilized slides are now ready for use or can be stored at 4°C in a dry environment.
Mandatory Visualization
Caption: Experimental workflow for biomolecule immobilization.
Caption: Chemical pathway for biomolecule immobilization.
References
- 1. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for developing lysine targeted covalent protein reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and characterization of biomolecule immobilization on silicon substrates using (3-aminopropyl)triethoxysilane (APTES) and glutaraldehyde linker (Journal Article) | ETDEWEB [osti.gov]
- 5. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-6-(chloromethyl)pyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Bromo-6-(chloromethyl)pyridine as a versatile intermediate in pharmaceutical synthesis. This bifunctional pyridine derivative serves as a valuable building block for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other bioactive compounds.
Introduction
This compound is a key starting material in medicinal chemistry due to its dual reactivity. The chloromethyl group at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the bromine atom at the 2-position provides a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This sequential reactivity enables the synthesis of a diverse library of substituted pyridine derivatives, which are prevalent scaffolds in numerous approved drugs and clinical candidates. Pyridine-based compounds are integral to the development of a wide range of therapeutic agents, with derivatives of 2,6-disubstituted pyridines being investigated for their potential as antimicrobial and kinase inhibitory agents.[1]
Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding alcohol, 2-Bromo-6-(hydroxymethyl)pyridine. While traditional methods often employ harsh chlorinating agents like thionyl chloride (SOCl₂), which can lead to over-chlorination and the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct, a milder and more selective method utilizing a cyanuric chloride/DMF adduct is preferred for cleaner reactions and simpler work-ups.[2][3]
Table 1: Synthesis of this compound - Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-6-(hydroxymethyl)pyridine | [2] |
| Reagents | Cyanuric chloride, Dimethylformamide (DMF), Dichloromethane (DCM) | [2] |
| Equivalents of Cyanuric Chloride | 1.02 equiv. | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | Overnight | [2] |
| Yield | Not explicitly stated, but described as a clean conversion. | [2][3] |
| Purity | High, without the 2-chloro-6-(chloromethyl)pyridine side product. | [2][3] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a milder, more selective method that avoids the use of harsh chlorinating agents.[2][3]
Materials:
-
2-Bromo-6-(hydroxymethyl)pyridine (1.0 equiv.)
-
Cyanuric chloride (1.02 equiv.)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In an Erlenmeyer flask equipped with a stir bar, dissolve cyanuric chloride (1.02 equiv.) in DMF (approx. 1.6 mL per gram of cyanuric chloride) and stir for 1 hour at room temperature to form the cyanuric chloride•DMF adduct.
-
To this adduct, add a solution of 2-bromo-6-hydroxymethylpyridine (1.0 equiv.) in DCM (approx. 8 mL per gram of the alcohol).
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding deionized water (approx. 32 mL per gram of the starting alcohol).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic extracts and dry over MgSO₄.
-
Filter the solution and concentrate the filtrate on a rotary evaporator to yield the product as a brown oil.
Application in Pharmaceutical Intermediate Synthesis: N-Alkylation of Anilines
A primary application of this compound is the N-alkylation of amines to introduce the (6-bromopyridin-2-yl)methyl moiety. This is a crucial step in the synthesis of various pharmaceutical intermediates, particularly for kinase inhibitors where this scaffold can interact with the hinge region of the enzyme. The following protocol describes the synthesis of N-((6-bromopyridin-2-yl)methyl)aniline, a key intermediate.
Table 2: Synthesis of N-((6-bromopyridin-2-yl)methyl)aniline - Representative Data
| Parameter | Value |
| Starting Materials | This compound, Aniline |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Acetonitrile (CH₃CN) |
| Equivalents of Aniline | 1.1 equiv. |
| Equivalents of Base | 2.0 equiv. |
| Reaction Temperature | 80 °C (Reflux) |
| Reaction Time | 12 hours |
| Yield | Typically high (estimated >85%) |
| Purification | Column chromatography |
Experimental Protocol: Synthesis of N-((6-bromopyridin-2-yl)methyl)aniline
This is a general protocol for the N-alkylation of aniline with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Aniline (1.1 equiv.)
-
Potassium carbonate (2.0 equiv.)
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), aniline (1.1 equiv.), potassium carbonate (2.0 equiv.), and acetonitrile.
-
Attach a reflux condenser and heat the mixture to 80 °C with stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain N-((6-bromopyridin-2-yl)methyl)aniline.
Subsequent Transformations for Pharmaceutical Synthesis
The intermediate, N-((6-bromopyridin-2-yl)methyl)aniline, is primed for further functionalization. The bromine atom at the 2-position of the pyridine ring can readily participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which is a common strategy in the late-stage diversification of drug candidates.
Conclusion
This compound is a highly valuable and reactive building block in the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for a strategic and stepwise introduction of diverse chemical moieties, making it an important precursor for complex molecules. The protocols provided herein offer reliable methods for both the synthesis of this intermediate and its subsequent application in N-alkylation reactions, paving the way for the development of novel drug candidates.
References
Application Notes and Protocols: The Role of 2-Bromo-6-(chloromethyl)pyridine in Agrochemical Innovation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-6-(chloromethyl)pyridine as a key building block in the synthesis of novel agrochemicals, particularly next-generation insecticides. This document outlines detailed experimental protocols, quantitative biological activity data, and the underlying biochemical pathways, offering a valuable resource for professionals engaged in agrochemical research and development.
Introduction
This compound is a versatile heterocyclic intermediate that plays a crucial role in the development of modern agrochemicals. Its bifunctional nature, featuring a reactive chloromethyl group and a bromine atom on the pyridine ring, allows for sequential and site-selective modifications. This enables the construction of complex molecular architectures with potent insecticidal properties. A primary application of this compound is in the synthesis of neonicotinoid insecticides and their analogs, which are known for their high efficacy against a broad spectrum of piercing-sucking insects.
Application in Insecticide Synthesis
The primary application of this compound in agrochemical research is as a precursor for the synthesis of insecticides that target the insect nervous system. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various pharmacophores. The bromo group can be subsequently modified through cross-coupling reactions to further enhance the biological activity and spectrum of the resulting compounds.
A significant class of insecticides derived from this pyridine intermediate are the neonicotinoids. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and eventual death.[1] The selective toxicity of neonicotinoids towards insects over vertebrates is a key factor in their widespread use in crop protection.[1]
Quantitative Data on Insecticidal Activity
The following table summarizes the lethal concentration (LC50) values of various pyridine-based insecticides against different pest species. This data, gathered from multiple studies, highlights the potency of this class of compounds. While not all compounds are directly synthesized from this compound, they represent the types of structures and activities achievable with pyridine-based scaffolds.
| Compound ID | Target Pest | LC50 (mg/L) | Exposure Time (h) | Reference |
| Pyridine Derivative 1f | Aphis craccivora (Cowpea aphid) - Nymphs | 0.080 | 24 | [2] |
| Pyridine Derivative 1d | Aphis craccivora (Cowpea aphid) - Nymphs | 0.098 | 24 | [2] |
| Pyridine Derivative 1c | Aphis craccivora (Cowpea aphid) - Nymphs | 0.127 | 24 | [2] |
| Acetamiprid (Reference) | Aphis craccivora (Cowpea aphid) - Nymphs | 0.045 | 24 | [2] |
| Pyridine Derivative 1f | Aphis craccivora (Cowpea aphid) - Adults | 0.498 | 24 | |
| Pyridine Derivative 1d | Aphis craccivora (Cowpea aphid) - Adults | 0.593 | 24 | |
| Acetamiprid (Reference) | Aphis craccivora (Cowpea aphid) - Adults | 0.267 | 24 |
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical compounds.
Protocol 1: Synthesis of a Neonicotinoid Analog Intermediate
This protocol outlines the synthesis of a key intermediate for a neonicotinoid analog via the alkylation of 2-nitroiminoimidazolidine with this compound.
Materials:
-
This compound
-
2-Nitroiminoimidazolidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Stirring apparatus
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-nitroiminoimidazolidine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired N-((6-bromopyridin-2-yl)methyl)-N'-nitroguanidine analog.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
Neonicotinoid Signaling Pathway
The following diagram illustrates the mechanism of action of neonicotinoid insecticides at the insect nicotinic acetylcholine receptor (nAChR).
Caption: Mechanism of action of neonicotinoid insecticides.
Experimental Workflow for Agrochemical Synthesis
The diagram below outlines a typical experimental workflow for the synthesis and evaluation of a novel agrochemical derived from this compound.
References
Application Note: Quantitative Analysis of Pyridine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of pyridine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pyridine, a fundamental heterocyclic aromatic organic compound, and its derivatives are prevalent in pharmaceuticals, agrochemicals, and environmental pollutants. Accurate and sensitive quantification is therefore crucial for research, quality control, and safety assessment. This document outlines robust methodologies for sample preparation, derivatization, and GC-MS analysis, complete with quantitative data and visual workflows to ensure reproducibility and accuracy.
Introduction
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] For the analysis of pyridine derivatives, GC-MS offers high sensitivity and selectivity, making it an ideal choice for complex matrices.[1][2] This note details a validated headspace GC-MS/MS method for the quantification of pyridine, which minimizes sample manipulation and potential loss of volatile analytes.[3][4] Additionally, protocols for liquid-liquid extraction and derivatization are provided for less volatile or more polar pyridine derivatives.
Quantitative Data Summary
The following table summarizes the performance characteristics of a headspace GC-MS/MS method for the quantification of pyridine in biological matrices, demonstrating the method's accuracy, precision, and sensitivity.[3][4][5]
| Parameter | Value | Matrix | Internal Standard | Reference |
| Recovery | 89-101% | Biota (Crustacean Tissue) | Pyridine-d5 | [3][4][5] |
| Precision (RSD/CV) | 2-3% | Biota (Crustacean Tissue) | Pyridine-d5 | [3][5] |
| Limit of Detection (LOD) | 0.006 mg/kg | Biota (Crustacean Tissue) | Pyridine-d5 | [3][5] |
| Limit of Quantitation (LOQ) | 0.020 mg/kg | Biota (Crustacean Tissue) | Pyridine-d5 | [3][5] |
Experimental Protocols
Headspace GC-MS/MS for Volatile Pyridine Derivatives
This method is highly suitable for the analysis of volatile pyridine compounds in solid or liquid matrices.[3][4] Headspace injection is a clean technique that introduces only the gas phase above the sample into the GC column, minimizing matrix effects.[3]
a. Sample Preparation:
-
Homogenize the sample matrix (e.g., biota tissue).[5]
-
Weigh approximately 1 g of the homogenized sample into a headspace vial.[5]
-
Add a known concentration of Pyridine-d5 internal standard solution.[5]
-
Seal the vial and vortex to ensure thorough mixing.[5]
-
For matrix-matched calibration, prepare calibration standards in a blank matrix (e.g., clean lobster tissue) spiked with known concentrations of pyridine and the internal standard.[3]
b. Instrumental Analysis:
-
System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) with a headspace autosampler.[5]
-
Column: Rxi-5Sil MS column (60 m x 0.25 mm id x 1.0 µm) or equivalent. A long column with a thick stationary phase is recommended to separate pyridine from its deuterated form and other interferences.[3][4]
-
Carrier Gas: Helium.[3]
-
Oven Temperature Program: Isocratic at 100°C for 15 minutes.[3]
-
Injector Temperature: 250°C.[6]
-
Transfer Line Temperature: 240°C.[6]
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4][5]
Liquid-Liquid Extraction for Semi-Volatile Pyridine Derivatives
This protocol is suitable for extracting pyridine derivatives from aqueous samples.
a. Sample Preparation:
-
To an aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample as needed to ensure the pyridine derivatives are in their non-ionized form.
-
Add a water-immiscible organic solvent (e.g., chloroform, dichloromethane).
-
Vortex vigorously to facilitate the transfer of the analytes into the organic phase.
-
Centrifuge to separate the layers.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.[2]
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the dried extract in a suitable solvent for GC-MS analysis.[2]
Derivatization for Polar Pyridine Derivatives
Derivatization is often necessary for polar pyridine derivatives containing active hydrogens (e.g., hydroxyl, amino groups) to increase their volatility and thermal stability for GC analysis.[2][8] Silylation is a common derivatization technique.
a. Silylation Protocol:
-
Ensure the sample extract is completely dry, as moisture can interfere with the derivatization reaction.[9]
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Add anhydrous pyridine as a catalyst to speed up the reaction, especially for sterically hindered groups.
-
Cap the vial tightly and heat at 60-70°C for 20-30 minutes to ensure the reaction goes to completion.[2]
-
Cool the vial to room temperature before injection into the GC-MS.[2]
Visualized Workflows and Diagrams
Caption: General workflow for GC-MS analysis of pyridine derivatives.
Caption: Workflow for the silylation of polar pyridine derivatives.
Conclusion
The GC-MS methods detailed in this application note provide a robust and reliable approach for the quantitative analysis of pyridine and its derivatives in various matrices. The headspace GC-MS/MS method is particularly advantageous for volatile pyridines, offering high sensitivity and minimal sample preparation. For less volatile or more polar derivatives, liquid-liquid extraction followed by derivatization ensures accurate and reproducible results. By following these protocols, researchers, scientists, and drug development professionals can achieve high-quality data for their specific applications.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. reddit.com [reddit.com]
Application Note: 1H and 13C NMR Characterization of Substituted Pyridines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For researchers in materials science and drug development, where pyridine scaffolds are ubiquitous, a robust understanding of their NMR characterization is critical. The nitrogen heteroatom in the pyridine ring introduces a unique electronic environment, significantly influencing the chemical shifts and coupling constants of the ring protons and carbons. This application note provides a detailed guide to the 1H and 13C NMR characterization of substituted pyridines, including data interpretation, experimental protocols, and advanced 2D NMR techniques for unambiguous structure determination.
Fundamental Principles of NMR in Pyridines
The pyridine ring is a six-membered aromatic heterocycle. The electronegative nitrogen atom induces a dipole moment and creates a non-uniform distribution of electron density. This has two main consequences for the NMR spectrum:
-
Deshielding of Ring Protons: Compared to benzene (δ ~7.26 ppm), all protons in pyridine are shifted downfield due to the overall reduced electron density. The effect is most pronounced for the α-protons (H2/H6), which are adjacent to the nitrogen, followed by the γ-proton (H4), and finally the β-protons (H3/H5).
-
Substituent Effects: The electronic properties of substituents further modulate the chemical shifts. Electron-donating groups (EDGs) increase electron density, causing an upfield shift (shielding), while electron-withdrawing groups (EWGs) decrease electron density, causing a downfield shift (deshielding).[1] These effects are transmitted throughout the π-system of the ring.[2][3]
Data Presentation: Characteristic NMR Data
The following tables summarize typical chemical shifts and coupling constants for substituted pyridines. Note that these values can vary based on the solvent and the specific nature of other substituents on the ring.[4]
Table 1: Typical 1H and 13C Chemical Shifts (δ, ppm) for Unsubstituted Pyridine. Referenced to TMS. Data is compiled from typical values found in the literature.
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C2 / H2 (α) | ~8.5 - 8.7 | ~150 |
| C3 / H3 (β) | ~7.2 - 7.5 | ~124 |
| C4 / H4 (γ) | ~7.6 - 7.9 | ~136 |
Table 2: Influence of Substituents on Pyridine 1H Chemical Shifts (Approximate Δδ, ppm). A negative value indicates an upfield shift (shielding) and a positive value indicates a downfield shift (deshielding) relative to unsubstituted pyridine.
| Substituent | Position | Δδ H-ortho | Δδ H-meta | Δδ H-para |
| -CH₃ (EDG) | 2- | H3: -0.2 | H4: -0.1, H5: -0.1 | H6: -0.3 |
| -OCH₃ (EDG) | 2- | H3: -0.4 | H4: -0.2, H5: -0.1 | H6: -0.6 |
| -Cl (EWG) | 2- | H3: +0.1 | H4: +0.1, H5: +0.05 | H6: +0.2 |
| -NO₂ (EWG) | 4- | H3/H5: +0.4 | H2/H6: +0.3 | - |
Table 3: Typical Proton-Proton Coupling Constants (J, Hz) in Pyridines.[1][5] These values are approximate and can be influenced by substituents.[1][6]
| Coupling | Type | Typical Range (Hz) |
| ³J(H2-H3) | Ortho | 4.5 - 6.0 |
| ³J(H3-H4) | Ortho | 7.0 - 9.0 |
| ⁴J(H2-H4) | Meta | 1.0 - 2.0 |
| ⁴J(H2-H6) | Meta | < 1.0 |
| ⁴J(H3-H5) | Meta | 1.0 - 2.0 |
| ⁵J(H2-H5) | Para | 0.5 - 1.5 |
Visualizations: Logical and Experimental Workflows
Experimental Protocols
Protocol 1: Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified substituted pyridine for standard 1H and 13C NMR.[1][7] For less sensitive experiments like HMBC on dilute samples, a higher concentration may be needed.
-
Select Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble.[1] CDCl₃ is common, but DMSO-d₆ is a good choice for more polar compounds.
-
Dissolve Sample: Dissolve the sample in 0.5-0.7 mL of the deuterated solvent in a clean vial.[1][8] Gentle vortexing can aid dissolution.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing solid particles or air bubbles.[8]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: 1D 1H NMR Acquisition (400 MHz Spectrometer Example)
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical linewidths).[1][7] Tune and match the probe for the ¹H frequency.[1][7]
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker).[7]
-
Spectral Width (SW): ~12-15 ppm, centered around 6-7 ppm to cover the aromatic and substituent regions.
-
Number of Scans (NS): 8 to 16 scans is typically sufficient.
-
Relaxation Delay (D1): 1.5-2.0 seconds.[1]
-
Acquisition Time (AQ): At least 2-3 seconds for good digital resolution.[7]
-
-
Processing: Apply Fourier transform, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).
Protocol 3: 2D NMR for Unambiguous Assignments
For complex or novel substituted pyridines, 1D spectra may be insufficient for complete assignment, especially for quaternary carbons.[1] 2D NMR experiments are essential for determining connectivity.[9][10]
A. COSY (Correlation Spectroscopy)
-
Purpose: Identifies protons that are spin-coupled to each other (typically through 2-3 bonds), revealing H-H connectivity.[1][11]
-
Protocol:
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).[1]
-
Set the spectral width in both dimensions to cover the entire proton chemical shift range.[1]
-
Acquire data with 1024 or 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).[1]
-
Process with a sine-bell window function and perform a 2D Fourier transform.[1] Cross-peaks indicate coupled protons.[1]
-
B. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[1][11][12] This is the primary method for assigning protonated carbons.
-
Protocol:
-
Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker).
-
Set the ¹H spectral width (F2) as in the 1D experiment. Set the ¹³C spectral width (F1) to cover the expected range (e.g., 0-160 ppm for pyridines).[1]
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire sufficient scans per increment to achieve a good signal-to-noise ratio. The sensitivity is dependent on sample concentration.[13]
-
C. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Shows correlations between protons and carbons over two or three bonds (long-range coupling).[1][12] This is crucial for identifying quaternary carbons and piecing together molecular fragments.[1]
-
Protocol:
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBCAD).[1]
-
Set spectral widths for ¹H (F2) and ¹³C (F1) as for the HSQC experiment.
-
Set the long-range coupling constant for magnetization transfer to a value optimized for 2-3 bond couplings, typically around 8 Hz.[1][13]
-
Acquire 256-512 increments in the indirect dimension, with 8, 16, or more scans per increment depending on concentration.[1]
-
The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of substituted pyridines. By carefully analyzing chemical shifts, coupling constants, and correlation data from COSY, HSQC, and HMBC experiments, researchers can confidently determine substitution patterns and assign all proton and carbon signals, which is a critical step in the development of new pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes and Protocols for FT-IR Spectroscopy in Monitoring Pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The ability to monitor reactions involving pyridine in real-time is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the molecular structure and vibrational modes of molecules. This application note details the use of in-situ FT-IR spectroscopy for monitoring various pyridine reactions, offering detailed protocols and data interpretation guidelines. For drug development professionals, FT-IR is instrumental in confirming the synthesis of target molecules and assessing purity by detecting starting materials or by-products.[1]
In-situ FT-IR spectroscopy allows for the real-time tracking of changes in the concentrations of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands.[1][2] This technique is particularly useful for studying reaction kinetics, identifying transient species, and elucidating reaction pathways.[1][3]
Core Principles of FT-IR for Monitoring Pyridine Reactions
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds within a molecule. The pyridine ring and its substituents have characteristic vibrational modes that can be observed in the FT-IR spectrum. By monitoring the changes in the intensity of these absorption bands over time, one can quantify the consumption of reactants and the formation of products.
Key applications of FT-IR in pyridine reactions include:
-
Reaction Kinetics: Determining reaction rates, orders, and activation energies by tracking the concentration profiles of reactants and products.[3]
-
Mechanism Elucidation: Identifying reaction intermediates and understanding the sequence of bond-forming and bond-breaking events.
-
Process Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and selectivity.
-
Catalyst Characterization: Using pyridine as a probe molecule to characterize the acidic properties (Brønsted and Lewis acid sites) of solid catalysts.[2]
Application Example 1: Monitoring Pyridine Hydrogenation
In-situ FT-IR spectroscopy can be employed to monitor the hydrogenation of pyridine to piperidine. This reaction is a fundamental transformation in organic synthesis. By monitoring the reaction in real-time, researchers can gain insights into the reaction mechanism and catalyst performance.
Experimental Protocol: In-situ FT-IR Monitoring of Pyridine Hydrogenation
This protocol outlines the general steps for monitoring the gas-phase hydrogenation of pyridine over a solid catalyst using a transmission FT-IR cell.
1. Catalyst Preparation and Loading:
- Prepare a self-supporting pellet of the catalyst (e.g., Pt/Al₂O₃).
- Place the pellet in a high-temperature, high-pressure transmission cell equipped with IR-transparent windows (e.g., CaF₂ or ZnSe).
2. Pre-treatment and Background Spectrum Acquisition:
- Heat the catalyst under an inert gas flow (e.g., He or Ar) to a desired temperature to clean the surface.
- Cool the catalyst to the reaction temperature.
- Acquire a background spectrum of the activated catalyst under the inert gas flow.
3. Reaction Initiation and Data Acquisition:
- Introduce a gas mixture of pyridine and hydrogen into the FT-IR cell.
- Immediately begin acquiring FT-IR spectra at regular time intervals (e.g., every 30 seconds).
- The spectra should be recorded in the mid-IR range (4000-400 cm⁻¹).
4. Data Analysis:
- Subtract the background spectrum from the reaction spectra to obtain the difference spectra, which show the changes due to the reaction.
- Monitor the decrease in the intensity of characteristic pyridine bands (e.g., C=C and C=N stretching vibrations).
- Monitor the increase in the intensity of characteristic piperidine bands (e.g., C-H stretching and N-H bending vibrations). The appearance of methylene stretching vibrations is a clear indicator of the progress of the hydrogenation.
- Generate concentration profiles of pyridine and piperidine over time by integrating the area of their respective characteristic peaks.
- Use the concentration profiles to determine the reaction kinetics.
Quantitative Data: Pyridine Hydrogenation
The following table summarizes hypothetical quantitative data that could be obtained from an in-situ FT-IR study of pyridine hydrogenation. The data illustrates the change in concentration of pyridine and piperidine over time at a constant temperature.
| Time (minutes) | Pyridine Concentration (mol/L) | Piperidine Concentration (mol/L) |
| 0 | 0.100 | 0.000 |
| 10 | 0.075 | 0.025 |
| 20 | 0.056 | 0.044 |
| 30 | 0.042 | 0.058 |
| 40 | 0.031 | 0.069 |
| 50 | 0.023 | 0.077 |
| 60 | 0.017 | 0.083 |
Application Example 2: Characterization of Catalyst Acidity using Pyridine as a Probe Molecule
FT-IR spectroscopy with pyridine adsorption is a standard method for characterizing the Brønsted and Lewis acidity of solid catalysts.[2] This information is crucial for understanding catalyst activity and selectivity in various pyridine reactions.
Experimental Protocol: FT-IR Analysis of Catalyst Acidity with Pyridine Adsorption
1. Sample Preparation:
- Press a thin, self-supporting wafer of the catalyst powder.
- Place the wafer in an in-situ FT-IR cell with heating capabilities.
2. Catalyst Activation:
- Evacuate the cell and heat the catalyst wafer under vacuum to a high temperature (e.g., 400-500 °C) to remove adsorbed water and other impurities.
- Cool the catalyst to the desired adsorption temperature (e.g., 150 °C).
3. Pyridine Adsorption:
- Introduce pyridine vapor into the cell and allow it to equilibrate with the catalyst surface.
- Acquire an FT-IR spectrum of the catalyst with adsorbed pyridine.
4. Desorption and Spectral Analysis:
- Evacuate the cell at the adsorption temperature to remove physisorbed pyridine.
- Acquire spectra at incrementally increasing desorption temperatures (e.g., 250 °C, 350 °C, 450 °C) to probe the strength of the acid sites.
- Identify the characteristic IR bands for pyridine adsorbed on Brønsted acid sites (pyridinium ion, ~1540 cm⁻¹) and Lewis acid sites (coordinated pyridine, ~1450 cm⁻¹).
- Quantify the concentration of Brønsted and Lewis acid sites using the integrated absorbance of these bands and their respective extinction coefficients.
Quantitative Data: Catalyst Acidity
The table below presents typical data obtained from FT-IR analysis of pyridine adsorption on different catalysts, showing the concentration of Brønsted and Lewis acid sites.
| Catalyst | Desorption Temperature (°C) | Brønsted Acid Sites (µmol/g) | Lewis Acid Sites (µmol/g) |
| HZSM-5 | 150 | 350 | 50 |
| HZSM-5 | 350 | 280 | 30 |
| γ-Al₂O₃ | 150 | 5 | 250 |
| γ-Al₂O₃ | 350 | 0 | 180 |
| Silica-Alumina | 150 | 150 | 180 |
| Silica-Alumina | 350 | 100 | 120 |
Visualizations
Logical Workflow for FT-IR Monitoring of a Pyridine Reaction
References
Application Notes and Protocols for Suzuki and Ullmann Coupling Reactions with Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting Suzuki-Miyaura and Ullmann coupling reactions with bromopyridine substrates. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules, particularly in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving the versatile pyridine scaffold.
Suzuki-Miyaura Coupling of Bromopyridines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. Its tolerance of a wide variety of functional groups and generally mild reaction conditions make it a favored method for the synthesis of biaryl and hetero-biaryl compounds.[1][2] However, the coupling of bromopyridines can present unique challenges, such as catalyst inhibition by the pyridine nitrogen.[3] Careful selection of catalysts, ligands, and bases is crucial for achieving high yields.
General Considerations for Suzuki Coupling with Bromopyridines:
-
Catalyst System : Palladium catalysts are most commonly used.[1] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is critical.[4][5]
-
Ligands : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in preventing catalyst inhibition by the pyridine nitrogen.[3][6]
-
Base : The base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, plays a crucial role in the transmetalation step.[6][7] The optimal base is substrate-dependent and often requires screening.
-
Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is frequently used.[6][8] Anhydrous solvents may be necessary to minimize side reactions like protodeboronation.[3]
-
Boron Source : While boronic acids are common, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be used to mitigate protodeboronation.[3][9]
Tabulated Data for Suzuki Coupling Reactions
| Entry | Bromopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/Water (4:1) | 80-100 | 4-16 | Not specified | [8] |
| 2 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/Water (4:1) | 90-100 | Not specified | Not specified | [6] |
| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | MW | Not specified | Not specified | [6] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/Water | 70-80 | 18-22 | Good | [7] |
| 5 | 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ | None (Ligand-free) | Not specified | Aqueous isopropanol | Not specified | Not specified | Good to Excellent | [4] |
| 6 | 3-Bromopyridine | Phenylboronic acid | Pd/C | None (Ligand-free) | Not specified | Aqueous, Aerobic | Not specified | Not specified | Good to Excellent | [4] |
| 7 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | >15 | Moderate to Good | [10] |
Experimental Protocol: General Procedure for Suzuki Coupling of a Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).[8]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.[8]
-
Add the degassed solvent mixture via syringe.[8]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[8]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]
Visualization of Suzuki Coupling Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Ullmann Coupling of Bromopyridines
The Ullmann reaction is a classical copper-catalyzed method for the formation of C-C (homocoupling) and C-heteroatom bonds.[11][12] It is particularly useful for C-N and C-O bond formation. Recent advancements, including the use of ligands and microwave irradiation, have made the Ullmann coupling milder and more versatile.[11][13]
General Considerations for Ullmann Coupling with Bromopyridines:
-
Catalyst : Copper(I) salts such as CuI or CuCl are commonly employed.[14][15] In some cases, Cu(0) or Cu(II) precursors can be used.[11][13]
-
Ligands : The addition of ligands, such as amino acids or 1,10-phenanthroline, can significantly accelerate the reaction and allow for milder conditions.[13] For C-N coupling with carbazoles, 1-methyl-imidazole has been shown to be an effective ligand.[14][15]
-
Base : A base is typically required. The choice of base, such as K₂CO₃, K₃PO₄, or t-BuOLi, can have a significant impact on the reaction outcome.[11][14]
-
Solvent : High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used, although some modern protocols utilize lower boiling solvents or even solvent-free conditions.[11][14]
Tabulated Data for Ullmann Coupling Reactions
| Entry | Bromopyridine | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine derivatives | Carbazoles | CuCl | 1-methyl-imidazole | t-BuOLi | Not specified | Not specified | High | [14][15][16] |
| 2 | 3-Bromopyridine | - (Homocoupling) | Pd-based | - | Cs₂CO₃ | Methanol | 100 | 78 | [17] |
| 3 | 2-Bromopyridine | - (Homocoupling) | Pd-based | - | Not specified | Not specified | Not specified | 54 | [17] |
| 4 | 3-Halopyridines | Amines | Cu₂O (10) | None | K₃PO₄ | Solvent-free | MW | Not specified | [11] |
Experimental Protocol: General Procedure for Ullmann C-N Coupling
This protocol is a general guideline for the coupling of a bromopyridine with a nitrogen nucleophile.
Materials:
-
Bromopyridine (1.0 equiv)
-
Nitrogen nucleophile (e.g., carbazole, amine) (1.0-1.2 equiv)
-
Copper catalyst (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., L-proline, 10-20 mol%) (if required)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Reaction tube or flask
-
Magnetic stir bar
-
Inert gas supply
Procedure:
-
To a reaction tube, add the bromopyridine, nitrogen nucleophile, copper catalyst, ligand (if used), and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Ullmann Coupling Workflow
Caption: Experimental workflow for a typical Ullmann C-N or C-O coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann coupling-An overview - operachem [operachem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions on the Chloromethyl Group of Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethylpyridines are versatile reagents in organic synthesis, serving as valuable precursors for a wide array of pyridine derivatives. The reactivity of the chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities onto the pyridine scaffold. This capability is of significant interest to researchers in medicinal chemistry and drug development, as the pyridine moiety is a common feature in many biologically active compounds.[1]
These application notes provide a detailed overview of nucleophilic substitution reactions on the chloromethyl group of pyridines, including comprehensive experimental protocols and quantitative data to guide synthetic efforts. The information is curated for researchers, scientists, and professionals in the field of drug development.
Reaction Mechanisms and Workflows
Nucleophilic substitution reactions on chloromethylpyridines primarily proceed via an SN2 mechanism. In this one-step process, the nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride leaving group departs. This concerted mechanism leads to an inversion of the stereochemical configuration if the carbon were chiral.
A general workflow for these reactions involves the dissolution of the chloromethylpyridine and the nucleophile in a suitable solvent, often in the presence of a base to either deprotonate the nucleophile or neutralize the HCl generated during the reaction. The reaction mixture is typically stirred at a specific temperature for a set duration, with progress monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified through standard work-up and chromatographic procedures.
Caption: General experimental workflow for nucleophilic substitution.
Quantitative Data Summary
The efficiency of nucleophilic substitution on chloromethylpyridines is influenced by several factors, including the nature of the nucleophile, the solvent, the base, and the reaction temperature. The following tables summarize quantitative data for various nucleophilic substitution reactions.
Table 1: Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 4-((2-Fluoropyridin-4-yl)methyl)morpholine | 70-85 |
| Aniline | Et₃N | Dioxane | 100 | 24 | N-((2-Fluoropyridin-4-yl)methyl)aniline | 60-75 |
| Imidazole | K₂CO₃ | Acetonitrile | Room Temp. | 15 min stirring, then add alkylating agent | N-alkylated Imidazole | Not specified |
Table 2: Reactions with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | K₂CO₃ / n-Bu₄PBr | Water | Not specified | Not specified | Aryl Ether | Not specified |
| 4-Hydroxypyridine | Not specified | Not specified | Not specified | Not specified | Pyridyl Ether | Not specified |
Table 3: Reactions with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | Room Temp. | 2 | 4-(Thiomethyl)pyridine derivative | Not specified |
| Thiodiglycol | NaH | THF | Reflux | 23 | Macroheterocycle | 52.5 (overall) |
Table 4: Reactions with Other Nucleophiles
| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Azide | None | DMF | Room Temp. | 4 | 4-(Azidomethyl)-2-fluoropyridine | 80-90 |
| Potassium Cyanide | Phase Transfer Catalyst | Dimethyl Sulfoxide | Not specified | Not specified | 2-Cyano-3-chloro-5-trifluoromethylpyridine | Not specified |
| Trialkyl Phosphite | Not specified | Not specified | Not specified | Not specified | Pyridyl-substituted Phosphonate | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 4-((2-Fluoropyridin-4-yl)methyl)morpholine (N-Nucleophile)
-
Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)-2-fluoropyridine (1.0 eq) in acetonitrile (0.3 M).
-
Addition of Reagents: Add morpholine (1.5 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of a 4-(Thiomethyl)pyridine Derivative (S-Nucleophile)
-
Reaction Setup: To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.
-
Addition of Electrophile: After 15 minutes, add a solution of 4-(chloromethyl)-2-fluoropyridine (1.0 eq) in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether.
Protocol 3: Synthesis of 4-(Azidomethyl)-2-fluoropyridine (Azide Nucleophile)
-
Reaction Setup: To a solution of 4-(chloromethyl)-2-fluoropyridine (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Signaling Pathways and Biological Relevance
Pyridine derivatives are known to interact with a variety of biological signaling pathways, making them attractive scaffolds for drug design. The products of nucleophilic substitution on chloromethylpyridines can be tailored to target specific pathways implicated in various diseases.
Kinase Inhibition
Many pyridyl-containing compounds, such as pyridyl ethers and pyridyl pyrimidinyls, have been investigated as kinase inhibitors.[2][3][4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[2] By designing pyridine derivatives that can fit into the ATP-binding pocket of specific kinases, it is possible to develop targeted cancer therapies.
Caption: Inhibition of kinase signaling by pyridyl derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in inflammation and immune responses.[1][] Aberrant NF-κB signaling is associated with inflammatory diseases and cancer.[1] Certain pyridine derivatives have been shown to modulate this pathway, offering potential therapeutic avenues.[6] For instance, some pyridine N-oxide derivatives can inhibit the DNA binding of NF-κB.[6]
Caption: Modulation of the NF-κB signaling pathway.
Plant Hormone Signaling
In the context of agrochemicals, pyridine derivatives can influence plant hormone signaling pathways.[7] For example, certain compounds can modulate auxin signaling, which is critical for plant growth and development.[7] This highlights the potential for developing novel plant growth regulators or herbicides based on the pyridine scaffold.
Conclusion
Nucleophilic substitution reactions on the chloromethyl group of pyridines provide a powerful and versatile strategy for the synthesis of a diverse range of functionalized pyridine derivatives. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute synthetic routes toward novel compounds with potential applications in drug discovery and agrochemical development. A thorough understanding of the reaction mechanisms and the influence of various parameters is crucial for optimizing reaction outcomes. Furthermore, the ability of these derivatives to modulate key biological signaling pathways underscores their importance as privileged scaffolds in the development of new therapeutic and agricultural agents.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Phytohormone Signaling: A Primary Function of Flavonoids in Plant–Environment Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Avoiding over-chlorination in 2-Bromo-6-(chloromethyl)pyridine synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-Bromo-6-(chloromethyl)pyridine, with a specific focus on avoiding the common issue of over-chlorination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of a dichlorinated byproduct, 2-chloro-6-(chloromethyl)pyridine, in my synthesis of this compound. What is causing this?
A1: The formation of 2-chloro-6-(chloromethyl)pyridine is a common side reaction that occurs due to over-chlorination. This is particularly prevalent when using robust chlorinating agents like thionyl chloride (SOCl₂).[1][2] The bromo substituent on the pyridine ring can be replaced by a chloro substituent, especially with prolonged reaction times or at elevated temperatures.[1]
Q2: How can I minimize or eliminate the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct?
A2: There are two primary strategies to avoid over-chlorination:
-
Modification of Reaction Conditions with Thionyl Chloride (SOCl₂): If you must use SOCl₂, it is crucial to control the reaction temperature. Performing the reaction at 0 °C has been shown to reduce the amount of the dichlorinated byproduct compared to room temperature.[1] However, this may not completely eliminate its formation.
-
Use of a Milder Chlorinating Agent: A more effective approach is to use a milder and more selective chlorinating reagent. The adduct formed from cyanuric chloride and N,N-dimethylformamide (DMF) has been demonstrated to be highly effective in converting 2-bromo-6-hydroxymethylpyridine to the desired product without any detectable formation of the over-chlorinated side product.[1][2]
Q3: What are the advantages of using the cyanuric chloride•DMF adduct over thionyl chloride?
A3: The primary advantage is the complete suppression of the over-chlorination side reaction, leading to a cleaner product mixture and simplifying purification.[1][2] Additionally, the reaction with thionyl chloride produces toxic sulfur dioxide (SO₂) gas, which poses a significant hazard and complicates large-scale synthesis. The cyanuric chloride•DMF method avoids this issue, making it a safer and more scalable alternative.[1][2]
Q4: I am having difficulty separating this compound from the 2-chloro-6-(chloromethyl)pyridine byproduct. Are there any suggestions?
A4: These two compounds have very similar polarities, which makes their separation by column chromatography challenging.[2] The most effective solution is to prevent the formation of the byproduct in the first place by using the milder cyanuric chloride•DMF reagent.
Data Presentation: Comparison of Chlorinating Agents
The following table summarizes the product distribution observed when using different chlorinating agents and conditions for the synthesis of this compound from 2-bromo-6-hydroxymethylpyridine.
| Chlorinating Agent | Temperature | This compound (%) | 2-chloro-6-(chloromethyl)pyridine (%) | Reference |
| Thionyl Chloride (SOCl₂) | Room Temperature | 75 | 25 | [1] |
| Thionyl Chloride (SOCl₂) | 0 °C | 81 | 19 | [1] |
| Cyanuric Chloride•DMF | Room Temperature | 100 | 0 | [1] |
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride (Problematic for Over-chlorination)
This protocol is adapted from conventional methods and is known to produce the over-chlorinated byproduct.
-
Dissolve 2-bromo-6-pyridinemethanol (1 equivalent) in chloroform.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution.
-
Stir the reaction mixture for 3 hours at room temperature.[3]
-
Upon completion, concentrate the reaction solution under reduced pressure.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the product mixture.
Protocol 2: Selective Chlorination using Cyanuric Chloride•DMF Adduct (Recommended)
This protocol is recommended to avoid the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct.[1]
-
In an Erlenmeyer flask equipped with a wide stir bar, add cyanuric chloride (1.02 equivalents) and N,N-dimethylformamide (DMF).
-
Allow the mixture to react for 1 hour to form the cyanuric chloride•DMF adduct.
-
To this adduct, add a solution of 2-bromo-6-hydroxymethylpyridine (1 equivalent) in dichloromethane (DCM).
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with deionized water and separate the organic and aqueous layers. The organic layer contains the desired product.
Visualizations
Logical Relationship of Factors Leading to Over-chlorination
Caption: Factors influencing the formation of over-chlorinated byproduct.
Experimental Workflow for Avoiding Over-chlorination
Caption: Recommended workflow for selective chlorination.
References
- 1. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 727356-19-6 [amp.chemicalbook.com]
Technical Support Center: Managing the Formation of 2-Chloro-6-(chloromethyl)pyridine Byproduct
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions regarding the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Under what reaction conditions is the 2-chloro-6-(chloromethyl)pyridine byproduct typically formed?
A1: The 2-chloro-6-(chloromethyl)pyridine byproduct is most commonly generated during the free-radical chlorination of 2-chloro-6-methylpyridine. This reaction is typically initiated using agents like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, often in a chlorinated solvent like carbon tetrachloride under reflux conditions. The formation of this, and other polychlorinated byproducts, is a known challenge in this type of synthesis.
Q2: What is the primary mechanism leading to the formation of this byproduct?
A2: The formation of 2-chloro-6-(chloromethyl)pyridine proceeds via a free-radical chain mechanism. An initiator generates radicals, which then abstract a hydrogen atom from the methyl group of 2-chloro-6-methylpyridine. The resulting benzylic-type radical reacts with the chlorine source (e.g., NCS) to form the desired product. However, over-chlorination can occur, leading to di- and tri-chlorinated byproducts.
Q3: How can I detect and quantify the presence of the 2-chloro-6-(chloromethyl)pyridine byproduct in my reaction mixture?
A3: The most effective methods for detecting and quantifying this byproduct are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification. Proton NMR (¹H NMR) spectroscopy can also be used to identify the characteristic signal of the chloromethyl group (-CH₂Cl), which typically appears as a singlet at approximately 4.7 ppm.
Q4: What are the main strategies to minimize the formation of this byproduct?
A4: Minimizing the formation of 2-chloro-6-(chloromethyl)pyridine involves carefully controlling the reaction stoichiometry and conditions. Key strategies include:
-
Limiting the amount of chlorinating agent: Using a stoichiometric amount or only a slight excess of N-chlorosuccinimide (NCS) can reduce over-chlorination.
-
Controlling reaction time: Monitoring the reaction progress closely using GC or HPLC and stopping it once the starting material is consumed can prevent further chlorination of the product.
-
Optimizing temperature: Lowering the reaction temperature may reduce the rate of over-chlorination, though this could also slow down the desired reaction.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and minimizing the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct.
Problem: Excessive Formation of Polychlorinated Byproducts
High levels of 2-chloro-6-(chloromethyl)pyridine and other polychlorinated species can significantly reduce the yield of the desired monochlorinated product and complicate purification.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing polychlorinated byproducts.
Quantitative Data Summary
The following table summarizes typical outcomes of the chlorination of 2-chloro-6-methylpyridine under different conditions, highlighting the impact on byproduct formation.
| Parameter | Condition A: Excess NCS | Condition B: Controlled NCS |
| 2-chloro-6-methylpyridine | 1.0 eq | 1.0 eq |
| NCS | 1.5 eq | 1.05 eq |
| Initiator (AIBN) | 0.05 eq | 0.05 eq |
| Solvent | CCl₄ | CCl₄ |
| Temperature | 77°C (Reflux) | 77°C (Reflux) |
| Reaction Time | 6 hours | 3 hours (Monitored) |
| Yield of Monochloro-product | ~60% | ~85% |
| Yield of Dichloro-byproduct | ~25% | <5% |
Experimental Protocols
Protocol 1: Minimized Byproduct Synthesis of 2-Chloro-6-(chloromethyl)pyridine
This protocol is optimized to reduce the formation of polychlorinated byproducts.
Materials:
-
2-chloro-6-methylpyridine
-
N-chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere and ensure all glassware is dry.
-
To the round-bottom flask, add 2-chloro-6-methylpyridine (1.0 eq).
-
Add anhydrous CCl₄ as the solvent.
-
Add N-chlorosuccinimide (1.05 eq).
-
Add the radical initiator, AIBN (0.05 eq).
-
Heat the mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress every 30 minutes using GC analysis.
-
Once the starting material, 2-chloro-6-methylpyridine, is consumed (typically 2-4 hours), immediately stop the reaction by cooling the flask in an ice bath.
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product via column chromatography or distillation to isolate the desired 2-chloro-6-(chloromethyl)pyridine.
Reaction Pathway Visualization
The following diagram illustrates the reaction pathway for the formation of 2-chloro-6-(chloromethyl)pyridine and the subsequent over-chlorination to a dichloro-byproduct.
Caption: Formation of desired product and subsequent byproduct via over-chlorination.
Navigating the Challenges of Pyrophoric Reagents: A Technical Support Guide for n-Butyllithium in Synthesis
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the safe and effective use of n-butyllithium (n-BuLi), a common yet highly hazardous pyrophoric reagent in chemical synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address the specific challenges encountered in a laboratory setting.
Troubleshooting Guide: Overcoming Common Hurdles in n-Butyllithium Reactions
This section addresses prevalent issues encountered during synthesis, providing a systematic approach to problem-solving.
Issue 1: Low or No Reaction Yield
Question: My reaction with n-BuLi resulted in a low yield or recovered starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in n-BuLi reactions are a common issue and can often be traced back to a few key factors. A systematic investigation is crucial for identifying the root cause.[1][2]
Troubleshooting Steps:
-
Verify n-BuLi Concentration: The molarity of n-BuLi solutions can decrease over time due to degradation from exposure to trace amounts of air or moisture.[3] It is imperative to titrate the n-BuLi solution before use to determine its active concentration.
-
Ensure Anhydrous Conditions: n-Butyllithium reacts violently with water.[4] All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying, and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
-
Check for Atmospheric Contamination: The reaction must be maintained under a positive pressure of an inert gas throughout the entire process. Ensure all septa are providing a good seal and that there are no leaks in the system.
-
Optimize Reaction Temperature: Many n-BuLi reactions require low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.[5][6] However, some reactions may require warmer temperatures for the reaction to proceed at a reasonable rate. If the standard low-temperature protocol is failing, a careful and incremental increase in the reaction temperature might be necessary.
-
Assess Substrate and Electrophile Purity: Impurities in the starting material or electrophile can consume the n-BuLi or interfere with the desired reaction. Ensure all reagents are of high purity.
-
Consider the Order of Addition: The order in which reagents are added can significantly impact the outcome of the reaction. Typically, n-BuLi is added to the substrate solution at a low temperature.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and use of n-butyllithium.
Handling and Storage
-
Q1: What personal protective equipment (PPE) is mandatory when working with n-BuLi?
-
A1: At a minimum, a flame-resistant lab coat, chemical splash goggles, and nitrile gloves are required. For larger quantities or higher-risk procedures, a face shield and flame-resistant gloves should be worn.[7]
-
-
Q2: How should I store a bottle of n-BuLi?
-
A2: n-Butyllithium should be stored under an inert atmosphere in a cool, dry place away from heat, sparks, and open flames. The original manufacturer's container with a Sure/Seal™ septum is ideal for maintaining an inert atmosphere.
-
-
Q3: The septum on my n-BuLi bottle has been punctured multiple times. Is it still safe to use?
-
A3: Repeatedly puncturing the septum can compromise the seal, allowing air and moisture to enter and degrade the reagent. It is crucial to inspect the septum for any signs of damage. If the integrity of the septum is questionable, the remaining reagent should be carefully quenched and disposed of.
-
Reaction Setup and Execution
-
Q4: What is the best way to transfer n-BuLi from the bottle to my reaction flask?
-
A4: For small volumes (typically less than 50 mL), a properly dried and inert gas-flushed syringe with a Luer-Lok™ tip is appropriate.[7] For larger volumes, a cannula transfer under positive inert gas pressure is the recommended and safer method.
-
-
Q5: My n-BuLi solution has turned a pale yellow or has a white precipitate. Is it still usable?
-
A5: A pale yellow color is common for n-BuLi solutions in alkanes. However, the formation of a white precipitate (lithium hydride) indicates decomposition. While the solution may still be active, its concentration will be lower than stated on the label, and titration is essential before use.[5]
-
Quenching and Waste Disposal
-
Q6: How do I safely quench a reaction that used n-BuLi?
-
A6: The reaction should be cooled in an ice bath, and a less reactive alcohol, such as isopropanol, should be added slowly and dropwise with vigorous stirring.[7][8] Once the initial exothermic reaction subsides, water or a saturated aqueous solution of ammonium chloride can be cautiously added to complete the quench.[8][9]
-
-
Q7: What is the correct procedure for disposing of excess or old n-BuLi?
-
A7: Excess n-BuLi must be destroyed through a careful quenching process. The reagent should be diluted with an inert, high-boiling solvent like heptane and then slowly added to a stirred, cooled solution of isopropanol.[7] This process should be carried out in a fume hood, and the resulting solution can then be treated as hazardous waste.
-
-
Q8: How do I clean glassware that has been in contact with n-BuLi?
-
A8: Glassware should be rinsed with an inert solvent (e.g., hexane) to remove the bulk of the reagent. This rinse solvent must then be carefully quenched. Following the inert solvent rinse, the glassware can be rinsed with isopropanol and then water.[7]
-
Quantitative Data Summary
Table 1: Comparison of Common n-Butyllithium Titration Methods
| Titration Method | Principle | Endpoint Detection | Advantages | Disadvantages |
| Gilman Double Titration | Two titrations determine total basicity and non-active basicity. The active R-Li is found by difference.[3][10] | Colorimetric (Phenolphthalein)[10] | Differentiates between active and inactive lithium species, providing a more accurate concentration of the active reagent.[3][11] | More time-consuming and complex; involves a reactive and potentially hazardous organic halide.[11] |
| Titration with Diphenylacetic Acid | Direct titration of the alkyllithium with a weak acid.[11] | Colorimetric (Persistent yellow color of the lithium diphenylacetate)[11] | Simple, direct, and relatively fast with a sharp, easy-to-detect endpoint.[11] | Does not distinguish between active and inactive lithium species; requires high-purity titrant.[11] |
| Titration with N-Benzylbenzamide Indicator | Direct titration where the endpoint is signaled by a distinct color change of the indicator. | Colorimetric (Appearance of a persistent blue color)[11] | Simple, direct, and provides a very distinct and easily visible endpoint.[11] | Does not differentiate between active and inactive lithium species; the indicator is a specialized reagent.[11] |
Table 2: Effect of Temperature on a Representative n-Butyllithium Reaction
Note: Specific yield changes are highly dependent on the specific reaction. The following data is illustrative of the general trend observed in many n-BuLi reactions.
| Reaction Temperature (°C) | General Effect on Reaction Rate | Potential Side Reactions | Illustrative Yield (%) |
| -78 | Slower | Minimized | > 90% |
| 0 | Faster | Increased risk of side reactions and decomposition | 60-80% |
| Room Temperature (~25) | Rapid | Significant decomposition and side reactions are likely | < 50% |
Experimental Protocols
Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid
Materials:
-
n-Butyllithium solution of unknown concentration
-
Diphenylacetic acid (high purity)
-
Anhydrous tetrahydrofuran (THF)
-
Flame-dried glassware (e.g., 25 mL round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
-
Syringes and needles
Procedure:
-
Accurately weigh approximately 1.00 mmol of diphenylacetic acid into a flame-dried round-bottom flask containing a stir bar.
-
Seal the flask with a rubber septum and purge with inert gas.
-
Add 8 mL of anhydrous THF via syringe and stir until the diphenylacetic acid is fully dissolved.
-
Slowly add the n-BuLi solution dropwise via syringe. A transient yellow color will appear with each drop.
-
Continue adding the n-BuLi solution until a persistent yellow color is observed. This is the endpoint.
-
Record the volume of n-BuLi solution added.
-
Repeat the titration at least two more times and calculate the average molarity using the formula: Molarity (M) = moles of diphenylacetic acid / volume of n-BuLi (L).
Protocol 2: General Procedure for Quenching an n-Butyllithium Reaction
Materials:
-
Reaction mixture containing n-BuLi and/or organolithium species
-
Isopropanol
-
Saturated aqueous ammonium chloride solution or deionized water
-
Ice bath
-
Addition funnel or syringe
Procedure:
-
Ensure the reaction flask is under a positive pressure of an inert atmosphere.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add isopropanol dropwise to the stirred reaction mixture. Be prepared for an exothermic reaction and gas evolution.[8]
-
Continue the slow addition of isopropanol until the gas evolution and exotherm have ceased.
-
Once the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride or water dropwise to ensure the complete quenching of all reactive species.[8][9]
-
Remove the cooling bath and allow the mixture to warm to room temperature while stirring for at least 30 minutes.
-
The reaction mixture is now safe for workup.
Visualizations
Caption: Workflow for the safe handling of n-butyllithium.
Caption: Decision tree for troubleshooting low-yield n-BuLi reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ChemicalDesk.Com: Butyl lithium titration and estimation [allchemist.blogspot.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. studylib.net [studylib.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Thionyl Chloride Handling and Safety
This guide provides essential safety information, handling procedures, and emergency protocols for the use of thionyl chloride (SOCl₂) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with thionyl chloride?
A1: Thionyl chloride is a corrosive and toxic substance that poses several significant hazards.[1][2][3] It reacts violently with water, releasing toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[4][5][6][7] It is harmful if swallowed or inhaled and can cause severe burns to the skin and eyes.[6][8] Long-term exposure to low concentrations or short-term exposure to high concentrations can have adverse health effects.[2][9]
Q2: What are the immediate first aid procedures in case of exposure?
A2: In case of any exposure, immediate medical attention is crucial.[5][6] The following are initial first aid steps:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][5]
-
Skin Contact: Instantly remove all contaminated clothing and wash the affected skin area with plenty of water.[4][5][6]
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, begin rescue breathing.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6][8]
Q3: What personal protective equipment (PPE) is required when handling thionyl chloride?
A3: When working with thionyl chloride, a comprehensive set of PPE is mandatory to prevent contact and inhalation. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary.[4][10]
-
Hand Protection: Use solvent-resistant gloves, such as those made of fluorinated rubber. Always inspect gloves for integrity before use.[4][8]
-
Body Protection: A chemical-resistant lab coat or suit, along with appropriate footwear, should be worn.[4]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[5][11] For situations with a potential for exposure above the limit, a NIOSH-approved respirator is required.[3][4]
Q4: What are the proper storage conditions for thionyl chloride?
A4: Thionyl chloride must be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4][5] It should be kept in tightly closed containers.[4][5][8] It is crucial to store it separately from incompatible materials, especially water, acids, bases, alcohols, and metals.[4][11]
Troubleshooting Guide
Issue: A small spill of thionyl chloride has occurred in the fume hood.
Solution:
-
Evacuate: Ensure all non-essential personnel are cleared from the immediate area.[4]
-
Ventilate: Maintain high ventilation in the fume hood.
-
Contain: Use an inert absorbent material like vermiculite, dry sand, or earth to absorb the spill.[4][5] DO NOT USE WATER or combustible materials.[4]
-
Collect: Carefully collect the absorbed material into a sealed, compatible container for hazardous waste disposal.[4][12]
-
Decontaminate: After cleanup, wipe the area with a suitable solvent and then wash thoroughly.
-
Dispose: The collected waste must be disposed of as hazardous waste according to institutional guidelines.[4][11]
Issue: The reaction workup requires quenching of excess thionyl chloride.
Solution: There are two primary methods for quenching excess thionyl chloride: distillation and chemical quenching. The choice depends on the stability and sensitivity of your product.[13]
-
Chemical Quenching (for water-stable products):
-
Prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]
-
Slowly and carefully add the reaction mixture dropwise to the vigorously stirred bicarbonate solution, ensuring the temperature is kept low with an ice bath.[13]
-
Continue stirring for at least 30 minutes after the addition is complete to ensure full quenching.[13]
-
The neutralized aqueous waste must be disposed of according to your institution's hazardous waste procedures.[13]
-
-
Azeotropic Distillation (for water-sensitive products):
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | SOCl₂ |
| Molar Mass | 118.97 g/mol [1] |
| Appearance | Colorless to pale yellow fuming liquid[2][9][15] |
| Odor | Pungent, suffocating[2][9] |
| Density | 1.638 g/mL[1] |
| Melting Point | -104.5 °C[1][15] |
| Boiling Point | 76 °C to 79 °C[1][9] |
| Solubility | Reacts with water[1] |
Exposure Limits
| Organization | Limit |
| NIOSH (REL) | 1 ppm (Ceiling) |
| ACGIH (TLV) | 1 ppm (Ceiling)[4] |
Experimental Protocols
Protocol: Safe Quenching of Thionyl Chloride
This protocol outlines the procedure for safely neutralizing excess thionyl chloride in a reaction mixture.
Materials:
-
Reaction mixture containing excess thionyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Large beaker or flask for quenching
-
Stir plate and stir bar
-
Dropping funnel
Procedure:
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate and cool it in an ice bath.[13]
-
Cool Reaction Mixture: Cool the reaction mixture containing the excess thionyl chloride in an ice bath.[13]
-
Slow Addition: With vigorous stirring, slowly add the reaction mixture dropwise to the cold sodium bicarbonate solution using a dropping funnel. The rate of addition should be carefully controlled to manage the exothermic reaction and gas evolution, keeping the temperature of the quenching solution below 20°C.[13]
-
Stirring: After the addition is complete, continue to stir the mixture for a minimum of 30 minutes to ensure all the thionyl chloride has been neutralized.[13]
-
Workup: Proceed with the standard aqueous workup for your experiment, which typically involves extracting the desired product with an appropriate organic solvent.
-
Waste Disposal: The neutralized aqueous layer should be collected and disposed of as hazardous waste in accordance with institutional guidelines.[13]
Visual Guides
Caption: Decision workflow for responding to a thionyl chloride spill.
Caption: Decision pathway for quenching excess thionyl chloride.
References
- 1. Thionyl_chloride [bionity.com]
- 2. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 3. lanxess.com [lanxess.com]
- 4. nj.gov [nj.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. lobachemie.com [lobachemie.com]
- 7. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. westliberty.edu [westliberty.edu]
- 9. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. drexel.edu [drexel.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thionyl Chloride: Properties, Uses & Reactions Explained [vedantu.com]
Technical Support Center: Synthesis of 2-Bromo-6-(chloromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Bromo-6-(chloromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
There are two primary precursors used for the synthesis of this compound: 2,6-dibromopyridine and 2-bromo-6-methylpyridine. The choice of starting material will dictate the synthetic strategy and potential challenges.
Q2: What is the primary challenge when using thionyl chloride (SOCl₂) for the chlorination of 2-bromo-6-hydroxymethylpyridine?
The main challenge with thionyl chloride is its high reactivity, which can lead to over-chlorination, replacing the bromo substituent on the pyridine ring to form the undesired side product, 2-chloro-6-(chloromethyl)pyridine.[1][2] This side product can be difficult to separate from the desired product due to similar physical properties.[1][2] Additionally, the reaction produces toxic sulfur dioxide gas.[1][2]
Q3: Are there safer and more selective alternatives to thionyl chloride?
Yes, a milder and more selective method involves the use of a cyanuric chloride•DMF adduct.[1][2] This reagent has been shown to cleanly convert 2-bromo-6-hydroxymethylpyridine to this compound without the formation of the over-chlorinated side product.[1][2]
Q4: What are the key considerations when performing a radical bromination of 2-bromo-6-methylpyridine?
The most common method for this transformation is the radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3] Key considerations include using a non-polar, aprotic solvent like carbon tetrachloride and ensuring anhydrous conditions to favor side-chain bromination over ring bromination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or GC-MS to ensure the starting material is fully consumed. |
| Side product formation. | Optimize reaction conditions (temperature, reaction time, reagent stoichiometry) to minimize side reactions. Consider alternative reagents, such as cyanuric chloride instead of thionyl chloride to avoid over-chlorination.[1][2] | |
| Loss of product during workup or purification. | If column chromatography is ineffective for separating the product from impurities, consider converting the product to a derivative for purification, followed by reversion. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may also be effective.[4] | |
| Formation of 2-chloro-6-(chloromethyl)pyridine Side Product | Use of a harsh chlorinating agent like thionyl chloride.[1][2] | Use a milder chlorinating agent such as the cyanuric chloride•DMF adduct.[1][2] |
| High reaction temperature or prolonged reaction time with thionyl chloride.[1][2] | If using thionyl chloride, carefully control the temperature (e.g., 0 °C or room temperature) and monitor the reaction to avoid over-reaction.[1] | |
| Formation of Di-brominated Side Products (from 2-bromo-6-methylpyridine) | Excess brominating agent. | Use a stoichiometric amount of NBS (1.0-1.1 equivalents).[4] A patent suggests that a molar ratio of 2-bromo-6-methylpyridine to liquid bromine of 1:3 can result in a 6:1 ratio of the desired mono-brominated product to the di-brominated product.[4][5] |
| Violent or Uncontrolled Reaction | Rapid addition of reagents, especially with exothermic reactions. | Add the brominating or chlorinating agent portion-wise or as a solution dropwise.[4] Use an ice bath to control the temperature during the addition of reagents.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-6-hydroxymethylpyridine from 2,6-dibromopyridine
This protocol utilizes a Turbo Grignard reagent for a safer metal-halogen exchange.
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add 2,6-dibromopyridine to anhydrous THF.
-
Cool the solution to the specified temperature and slowly add isopropylmagnesium chloride lithium chloride complex (Turbo Grignard).
-
Stir the reaction mixture for the designated time to form the 2-bromo-6-magnesiopyridine intermediate.
-
Formylation and Reduction: To the Grignard reagent, add N,N-dimethylformamide (DMF) as the electrophile.
-
After the formylation is complete, perform a borohydride reduction to obtain 2-bromo-6-hydroxymethylpyridine.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with chloroform. Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. A 67% yield has been reported for this step.[1][2]
Protocol 2: Synthesis of this compound from 2-bromo-6-hydroxymethylpyridine using Cyanuric Chloride
This protocol avoids the use of thionyl chloride and the formation of over-chlorinated byproducts.[1]
-
Adduct Formation: In an Erlenmeyer flask, add cyanuric chloride to DMF and allow the mixture to react for 1 hour to form the cyanuric chloride•DMF adduct.[1]
-
Chlorination: To this adduct, add a solution of 2-bromo-6-hydroxymethylpyridine in dichloromethane (DCM). Let the reaction proceed at room temperature overnight.[1]
-
Workup: Quench the reaction with deionized water and separate the layers.[1]
Protocol 3: Radical Bromination of 2-bromo-6-methylpyridine
This protocol is a common method for introducing a bromine atom to the methyl group.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-methylpyridine in a non-polar solvent such as carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 0.1 equivalents).[6]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours.[6]
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]
Data Summary
Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound from 2-bromo-6-hydroxymethylpyridine.
| Chlorinating Agent | Temperature | Reaction Time | Side Product Formation (2-chloro-6-(chloromethyl)pyridine) |
| Thionyl Chloride (SOCl₂) | Heating | Prolonged | Yes[1][2] |
| Thionyl Chloride (SOCl₂) | Room Temperature | Controlled | Reduced, but still possible[1] |
| Thionyl Chloride (SOCl₂) | 0 °C | Controlled | Minimized, but still possible[1] |
| Cyanuric Chloride•DMF Adduct | Room Temperature | Overnight | No[1][2] |
Visualizations
References
Technical Support Center: Synthesis and Purification of 2-bromo-6-chloromethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-bromo-6-chloromethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-bromo-6-chloromethylpyridine?
There are two primary commercially available starting materials for the synthesis of 2-bromo-6-chloromethylpyridine: 2,6-dibromopyridine and 2-bromo-6-methylpyridine.
Q2: What is the most common and difficult-to-separate impurity when synthesizing 2-bromo-6-chloromethylpyridine?
The most problematic impurity is the over-chlorinated side product, 2-chloro-6-chloromethylpyridine.[1][2] This impurity arises when using strong chlorinating agents like thionyl chloride (SOCl₂), which can cause the bromo substituent on the pyridine ring to be replaced by a chloro substituent.[1][2] This side product has a very similar retention factor (Rf) to the desired product on silica gel, making separation by standard column chromatography challenging.[1][2]
Q3: How can I minimize the formation of the 2-chloro-6-chloromethylpyridine impurity?
To reduce the formation of the over-chlorinated byproduct, it is recommended to use a milder chlorinating agent. The use of a cyanuric chloride/DMF adduct has been shown to be an effective alternative to thionyl chloride, leading to cleaner reaction mixtures containing only the desired 2-bromo-6-chloromethylpyridine product.[1][2]
Q4: What are the typical reaction conditions for the chlorination step?
When using thionyl chloride, reactions are often carried out in a halogenated solvent or neat, with temperatures ranging from 0 °C to slight heating.[1][2] However, careful control of reaction time and temperature is crucial to avoid over-chlorination.[1] For the milder cyanuric chloride method, the reaction is typically performed at room temperature overnight.[1][2]
Q5: What analytical techniques are used to monitor the reaction progress and confirm product purity?
Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components in the reaction mixture.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the absence of starting materials or byproducts.[1][2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.[1]
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and determine appropriate solvent systems for column chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Presence of unreacted 2-bromo-6-hydroxymethylpyridine in the final product. | Incomplete reaction during the chlorination step. | * Increase the reaction time. * Ensure the chlorinating agent is fresh and active. * If using thionyl chloride, a slight increase in temperature might be necessary, but monitor closely for the formation of the over-chlorinated byproduct. |
| Significant amount of 2-chloro-6-chloromethylpyridine detected. | The chlorinating agent is too harsh, or the reaction conditions (temperature, time) are too aggressive. | * Switch to a milder chlorinating agent such as the cyanuric chloride/DMF adduct.[1][2] * If using thionyl chloride, perform the reaction at a lower temperature (e.g., 0 °C) and carefully monitor the reaction progress to stop it once the starting material is consumed.[1][2] |
| Difficulty in separating the product from the starting material or byproducts by column chromatography. | The polarity of the eluent is not optimal, leading to poor separation. The Rf values of the components are too similar. | * Experiment with different solvent systems for column chromatography. A methanol:DCM (1:9) or ethyl acetate:hexane (1:1) mixture has been reported to be effective for the purification of the precursor 2-bromo-6-hydroxymethylpyridine.[1][2] * For the final product, if separation from 2-chloro-6-chloromethylpyridine is necessary, a very careful gradient elution might be required, or an alternative purification method like preparative HPLC could be explored. |
| Low yield of the final product. | Incomplete reaction, loss of product during workup and purification. | * Ensure all reagents are of high purity and are added in the correct stoichiometric amounts. * During the aqueous workup, perform multiple extractions with an appropriate organic solvent (e.g., CHCl₃ or DCM) to maximize the recovery of the product from the aqueous layer.[1][2] * Carefully concentrate the organic fractions under reduced pressure to avoid loss of the product. |
Experimental Protocols
Synthesis of 2-bromo-6-hydroxymethylpyridine from 2,6-dibromopyridine
This protocol is an alternative to using pyrophoric n-butyllithium.
-
To a solution of 2,6-dibromopyridine in an appropriate solvent, add 1.05 equivalents of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard).
-
Stir the reaction mixture to facilitate the metal-halogen exchange.
-
Add a suitable formylating agent (e.g., paraformaldehyde).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer multiple times with chloroform (CHCl₃).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine
Method A: Using Cyanuric Chloride (Milder Conditions) [1][2]
-
In an Erlenmeyer flask, dissolve cyanuric chloride (1.02 equivalents) in DMF and stir for 1 hour to form the cyanuric chloride•DMF adduct.
-
To this adduct, add a solution of 2-bromo-6-hydroxymethylpyridine (1 equivalent) in dichloromethane (DCM).
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with deionized water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over a suitable drying agent, filter, and concentrate to obtain the product.
Method B: Using Thionyl Chloride (Harsh Conditions) [3]
-
Dissolve 6-Bromopyridine-2-methanol (1 equivalent) in chloroform.
-
Slowly add thionyl chloride (1.5 equivalents).
-
Stir the reaction at room temperature for 3 hours.
-
After completion, concentrate the reaction solution under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Data Presentation
| Compound | Starting Material | Chlorinating Agent | Yield | Rf Value (Eluent) | Reference |
| 2-bromo-6-hydroxymethylpyridine | 2,6-dibromopyridine | N/A | 67% | 0.58 (Methanol:DCM = 1:9) 0.42 (Ethyl acetate:Hexane = 1:1) | [1][2] |
| 2-bromo-6-chloromethylpyridine | 6-Bromopyridine-2-methanol | Thionyl Chloride | 99% | Not specified | [3] |
| 2-bromo-6-chloromethylpyridine | 2-bromo-6-hydroxymethylpyridine | Cyanuric Chloride | Good yields | Not specified | [1][2] |
Visualizations
Experimental Workflow: Synthesis of 2-bromo-6-chloromethylpyridine
Caption: Synthetic routes to 2-bromo-6-chloromethylpyridine.
Troubleshooting Logic for Impurity Formation
Caption: Logic for addressing the over-chlorination side product.
References
Technical Support Center: Optimizing Chlorine Transfer to Hydroxymethylpyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of hydroxymethylpyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorine transfer to hydroxymethylpyridines, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my chloromethylpyridine product consistently low?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial.
-
Suboptimal Reagents: The quality of the chlorinating agent is critical. Thionyl chloride (SOCl₂), for instance, can decompose over time. Using a freshly distilled or new bottle of the reagent is advisable.
-
Presence of Water: Hydroxymethylpyridines and the reaction environment must be anhydrous. Water can react with chlorinating agents like SOCl₂, reducing their effectiveness and leading to unwanted side products. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Inadequate Temperature Control: The reaction temperature can significantly impact the yield. For reactions with thionyl chloride, maintaining a temperature below 35°C during the addition of the hydroxymethylpyridine solution is often recommended to control the exothermic reaction.[1][2]
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. (See Q2 for more on side reactions).
Q2: What are the common side products in this reaction, and how can I minimize them?
A2: Several side reactions can occur, depending on the chosen chlorinating agent and reaction conditions.
-
Over-chlorination: Dichloromethyl or trichloromethylpyridines can form, especially in radical chlorination reactions.[3] Careful control of stoichiometry and reaction time can mitigate this.
-
Ether Formation: Self-condensation of the starting hydroxymethylpyridine to form an ether is a possible side reaction, particularly under acidic conditions.
-
Polymerization: Pyridine derivatives can sometimes polymerize.[4]
-
Ring Chlorination: With certain reagents and at higher temperatures, chlorination on the pyridine ring can occur.[5]
-
Formation of Sulfite Esters: When using thionyl chloride, stable sulfite esters can form if the alcohol is unreactive or the temperature is too low.[6]
To minimize side products:
-
Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent to ensure full conversion of the starting material without promoting over-reaction.[1][2]
-
Maintain optimal reaction temperatures.
-
The order of addition can be critical. Adding the hydroxymethylpyridine solution to the thionyl chloride solution can help control the exothermic reaction.[2]
Q3: I am observing the formation of a dark-colored reaction mixture. Is this normal?
A3: The formation of a dark or brown precipitate can occur.[4] While not always indicative of a failed reaction, it can suggest the formation of polymeric byproducts or other impurities. Proper purification steps will be necessary to isolate the desired product.
Q4: How do I effectively purify the resulting chloromethylpyridine product?
A4: The product is often obtained as a hydrochloride salt, which is a solid.[1][2][7]
-
Precipitation and Filtration: The product may precipitate directly from the reaction mixture. If not, reducing the solvent volume under vacuum can induce precipitation. The solid can then be collected by filtration.[1]
-
Solvent Washing: Washing the filtered solid with a suitable solvent, such as cold, anhydrous diethyl ether or toluene, can remove unreacted reagents and soluble impurities.[1][2]
-
Recrystallization: For higher purity, recrystallization from a suitable solvent system can be employed.
-
Aqueous Work-up: If the free base is desired, a basic aqueous work-up (e.g., with sodium carbonate solution) can be performed, followed by extraction with an organic solvent.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting hydroxymethylpyridine to chloromethylpyridine?
A1: The most commonly used reagents are thionyl chloride (SOCl₂) and phosphoryl chloride (POCl₃).[9][10] Other reagents like trichloroisocyanuric acid have also been reported.[11]
Q2: What is the role of pyridine or other bases in reactions with thionyl chloride?
A2: In the reaction of alcohols with thionyl chloride, the mechanism can proceed through two main pathways. Without a base, the reaction often follows an SNi (internal nucleophilic substitution) mechanism with retention of stereochemistry. When a base like pyridine is added, it reacts with the intermediate alkyl chlorosulfite, leading to an SN2 mechanism with inversion of stereochemistry.[12][13] Pyridine also serves to neutralize the HCl gas produced during the reaction.[14]
Q3: Can I use this chlorination method for different isomers of hydroxymethylpyridine?
A3: Yes, this method is generally applicable to various isomers (e.g., 2-, 3-, and 4-hydroxymethylpyridine). However, reaction conditions and yields may vary depending on the isomer. For instance, procedures for the synthesis of 2-(chloromethyl)pyridine hydrochloride and 3-(chloromethyl)pyridine hydrochloride have been well-documented.[2][7][15][16]
Q4: What safety precautions should I take when working with thionyl chloride or phosphoryl chloride?
A4: Both thionyl chloride and phosphoryl chloride are corrosive and toxic. They react violently with water to release toxic gases (HCl and SO₂).[1] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorination of Hydroxymethylpyridines
| Starting Material | Chlorinating Agent | Stoichiometry (Reagent:SM) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxymethylpyridine | Thionyl Chloride | 4.46:1 | Neat | Reflux | 1 | 100 | [7] |
| 3-Hydroxymethylpyridine | Thionyl Chloride | 1.07:1 | Toluene | 23-35 | Not specified | 97 | [2] |
| 3-Hydroxymethylpyridine | Thionyl Chloride | 1.1-1.3:1 | Methanol | Not specified | Not specified | >80 | [16][17] |
| 2-Hydroxymethylpyridine | Thionyl Chloride | 1.1-1.3:1 | Methanol | Not specified | Not specified | 82 | [18] |
| 2-Methyl-3-hydroxymethylpyridine | Thionyl Chloride | 1.1:1 | Chloroform/Toluene | 20-35 | 1 | 87 | [4] |
| 2-Hydroxypyridines | Phosphoryl Chloride | 1:1 | Neat | 160 | 2 | >90 | [9] |
Experimental Protocols
Protocol 1: Chlorination of 2-Hydroxymethylpyridine with Thionyl Chloride
This protocol is adapted from a literature procedure for the synthesis of 2-(chloromethyl)pyridine hydrochloride.[7]
Materials:
-
2-Hydroxymethylpyridine (2-pyridinylmethanol)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, optional)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add thionyl chloride (4.1 mol).
-
Cool the thionyl chloride to 0°C using an ice bath.
-
Slowly add 2-hydroxymethylpyridine (100 g, 0.92 mol) to the stirred thionyl chloride over 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting solid residue is 2-(chloromethyl)pyridine hydrochloride.
Protocol 2: Chlorination of 3-Hydroxymethylpyridine with Thionyl Chloride in Toluene
This protocol is based on a patented procedure for the preparation of 3-chloromethylpyridine hydrochloride.[2]
Materials:
-
3-Hydroxymethylpyridine (3-pyridyl carbinol)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge thionyl chloride (50.96 g, 0.428 mol) and 40 ml of anhydrous toluene.
-
Prepare a solution of 3-hydroxymethylpyridine (43.66 g, 0.4 mol) in 160 ml of anhydrous toluene and place it in the dropping funnel.
-
Stir the thionyl chloride solution and adjust the temperature to about 25°C.
-
Slowly add the 3-hydroxymethylpyridine solution from the dropping funnel, maintaining the reaction temperature between 23-35°C. A water bath can be used for cooling.
-
After the addition is complete, apply a vacuum to the reaction mixture and continue stirring for 2 hours to facilitate the precipitation of the product.
-
Filter the resulting suspension and wash the solid product with three separate 50 ml portions of toluene.
-
Dry the solid overnight under vacuum at room temperature to obtain 3-chloromethylpyridine hydrochloride.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. 3-CHLOROMETHYL-2-METHYLPYRIDINE.HCL synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloro-3-(hydroxymethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Quality Pyridine Derivatives [pipzine-chem.com]
- 11. prepchem.com [prepchem.com]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Page loading... [wap.guidechem.com]
- 16. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 17. Page loading... [guidechem.com]
- 18. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion of 2-bromo-6-methylpyridine
Welcome to the technical support center for 2-bromo-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and resolve issues of low conversion.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during common cross-coupling reactions involving 2-bromo-6-methylpyridine.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with 2-bromo-6-methylpyridine. What are the common causes and how can I fix this?
Answer: Low conversion in Suzuki couplings involving 2-bromopyridine derivatives is a frequent challenge, often termed the "2-pyridyl problem". This is typically due to the pyridine nitrogen's ability to coordinate with and deactivate the palladium catalyst. The electron-deficient nature of the pyridine ring can also slow down key steps in the catalytic cycle.
Here are the primary areas to troubleshoot:
-
Catalyst System (Palladium Precursor & Ligand): Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is often to use bulky, electron-rich phosphine ligands that shield the palladium center and promote the reaction. Consider screening modern catalyst systems.
-
Base Selection: The choice of base is critical. While common bases like K₂CO₃ can work, stronger, non-nucleophilic bases are often necessary for challenging substrates.
-
Solvent and Temperature: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Many couplings with heteroaryl bromides require heating to proceed at a reasonable rate.
-
Reagent Quality: The purity and stability of your reagents, especially the boronic acid/ester, are paramount. Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction.
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 2-bromo-6-methylpyridine with a primary/secondary amine is giving a low yield. What should I investigate?
Answer: Similar to Suzuki couplings, the Buchwald-Hartwig amination of 2-bromopyridines can be challenging. The catalyst system and base are paramount for success.
Key troubleshooting points include:
-
Base Selection: This is often the most critical parameter. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for this substrate. Ensure the base is fresh, anhydrous, and finely powdered.
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the reaction. For 2-bromopyridines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or chelating phosphines (e.g., BINAP, Xantphos) are often successful.
-
Catalyst Precursor: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), modern pre-catalysts (e.g., XPhos Pd G3) can offer higher activity and reproducibility.
-
Solvent and Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. Anhydrous, deoxygenated solvents like toluene or dioxane are standard.
Issue 3: Side Reactions are Consuming My Starting Material
Question: I am observing significant byproduct formation, such as debromination of my starting material or homocoupling of my coupling partner. How can I minimize this?
Answer: Byproduct formation is a clear indicator that your reaction conditions need optimization.
-
Debromination (Hydrodehalogenation): This occurs when the bromo group is replaced by a hydrogen atom.
-
Cause: Often caused by trace amounts of water or other protic impurities. It can also be promoted by certain ligands or bases.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use high-purity, anhydrous solvents. Sometimes, lowering the reaction temperature or screening a different base can help.
-
-
Homocoupling: This is the self-coupling of your boronic acid (in Suzuki reactions) or amine (less common in Buchwald-Hartwig).
-
Cause: Primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: Thoroughly degas your solvent and the reaction mixture before heating. This can be done by sparging with an inert gas for 20-30 minutes or by using several "freeze-pump-thaw" cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Data Presentation: Reaction Condition Comparison
The following tables summarize successful reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with 2-bromopyridine derivatives, providing a starting point for optimization.
Table 1: Example Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Substrate | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 95 |
Note: Yields and optimal conditions are highly dependent on the specific amine coupling partner.
Table 2: Example Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | General Outcome |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | Low to Moderate Yield |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 90-110 | Moderate to High Yield |
| Pd(dppf)Cl₂ | (integrated) | K₂CO₃ | MeCN/H₂O | 80 | Variable, substrate-dependent |
| XPhos Pd G3 | (integrated) | K₃PO₄ | THF/H₂O | 80-100 | Often High Yield |
Experimental Protocols
The following are generalized procedures that serve as a robust starting point. Optimization will likely be required for your specific substrates.
General Protocol for Buchwald-Hartwig Amination
This protocol is adapted for the reaction of 2-bromo-6-methylpyridine with a generic amine.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add 2-bromo-6-methylpyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a cross-coupling reaction under inert conditions.
Preventing ring bromination side reactions in pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent ring bromination side reactions during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is controlling bromination in pyridine synthesis so challenging?
A1: The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution reactions like bromination compared to benzene.[1] Traditional bromination often requires harsh conditions, such as high temperatures (over 300°C) and the use of corrosive and volatile bromine, which can lead to a lack of selectivity and the formation of multiple side products.[1] The inherent electronic properties of pyridine direct electrophiles to the 3- and 5-positions, making selective bromination at other positions (2-, 4-, 6-) particularly difficult without special strategies.[2][3]
Q2: What are the most common side reactions observed during the bromination of pyridine?
A2: The most common side reactions include:
-
Polybromination: The formation of di- or tri-brominated pyridine derivatives. This is especially prevalent when using excess brominating agent or when the pyridine ring is activated with electron-donating groups.[2][4]
-
Formation of undesired isomers: A mixture of mono- and di-bromo isomers is often produced, which can be difficult to separate.[5] For instance, direct bromination of pyridine typically yields a mixture of 3-bromopyridine and 3,5-dibromopyridine.
-
Side-chain bromination: In substituted pyridines, such as picolines, bromination can occur on the alkyl side chain under radical conditions.[6]
-
Low conversion: Due to the low reactivity of the pyridine ring, incomplete reactions are common, leading to a mixture of starting material and product.[1]
Q3: How can I selectively achieve monobromination of an activated pyridine?
A3: For pyridines bearing strong activating groups like amino or hydroxy groups, achieving selective monobromination is more feasible.[2][7] Key strategies include:
-
Careful control of stoichiometry: Using one equivalent of the brominating agent, such as N-bromosuccinimide (NBS), can favor monobromination.[7]
-
Solvent choice: The choice of solvent can influence the regioselectivity. For example, using NBS in different solvents has been studied for the regioselective monobromination of activated pyridines.[7]
-
Reaction temperature: Lowering the reaction temperature can help to control the reactivity and prevent over-bromination.
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of 3-bromopyridine and 3,5-dibromopyridine.
Cause: This is a common outcome in electrophilic bromination of unsubstituted pyridine due to the similar reactivity of the 3- and 5-positions after the first bromination. Using an excess of the brominating agent or harsh reaction conditions can exacerbate this issue.[5]
Solution:
-
Control the stoichiometry: Carefully control the molar ratio of the brominating agent to the pyridine derivative. Using a slight excess of pyridine relative to the brominating agent can help minimize the formation of the dibrominated product.[5] A molar ratio of the brominating agent to pyridine of 0.4:1 to 0.9:1 is often preferred.[5]
-
Choice of brominating agent: Consider using a milder brominating agent. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be a selective agent for the monobromination of pyridine derivatives.[5]
-
Reaction conditions: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times may favor the mono-brominated product.
Issue 2: I am trying to brominate at the 4-position, but I am only getting the 3-bromo isomer.
Cause: The 4-position of pyridine is electronically disfavored for electrophilic attack. Direct bromination will almost exclusively yield the 3-substituted product.[3] To achieve 4-bromination, a strategy that alters the electronic properties of the pyridine ring is necessary.
Solution:
-
Pyridine N-oxide strategy: Convert the pyridine to its N-oxide. The N-oxide is more reactive towards electrophilic substitution and directs incoming electrophiles to the 4-position. Subsequent removal of the N-oxide group yields the 4-bromopyridine.[3][8]
-
Designed Phosphine Reagents: A two-step strategy involving the installation of a designed phosphine reagent at the 4-position to form a phosphonium salt, followed by displacement with a halide nucleophile, can achieve 4-selective halogenation.[8]
Issue 3: My reaction is not proceeding to completion, and I have a low yield of the desired brominated pyridine.
Cause: The electron-deficient nature of the pyridine ring makes it inherently unreactive towards electrophilic bromination.[1] The reaction conditions may not be sufficiently activating.
Solution:
-
Increase reaction temperature: Traditional bromination of pyridine often requires very high temperatures (>300 °C) in the gas phase or in the presence of oleum.[1][3]
-
Use of a catalyst: Lewis acids can be used to promote the bromination.[2]
-
Electrochemical bromination: An electrochemical approach using inexpensive and safe bromine salts at room temperature can be employed, especially for achieving meta-bromination.[1][9]
-
Activating groups: If the pyridine substrate can be modified, introducing an electron-donating group (e.g., -NH2, -OH) will significantly increase the reactivity of the ring towards bromination.[2][10]
Data Presentation
Table 1: Comparison of Brominating Agents for Pyridine Derivatives
| Brominating Agent | Typical Substrate | Key Advantages | Potential Side Reactions | Reference |
| Br₂ / Oleum | Unsubstituted Pyridine | Effective for 3-bromination | Requires harsh conditions, polybromination, low selectivity.[5] | [5] |
| NBS | Activated Pyridines | Milder conditions, good for monobromination | Can lead to polybromination with excess reagent.[7] | [7] |
| DBDMH | Pyridine Derivatives | High selectivity for monobromination, can be used without solvent. | May require elevated temperatures. | [5] |
| Electrochemical (TBABr) | Pyridines with directing groups | Mild conditions, sustainable, good for meta-selectivity. | Requires specific electrochemical setup. | [1] |
| Designed Phosphine Reagents | Unactivated Pyridines | High selectivity for 4-bromination, viable for late-stage functionalization. | Two-step process. | [8] |
Experimental Protocols
Protocol 1: Selective Monobromination of 2-Aminopyridine using NBS
This protocol is adapted from studies on the regioselective halogenation of activated pyridines.[7]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve 1.0 equivalent of 2-aminopyridine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1.0 equivalent of NBS to the stirred solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monobrominated 2-aminopyridine.
Protocol 2: 4-Selective Bromination of Pyridine via a Designed Phosphine Reagent
This protocol is a conceptual summary based on the methodology developed for 4-selective halogenation.[8]
Step 1: Formation of the Phosphonium Salt
-
In an inert atmosphere, dissolve the pyridine substrate in a suitable anhydrous solvent.
-
Add the designed phosphine reagent and an activating agent (e.g., Tf₂O).
-
Stir the reaction at the specified temperature until the formation of the 4-pyridylphosphonium salt is complete, as monitored by an appropriate analytical technique (e.g., NMR, LC-MS).
-
Isolate the phosphonium salt.
Step 2: Halide Displacement
-
Dissolve the isolated phosphonium salt in a suitable solvent.
-
Add a bromide source (e.g., LiBr) and an acid promoter (e.g., TfOH).
-
Heat the reaction mixture to the specified temperature and for the required duration.
-
Monitor the displacement of the phosphine group by the bromide anion.
-
Upon completion, perform an aqueous work-up and extract the 4-bromopyridine product.
-
Purify the product using standard techniques such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for pyridine bromination.
Caption: Strategy for selective 4-bromination of pyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempanda.com [chempanda.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Safe Scaling of 2-Bromo-6-(chloromethyl)pyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for safely scaling up the synthesis of 2-Bromo-6-(chloromethyl)pyridine. It addresses common challenges, offers troubleshooting advice, and presents detailed safety protocols and alternative synthetic routes.
Frequently Asked Questions (FAQs)
General Synthesis & Safety
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis generally involves the conversion of a precursor, 2-Bromo-6-(hydroxymethyl)pyridine, into the final product via a chlorination step. The precursor itself is typically synthesized from 2,6-dibromopyridine. Conventional routes for the chlorination step often employ thionyl chloride (SOCl₂), but this method presents significant safety and selectivity challenges during scale-up.[1][2] An alternative, safer methodology uses a cyanuric chloride•DMF adduct as the chlorinating agent.[1][3]
Q2: What are the main safety hazards to consider when scaling up this synthesis?
A2: The primary hazards are associated with the chlorinating agent, particularly thionyl chloride. It is toxic, corrosive, causes severe skin and eye damage, and is harmful if inhaled.[4] It also reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[5] Alternative routes have been developed to avoid pyrophoric reagents like n-butyllithium, which requires cryogenic temperatures and careful handling.[1][3]
Q3: Why is thionyl chloride problematic for large-scale synthesis?
A3: Beyond its inherent toxicity, thionyl chloride is a very robust chlorinating agent that can lead to over-chlorination, where the bromo-substituent on the pyridine ring is also replaced by a chloro-substituent.[1][3] This side reaction is difficult to control, especially at larger scales where heat management is more challenging. Additionally, the reaction produces toxic sulfur dioxide gas, which requires specialized scrubbing and containment systems.[1]
Troubleshooting the Chlorination Step
Q4: My reaction with thionyl chloride resulted in a significant amount of 2-chloro-6-(chloromethyl)pyridine. How can I prevent this?
A4: This over-chlorination is a known side reaction when using thionyl chloride, especially if the reaction runs too long or at elevated temperatures.[1][3] At room temperature, conversions can result in approximately 25% of the undesired 2-chloro side product.[1] To minimize this, you can try running the reaction at 0°C, which may improve the ratio of the desired product.[1] However, the most effective solution is to use a milder, more selective chlorinating agent like the cyanuric chloride•DMF adduct, which has been shown to produce the desired this compound without the over-chlorinated side product.[1][3]
Q5: The workup of my thionyl chloride reaction is difficult to control. What is the safest way to quench it?
A5: Never add water directly to the reaction mixture, as this can cause a violent reaction.[6] The safest method for quenching is to first concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. The residue should then be neutralized by slowly and carefully adding it to a cooled, saturated aqueous solution of a weak base, such as sodium bicarbonate, with vigorous stirring.[2] Always perform this in a well-ventilated fume hood.
Q6: I am struggling to separate this compound from the 2-chloro-6-(chloromethyl)pyridine byproduct. What are my options?
A6: These two compounds have very similar properties, making them difficult to separate by standard column chromatography.[3] Prevention of the side reaction is the best strategy. If separation is unavoidable, advanced techniques like preparative HPLC may be required, but this is often not feasible for large quantities. It is highly recommended to optimize the reaction conditions or switch to a more selective reagent to avoid this issue altogether.[1]
Reagent Safety and Comparison
The choice of chlorinating agent is critical for both safety and reaction outcome. The tables below summarize key data for the reagents involved.
Table 1: Reagent Hazard Summary
| Reagent | CAS Number | Key Hazards | Recommended Precautions |
| Thionyl Chloride | 7719-09-7 | Toxic, corrosive, water-reactive, causes severe burns.[4] Releases toxic gas upon contact with water.[5] | Handle only in a chemical fume hood. Wear chemical safety goggles, face shield, and rubber or neoprene gloves.[5] Store in a cool, dry, well-ventilated area away from incompatible materials.[7] |
| Cyanuric Chloride | 108-77-0 | Harmful if swallowed, causes serious eye irritation, may cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye protection. |
| Isopropylmagnesium Chloride Lithium Chloride Complex (Turbo Grignard) | 132592-49-1 | Flammable liquid, may be fatal if swallowed and enters airways, causes skin and eye irritation. | Keep away from heat and open flames. Wear protective gloves and eye protection. Use in a well-ventilated area. |
| 2,6-Dibromopyridine | 626-05-1 | Acute toxicity (oral, dermal, inhalation), causes skin and eye irritation. | Handle in a well-ventilated area. Wear protective gloves, clothing, and eye protection. |
Table 2: Comparison of Chlorinating Agents for Synthesis of this compound
| Parameter | Thionyl Chloride (SOCl₂) | Cyanuric Chloride • DMF Adduct |
| Reaction Selectivity | Lower; significant risk of over-chlorination to 2-chloro-6-(chloromethyl)pyridine.[1][3] | High; cleanly produces the desired product with no detectable over-chlorination.[1] |
| Typical Temperature | 0°C to Room Temperature.[1][2] | Room Temperature.[1] |
| Toxic Byproducts | Sulfur Dioxide (SO₂) gas.[1] | Triazine derivatives (solid). |
| Workup Procedure | Requires careful quenching of excess reagent with a base.[2] | Simple aqueous quench and extraction.[1] |
| Scale-up Suitability | Poor; hazards from reagent and gaseous byproduct are difficult to manage.[1] | Good; milder conditions and lack of gaseous byproducts simplify scaling.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-(hydroxymethyl)pyridine (Safer Route)
This method, adapted from modern procedures, avoids the use of pyrophoric n-butyllithium by employing a "Turbo Grignard" reagent.[1]
-
Preparation: To a solution of 2,6-dibromopyridine (1 equiv.) in anhydrous THF at 0°C under an inert atmosphere, add isopropylmagnesium chloride lithium chloride complex (1.05 equiv.) dropwise.
-
Reaction: Stir the mixture at 0°C for 1 hour.
-
Formylation: Add N,N-dimethylformamide (DMF) (2 equiv.) dropwise, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Reduction: Cool the reaction mixture back to 0°C and add a solution of sodium borohydride (1.5 equiv.) in ethanol. Stir for 1 hour.
-
Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[1] Separate the layers and extract the aqueous layer with chloroform (3 x 50 mL).[1]
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product as a brown oil.[1]
Protocol 2: Synthesis of this compound (Thionyl Chloride Method)
This is a conventional method. Extreme caution is required.
-
Preparation: Dissolve 2-Bromo-6-(hydroxymethyl)pyridine (1 equiv.) in chloroform in a flask equipped with a stirrer and gas outlet/scrubber.[2]
-
Reagent Addition: Cool the solution to 0°C and slowly add thionyl chloride (1.5 equiv.) dropwise.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours, monitoring the reaction by TLC or GC-MS.[2]
-
Workup: Concentrate the reaction mixture under reduced pressure. Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution.[2]
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the product.[2]
Protocol 3: Synthesis of this compound (Recommended Safer Method)
This method uses a pre-formed cyanuric chloride•DMF adduct, which is a milder and more selective chlorinating agent.[1]
-
Adduct Formation: In a separate flask, add cyanuric chloride (1.02 equiv.) to DMF and stir for 1 hour at room temperature to form the Vilsmeier-type adduct.[1]
-
Preparation: Dissolve 2-Bromo-6-(hydroxymethyl)pyridine (1 equiv.) in dichloromethane (DCM).[1]
-
Reaction: Add the solution of the alcohol in DCM to the cyanuric chloride•DMF adduct. Stir the reaction overnight at room temperature.[1]
-
Quench & Extraction: Quench the reaction by adding deionized water. Separate the layers and extract the aqueous phase with DCM.[1]
-
Isolation: Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product.
Visualized Workflows and Logic
References
- 1. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 2. This compound | 727356-19-6 [amp.chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. westliberty.edu [westliberty.edu]
- 5. drexel.edu [drexel.edu]
- 6. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
Inseparable mixture in bromomethylpyridine synthesis solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of bromomethylpyridines. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with inseparable mixtures and other experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of bromomethylpyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: An Inseparable Mixture of Isomers is Obtained
Question: After brominating 2-methylpyridine, I have a mixture of what appears to be 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine. These are proving very difficult to separate. Why did this happen and how can I resolve it?
Answer:
The direct bromination of 2-methylpyridine using liquid bromine under Lewis acid catalysis is known to produce a mixture of 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine.[1][2] These isomers have very similar boiling points, making their separation by distillation challenging and often requiring specialized fractional distillation equipment.[2]
Potential Solutions:
-
Alternative Synthetic Route: To avoid the formation of isomeric mixtures, a multi-step synthesis that allows for regioselective bromination is recommended. One such method involves the following sequence:
-
Start with 2-chloro-3-nitropyridine.
-
Perform a condensation reaction with diethyl malonate, followed by decarboxylation to obtain 2-methyl-3-nitropyridine.
-
Reduce the nitro group to an amino group to yield 2-methyl-3-aminopyridine.
-
Perform a Sandmeyer-type reaction on 2-methyl-3-aminopyridine to introduce bromine at the 3-position specifically.[1][2]
-
-
Advanced Separating Techniques: While difficult, separation of lutidine isomers has been explored using selective enclathration with specific host compounds, which may be an option for analytical or small-scale separations.[3][4]
Issue 2: Low Yield and Multiple Byproducts on TLC/GC-MS
Question: I performed a Wohl-Ziegler bromination on a methylpyridine derivative using N-bromosuccinimide (NBS) and a radical initiator. My yield is significantly lower than expected, and my TLC and GC-MS show multiple spots/peaks, including what I suspect are over-brominated products and unreacted starting material. What could have gone wrong?
Answer:
Low yields and the formation of multiple byproducts in a Wohl-Ziegler bromination are common issues that can stem from several factors. The Wohl-Ziegler reaction is a free-radical chain reaction, and its success is highly dependent on the reaction conditions.[5][6][7][8]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-bromination | The desired monobrominated product can undergo further radical bromination to yield dibrominated and other polybrominated species. | Use a stoichiometric amount of NBS. Ensure the reaction is monitored closely by TLC or GC and stopped as soon as the starting material is consumed. |
| Side Reactions | The bromine generated in situ can add across double bonds if the substrate contains them. Also, the bromomethylpyridine product can self-react to form pyridinium salts.[9] | Maintain a very low concentration of molecular bromine and HBr by using NBS.[6] Workup the reaction promptly upon completion. |
| Incomplete Reaction | Insufficient radical initiator, low reaction temperature, or too short a reaction time can lead to incomplete conversion of the starting material. | Ensure an adequate amount of a suitable radical initiator (e.g., AIBN or benzoyl peroxide) is used. The reaction should be heated to the boiling point of the solvent (often carbon tetrachloride or a safer alternative like trifluorotoluene).[5] |
| Solvent Choice | The solvent can significantly impact the reaction. Carbon tetrachloride is traditionally used but is toxic. Acetonitrile can be a suitable alternative.[6] Some solvents may react with NBS. | Use an inert solvent such as carbon tetrachloride, trifluorotoluene, or acetonitrile.[5][6] |
A logical workflow for troubleshooting these issues is presented below:
Caption: Troubleshooting workflow for low yield in bromomethylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing bromomethylpyridines?
A1: The two main approaches are:
-
Direct Benzylic/Allylic Bromination: This is commonly achieved via the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) and a radical initiator to brominate a methyl group on the pyridine ring.[5][6][7][8][10] This method is efficient for substrates where regioselectivity is not an issue.
-
Multi-step Synthesis from other Pyridine Derivatives: These routes are often employed to avoid the formation of inseparable isomers. An example is the synthesis of 2-bromo-3-methylpyridine starting from 2-chloro-3-nitropyridine to ensure the correct substitution pattern.[1][2] Another approach involves the conversion of a hydroxymethylpyridine to a bromomethylpyridine using reagents like HBr.[11]
Q2: What is the mechanism of the Wohl-Ziegler bromination?
A2: The Wohl-Ziegler reaction proceeds through a free-radical chain mechanism. A radical initiator (e.g., AIBN or light) initiates the process by generating a bromine radical from a trace amount of molecular bromine that is often present in NBS. This bromine radical then abstracts a hydrogen atom from the methyl group on the pyridine ring to form a resonance-stabilized benzylic-type radical. This radical then reacts with molecular bromine to form the bromomethylpyridine product and another bromine radical, which continues the chain. NBS's role is to provide a sustained, low concentration of molecular bromine.[5][6][8]
The reaction pathway is illustrated below:
Caption: Simplified mechanism of the Wohl-Ziegler bromination of a methylpyridine.
Q3: How can I purify crude bromomethylpyridine?
A3: Purification strategies depend on the nature of the impurities.
-
Removal of Succinimide: The succinimide byproduct from the Wohl-Ziegler reaction is a solid and can be removed by filtration.[10]
-
Column Chromatography: This is a common method for separating the desired product from unreacted starting material and byproducts. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.[10]
-
Extraction: An aqueous workup can remove water-soluble impurities. Care must be taken as some bromomethylpyridines and their salts may have some water solubility.[9]
-
Recrystallization/Distillation: If the product is a solid, recrystallization can be an effective purification method. For liquid products, vacuum distillation can be used, provided the boiling points of the components in the mixture are sufficiently different.
-
Salt Formation: Forming a salt, such as an oxalate or tartarate, can sometimes facilitate purification, as the salt may have different solubility properties than the free base.[9]
Experimental Protocols
Protocol 1: Wohl-Ziegler Bromination of 2-Bromo-6-methylpyridine
This protocol is adapted from a synthesis of a similar compound, 2-bromo-5-(bromomethyl)pyridine.[10]
Materials:
-
2-Bromo-6-methylpyridine
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or trifluorotoluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine in CCl₄.
-
Add a stoichiometric equivalent of NBS and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux. The reaction can be initiated with a heat lamp if necessary.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-bromo-6-(bromomethyl)pyridine.[10]
Protocol 2: Synthesis of 2-Bromo-3-methylpyridine via Sandmeyer Reaction
This protocol is a multi-step synthesis designed to avoid isomeric mixtures.[1][2]
Step 1: Preparation of 2-methyl-3-aminopyridine
This intermediate is prepared from 2-chloro-3-nitropyridine through a condensation/decarboxylation sequence followed by reduction of the nitro group, as described in the literature.[1]
Step 2: Bromination of 2-methyl-3-aminopyridine
-
Under cooling in an ice-salt bath, add 2-methyl-3-aminopyridine (0.1 mol) to 48% hydrobromic acid (HBr) (0.4 mol).
-
Cool the mixture to -5 °C.
-
Slowly add bromine (0.3 mol) dropwise over 30-35 minutes, maintaining the temperature below 0 °C.
-
After the bromine addition is complete, add a 40% aqueous solution of sodium nitrite (NaNO₂) dropwise over approximately 1 hour, keeping the temperature below 0 °C.
-
Continue to stir the reaction mixture for 30 minutes at a temperature below 0 °C.
-
Slowly add a 50% sodium hydroxide (NaOH) solution to make the reaction mixture alkaline, keeping the temperature below 20 °C.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-3-bromopyridine.[2]
References
- 1. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.ul.ie [pure.ul.ie]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the GC-MS Validation of 2-Bromo-6-(chloromethyl)pyridine Purity
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API). 2-Bromo-6-(chloromethyl)pyridine is a key bifunctional building block in the synthesis of a wide array of more complex molecules. Therefore, rigorous validation of its purity is a critical quality control step.
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound. It includes a detailed experimental protocol for GC-MS validation, supported by comparative data and a visual workflow.
GC-MS: A Powerful Tool for Purity and Impurity Profiling
GC-MS is an ideal analytical technique for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This combination allows for not only the accurate quantification of the main compound but also the identification of volatile impurities, even at trace levels.
Key Advantages of GC-MS for this Application:
-
High Sensitivity and Specificity: The mass spectrometer provides structural information, allowing for the confident identification of the target compound and any co-eluting impurities.
-
Quantitative Accuracy: When properly validated, GC-MS provides precise and accurate measurements of purity.
-
Impurity Identification: The technique is invaluable for identifying potential process-related impurities and degradation products, such as residual starting materials or byproducts from synthesis. A common impurity, for instance, is 2-chloro-6-(chloromethyl)pyridine, which can arise from over-chlorination during synthesis.[1][2]
Experimental Protocol: GC-MS Purity Validation
This protocol outlines a general method for the purity validation of this compound. Method optimization and validation are essential for any specific application.
1. Instrumentation:
-
A Gas Chromatograph (GC) system equipped with a split/splitless injector and a capillary column.
-
A Mass Spectrometer (MS) detector, typically a single quadrupole.
2. Reagents and Materials:
-
This compound reference standard of known purity.
-
This compound sample for analysis.
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade).
-
Helium (carrier gas), 99.999% purity or higher.
3. Standard and Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Sample Solution (1000 µg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution to appropriate concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
4. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 40-350) and/or Selected Ion Monitoring (SIM) |
5. Data Analysis:
-
Purity Calculation: The purity of the sample is determined by area percent normalization. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Identification: Tentatively identify impurities by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). The mass spectrum of this compound will show characteristic fragments and a molecular ion peak.[1]
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS validation process, from sample preparation to final data analysis and reporting.
Comparison with Alternative Analytical Methods
While GC-MS is highly effective, other techniques can provide complementary information. The choice of method depends on the specific analytical need.
| Technique | Principle | Advantages for this Compound | Disadvantages for this Compound |
| GC-MS | Separates volatile compounds followed by mass-based detection and identification. | Excellent for volatile impurities and residual solvents; provides structural confirmation.[3] | Requires compound to be thermally stable; derivatization may be needed for non-volatile impurities. |
| HPLC-UV | Separates compounds in a liquid phase based on polarity, with UV absorbance detection. | Ideal for non-volatile impurities and thermally labile compounds; robust for routine QC.[4] | Lower specificity than MS; may not distinguish between impurities with similar structures and UV spectra. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy provides structural and quantitative data. | Highly accurate and precise for potency determination without a reference standard for each impurity; provides definitive structural information.[4] | Lower sensitivity compared to GC-MS and HPLC; requires highly pure solvents and expertise in spectral interpretation. |
Quantitative Data Summary
The following table presents hypothetical data comparing the performance of GC-MS with HPLC and qNMR for the purity analysis of a typical batch of this compound.
| Parameter | GC-MS | HPLC-UV | qNMR (¹H) |
| Purity Assay (%) | 99.6 | 99.5 | 99.7 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.3% |
| Identified Impurity A (%)* | 0.15 | 0.18 | 0.12 |
| Identified Impurity B (%)** | 0.20 | 0.25 | Not Detected |
| Primary Use Case | Impurity ID & Quantification | Routine Purity & Assay | Absolute Quantification & Structure |
*Impurity A: 2-chloro-6-(chloromethyl)pyridine **Impurity B: 2-bromo-6-hydroxymethylpyridine (starting material)
Conclusion
For the comprehensive purity validation of this compound, GC-MS stands out as a highly specific and sensitive method. It is particularly adept at identifying and quantifying volatile organic impurities that may be present from the synthetic process. While HPLC is a robust alternative for routine quality control, and qNMR provides unparalleled accuracy for potency determination, a GC-MS analysis is indispensable for a thorough impurity profile. Ultimately, a combination of chromatographic and spectroscopic techniques provides the most complete and reliable assessment of purity for critical chemical intermediates in the pharmaceutical industry.
References
Confirming the Structure of 2-Bromo-6-(chloromethyl)pyridine with 13C-NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the chemical structure of 2-Bromo-6-(chloromethyl)pyridine utilizing 13C-NMR spectroscopy. By comparing predicted 13C-NMR data for the target compound with experimental data from structurally analogous molecules, researchers can gain confidence in their structural assignments. This guide outlines the predicted chemical shifts, presents a comparison with related compounds, and provides a detailed experimental protocol for acquiring 13C-NMR spectra.
Structural Confirmation through Comparative 13C-NMR Data
The confirmation of the structure of this compound can be achieved by analyzing its 13C-NMR spectrum and comparing the observed chemical shifts with predicted values and with the experimental data of similar compounds. The electron-withdrawing effects of the bromine and chloromethyl substituents on the pyridine ring are key determinants of the chemical shifts.
Below is a table summarizing the predicted 13C-NMR chemical shifts for this compound alongside the experimental data for 2-bromopyridine, 2-bromo-6-methylpyridine, and 2-chloro-6-methylpyridine. The predicted values were obtained using an online NMR prediction tool.
| Carbon Position | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 2-Bromopyridine[1][2] | Experimental δ (ppm) for 2-Bromo-6-methylpyridine | Experimental δ (ppm) for 2-Chloro-6-methylpyridine |
| C2 (C-Br) | ~142 | 142.4 | ~142 | ~150 |
| C3 | ~129 | 128.4 | ~128 | ~124 |
| C4 | ~140 | 138.6 | ~138 | ~138 |
| C5 | ~123 | 122.8 | ~122 | ~121 |
| C6 (C-CH2Cl) | ~160 | 150.3 | ~158 | ~158 |
| -CH2Cl | ~45 | - | - | - |
Note: Experimental data for 2-bromo-6-methylpyridine and 2-chloro-6-methylpyridine are compiled from various sources and may show slight variations based on solvent and experimental conditions.
The predicted data suggests that the carbon atom attached to the bromine (C2) will have a chemical shift around 142 ppm. The carbon atom bearing the chloromethyl group (C6) is expected to be significantly downfield, around 160 ppm, due to the electronegativity of both the nitrogen in the ring and the chlorine on the methyl group. The chloromethyl carbon itself is predicted to appear around 45 ppm. By comparing an experimental spectrum of a synthesized compound to these predicted values and the trends observed in the related molecules, a confident structural assignment can be made.
Experimental Protocol for 13C-NMR Spectroscopy
The following is a standard protocol for acquiring a proton-decoupled 13C-NMR spectrum.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
If desired for quantitative analysis, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can be added to shorten T1 relaxation times.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters (Qualitative Analysis):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Typically 0-220 ppm for a standard organic molecule.
4. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Perform baseline correction.
Workflow for Structural Confirmation
The logical workflow for confirming the structure of this compound using 13C-NMR is illustrated in the following diagram.
Caption: Workflow for 13C-NMR Based Structural Confirmation.
References
Interpreting Mass Spectrum Fragmentation Patterns of Brominated Pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrum fragmentation patterns of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex matrices, a common requirement in synthetic chemistry, and drug development. This document presents quantitative fragmentation data, detailed experimental protocols, and visual representations of the fragmentation mechanisms to aid in the interpretation of mass spectra.
Quantitative Fragmentation Analysis
The mass spectra of the three bromopyridine isomers exhibit characteristic patterns. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ions and any bromine-containing fragments appear as a pair of peaks (M+ and M+2) of nearly equal intensity. The following table summarizes the major fragment ions observed in the electron ionization mass spectra of 2-, 3-, and 4-bromopyridine.
| m/z | 2-Bromopyridine (Relative Abundance %) | 3-Bromopyridine (Relative Abundance %) | 4-Bromopyridine (Relative Abundance %) | Putative Fragment Identity |
| 157/159 | 98 | 98 | 100 | [C₅H₄BrN]⁺• (Molecular Ion) |
| 78 | 100 | 100 | 70 | [C₅H₄N]⁺ |
| 51 | 50 | 50 | 35 | [C₄H₃]⁺ |
Deciphering the Fragmentation Pathways
The fragmentation of brominated pyridines under electron ionization is primarily driven by the loss of the bromine radical and subsequent cleavage of the pyridine ring. However, the position of the bromine atom influences the relative abundance of the resulting fragment ions.
Common Fragmentation Pathways:
A primary fragmentation pathway for all three isomers is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) to form the pyridyl cation ([C₅H₄N]⁺) at m/z 78.[1] This ion is often the base peak, particularly for 2- and 3-bromopyridine, indicating its relative stability.
Subsequent fragmentation of the pyridyl cation can occur through the loss of hydrogen cyanide (HCN), leading to the formation of the cyclobutadienyl cation ([C₄H₃]⁺) at m/z 51.[1]
Isomer-Specific Observations:
While the major fragments are consistent across the isomers, their relative intensities can differ. For instance, in 4-bromopyridine, the molecular ion peak is the base peak, suggesting a slightly more stable molecular ion compared to the 2- and 3-isomers under the experimental conditions.
The following diagrams illustrate the principal fragmentation pathways for the brominated pyridine isomers.
Experimental Protocols
The mass spectral data presented in this guide were obtained using electron ionization mass spectrometry. The following is a representative protocol for the analysis of brominated pyridines.
Sample Preparation:
A dilute solution of the bromopyridine isomer is prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 1 µg/mL.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically employed.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separation.
-
Oven Temperature Program: An initial temperature of 50 °C, held for 1 minute, followed by a ramp to 250 °C at a rate of 10 °C/min, with a final hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-200
-
Data Analysis:
The acquired mass spectra are processed to identify the molecular ion and major fragment ions. The relative abundances of these ions are calculated with respect to the base peak (the most intense peak in the spectrum).
Logical Workflow for Isomer Differentiation
The differentiation of brominated pyridine isomers via mass spectrometry relies on a systematic interpretation of the fragmentation patterns. The following workflow outlines the logical steps involved.
References
A Comparative Guide to Thionyl Chloride and Cyanuric Chloride for Chlorination Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate chlorinating agent is a critical decision that influences reaction efficiency, substrate compatibility, and overall synthetic strategy. Thionyl chloride (SOCl₂) and cyanuric chloride (TCT, 2,4,6-trichloro-1,3,5-triazine) are two prominent reagents for converting alcohols and carboxylic acids into their corresponding chlorides. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and mechanistic diagrams to inform your selection process.
Introduction to the Reagents
Thionyl Chloride (SOCl₂) is a highly reactive, colorless to pale yellow liquid widely employed for the synthesis of alkyl and acyl chlorides.[1] Its primary advantage lies in the gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying product purification.[1][2] However, its high reactivity and corrosive nature necessitate careful handling.[1]
Cyanuric Chloride (C₃N₃Cl₃ or TCT) is a white, solid organic compound. It is a trimer of cyanogen chloride and serves as a cost-effective and milder alternative for chlorination.[3] Often used in conjunction with a catalyst or activator such as N,N-dimethylformamide (DMF), it is particularly useful for substrates that are sensitive to the acidic conditions generated by thionyl chloride.[3][4] Its byproducts, typically derivatives of cyanuric acid, are solid and removed by filtration.
Mechanism of Action
The pathways through which these two reagents achieve chlorination differ significantly, impacting their reactivity and stereochemical outcomes.
Thionyl Chloride: The mechanism for alcohol chlorination can proceed via two main pathways. In the absence of a base, the reaction often follows an SNi (internal nucleophilic substitution) mechanism where the alcohol first forms a chlorosulfite intermediate. This intermediate then decomposes, with the chloride being delivered from the same face, leading to retention of stereochemistry. When a base like pyridine is added, it reacts with the intermediate, and the freed chloride ion then attacks from the backside in a classic SN2 reaction, resulting in an inversion of stereochemistry. For carboxylic acids, thionyl chloride forms a highly reactive acyl chlorosulfite intermediate, which is then attacked by a chloride ion to yield the acyl chloride.[5]
Cyanuric Chloride: For the chlorination of alcohols, cyanuric chloride is typically activated by DMF to form a Vilsmeier-Haack type reagent, [(CH₃)₂N=CHCl]⁺Cl⁻. The alcohol attacks this electrophilic species, forming an intermediate that is subsequently attacked by a chloride ion to yield the alkyl chloride. When converting carboxylic acids, TCT acts as an activating agent, often in the presence of a base like triethylamine (TEA), to form a reactive acyl-triazine intermediate, which is then converted to the acyl chloride.
References
A Comparative Guide to the Reactivity of 2-Bromo-6-(chloromethyl)pyridine and 2,6-bis(bromomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two key pyridine-based building blocks in organic synthesis: 2-Bromo-6-(chloromethyl)pyridine and 2,6-bis(bromomethyl)pyridine. The analysis is supported by theoretical principles and available experimental data to assist researchers in selecting the appropriate reagent for their synthetic needs, particularly in the context of drug discovery and development.
Core Reactivity Principles: An Overview
The primary mode of reaction for both this compound and 2,6-bis(bromomethyl)pyridine is nucleophilic substitution at the benzylic-like methylene carbon(s). The reactivity of these positions is significantly influenced by the electronic properties of the pyridine ring and the nature of the leaving group.
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which inductively polarizes the C-CH₂X bond (where X is Cl or Br), making the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack. In this compound, the additional bromine atom at the 2-position of the pyridine ring further enhances this electron-withdrawing effect through its own inductive properties. This increased electrophilicity at the chloromethyl position is expected to lead to a higher reactivity towards nucleophiles compared to the bromomethyl groups in 2,6-bis(bromomethyl)pyridine, where no such additional electron-withdrawing substituent is present on the ring.
Leaving Group Ability: In nucleophilic substitution reactions, the facility of the leaving group to depart is a critical factor. Bromide is generally a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion. This would suggest that the bromomethyl groups of 2,6-bis(bromomethyl)pyridine are inherently more reactive than the chloromethyl group of this compound.
Therefore, the overall reactivity of these two compounds is a balance between the electronic activation of the electrophilic center and the leaving group ability.
Quantitative Data Comparison
| Feature | This compound Derivative | 2,6-bis(bromomethyl)pyridine |
| Reaction | Synthesis of 6-Bromo-2-pyridinemethanamine | Synthesis of a diphosphine ligand |
| Nucleophile | Hydrazine monohydrate (followed by reduction) | Triphenylphosphine and Lithium |
| Product | 6-Bromo-2-pyridinemethanamine | A 2,6-bis(phosphinomethyl)pyridine derivative |
| Yield | 93%[1] | 43%[2] |
| Reaction Conditions | Anhydrous ethanol, 70°C, 3 hours | Tetrahydrofuran (THF), 0°C to reflux |
Note: The reaction for the this compound derivative is a high-yielding synthesis of the corresponding amine from a related precursor, indicating the high susceptibility of the benzylic position to nucleophilic attack. The reaction for 2,6-bis(bromomethyl)pyridine represents a typical nucleophilic substitution with a phosphine nucleophile.
Experimental Protocols
Synthesis of 6-Bromo-2-pyridinemethanamine
This protocol describes the synthesis of 6-Bromo-2-pyridinemethanamine from a phthalimide precursor, which is readily prepared from this compound.
Materials:
-
N-((6-bromopyridin-2-yl)methyl)isoindoline-1,3-dione
-
Anhydrous ethanol
-
Hydrazine monohydrate
Procedure:
-
Suspend N-((6-bromopyridin-2-yl)methyl)isoindoline-1,3-dione in anhydrous ethanol.
-
Heat the suspension to 70°C for 30 minutes.
-
Slowly add hydrazine monohydrate to the non-homogeneous solution. The reaction mixture will become homogeneous.
-
Continue heating for 3 hours, during which the mixture will gradually solidify.
-
Add additional ethanol to the reaction mixture and filter the solid.
-
Wash the precipitate with ethanol.
-
Concentrate the filtrate, and collect the resulting solid by vacuum filtration to yield 6-Bromo-2-pyridinemethanamine as a white solid (93% yield).[1]
Synthesis of a Diphosphine Ligand from 2,6-bis(bromomethyl)pyridine
This protocol outlines a nucleophilic substitution reaction to prepare a diphosphine ligand.
Materials:
-
Triphenylphosphine
-
Lithium
-
Tetrahydrofuran (THF)
-
2,6-bis(bromomethyl)pyridine
Procedure:
-
Stir triphenylphosphine and lithium in THF at room temperature for 2 hours to form a solution of lithium diphenylphosphide.
-
Filter the orange-red solution to remove any unreacted lithium.
-
Cool the filtrate to 0°C in an ice bath.
-
Slowly add a solution of 2,6-bis(bromomethyl)pyridine in THF to the cooled solution over 50 minutes. The color of the solution will change from orange-red to pale yellow.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Evaporate the solvents under vacuum to obtain a yellow sticky solid.
-
Dissolve the solid in dichloromethane and water and perform a liquid-liquid extraction.
-
Collect the organic layer and reduce the volume under vacuum.
-
Purify the residue by flash column chromatography (petroleum ether/ethyl acetate, 2:1) to yield the product as a white solid (43% yield).[2]
Reactivity Comparison Workflow
The following diagram illustrates the key factors influencing the reactivity of the two compounds in nucleophilic substitution reactions.
Caption: Factors influencing the reactivity of the two pyridine derivatives.
Signaling Pathway of Nucleophilic Substitution
The general mechanism for the nucleophilic substitution on these compounds is depicted below, following an S_N2-like pathway.
References
A Comparative Guide to 2-Bromo-6-(chloromethyl)pyridine and Other Halogenated Pyridine Derivatives
For researchers and professionals in the field of drug discovery and organic synthesis, the strategic selection of building blocks is paramount. Halogenated pyridine derivatives are a cornerstone of medicinal chemistry, offering versatile scaffolds for the construction of complex, biologically active molecules. Among these, 2-Bromo-6-(chloromethyl)pyridine stands out as a particularly useful bifunctional intermediate. Its unique arrangement of two different halogen atoms on distinct carbon centers (sp² vs. sp³) allows for selective and sequential functionalization.
This guide provides an objective comparison of this compound with other halogenated pyridine derivatives, supported by experimental data and detailed protocols. We will explore its synthesis, comparative reactivity, and its application in forming crucial carbon-carbon and carbon-heteroatom bonds.
Synthesis of Halogenated Pyridines
The synthesis of this compound is typically achieved through a two-step process starting from commercially available 2,6-lutidine or via direct modification of a pre-functionalized pyridine ring. A common laboratory-scale synthesis involves the conversion of 2-bromo-6-(hydroxymethyl)pyridine to the target compound.
One established method for this chlorination is the use of thionyl chloride (SOCl₂).[1] However, this reagent can be aggressive, and controlling the reaction conditions is crucial to prevent over-chlorination, where the bromine on the pyridine ring is also substituted by chlorine.[2][3] A milder and often more selective alternative involves the use of a cyanuric chloride/DMF adduct, which can cleanly convert the alcohol to the chloride at room temperature.[2][3]
For comparison, the analogous 2-Bromo-6-(bromomethyl)pyridine is often synthesized via radical bromination of 2-bromo-6-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[4] The synthesis of various other functionalized pyridines can be achieved through diverse methodologies, including ring-closing metathesis, condensation reactions, and late-stage functionalization techniques.[5][6][7]
Comparative Reactivity
The synthetic utility of this compound stems from the differential reactivity of its two halogenated sites: the chloromethyl group at the 6-position and the bromo group at the 2-position.
1. Nucleophilic Substitution at the Chloromethyl Group:
The chloromethyl group behaves as a reactive benzylic-type halide, readily undergoing nucleophilic substitution (S_N2) reactions.[8] This allows for the introduction of a wide array of nucleophiles, including amines, thiols, azides, and cyanides.[9][10][11]
When comparing leaving groups on the methyl substituent, the reactivity generally follows the trend I > Br > Cl. Therefore, 2-Bromo-6-(bromomethyl)pyridine would be expected to react faster with nucleophiles at the methyl position than this compound under identical conditions. This differential reactivity can be exploited for selective functionalization in molecules containing both moieties.
2. Cross-Coupling Reactions at the Bromo Group:
The bromine atom attached directly to the electron-deficient pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[12][13] These reactions are fundamental in modern drug discovery for constructing C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.
The reactivity of the C(sp²)-X bond in these coupling reactions is highly dependent on the nature of the halogen. The typical order of reactivity is I > Br > Cl.[12][14] This means that a C-Br bond will react preferentially over a C-Cl bond on the same pyridine ring, allowing for selective coupling. For instance, in a molecule like 2-Bromo-6-chloropyridine, a Suzuki or Sonogashira coupling would predominantly occur at the 2-position (C-Br bond). This predictable selectivity is a powerful tool for synthetic chemists.
Data Summary: Reactivity Comparison
The following table summarizes the comparative reactivity of this compound and its analogs in key synthetic transformations.
| Compound | Reactive Site | Reaction Type | Relative Reactivity | Typical Conditions & Notes |
| This compound | -CH₂Cl | Nucleophilic Substitution | High | Basic conditions, polar aprotic solvents (e.g., DMF, MeCN).[8] |
| Py-Br | Suzuki / Sonogashira | High | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), base (e.g., K₂CO₃, Et₃N).[15][16] | |
| 2-Bromo-6-(bromo methyl)pyridine | -CH₂Br | Nucleophilic Substitution | Very High | Reacts faster than the chloromethyl analogue due to better leaving group ability.[4] |
| Py-Br | Suzuki / Sonogashira | High | Similar conditions to its chloromethyl counterpart. | |
| 2-Chloro -6-(chloromethyl)pyridine | -CH₂Cl | Nucleophilic Substitution | High | Reactivity at the chloromethyl group is similar to the bromo-analogue.[17] |
| Py-Cl | Suzuki / Sonogashira | Low | C-Cl bond is significantly less reactive than C-Br, requiring harsher conditions or specialized catalysts.[12] | |
| 2-Iodo -6-(chloromethyl)pyridine | -CH₂Cl | Nucleophilic Substitution | High | Reactivity at the chloromethyl group remains high. |
| Py-I | Suzuki / Sonogashira | Very High | C-I bond is the most reactive halide in cross-coupling, allowing for milder reaction conditions.[14] |
Experimental Protocols
Below are representative experimental protocols for the key reactions discussed. Safety Note: These reactions should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment.
Protocol 1: General Nucleophilic Substitution with an Amine
This protocol describes the reaction of a chloromethylpyridine derivative with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (to make a 0.2-0.5 M solution)
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Add the amine, followed by potassium carbonate.
-
Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of a bromo-pyridine derivative with an arylboronic acid.[15]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and ligand, and add them to the reaction flask.
-
Add the degassed solvent system (Dioxane/Water).
-
Seal the flask and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture, concentrate the filtrate, and purify the residue by column chromatography.[18]
Visualized Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its key advantage lies in the predictable and orthogonal reactivity of its two distinct halogenated positions. The chloromethyl group provides a reliable site for introducing a variety of functional groups via nucleophilic substitution, while the 2-bromo position serves as a robust handle for modern cross-coupling reactions.
By understanding the comparative reactivity between different halogens on both the pyridine ring (I > Br > Cl) and the methyl substituent (Br > Cl), researchers can strategically design synthetic routes to complex molecules. This allows for the selective and sequential introduction of desired functionalities, making this compound and its analogs indispensable tools in the creation of novel chemical entities for pharmaceutical and agrochemical research.
References
- 1. This compound | 727356-19-6 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. This compound | 727356-19-6 | CEB35619 [biosynth.com]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide to Analyzing Reaction Conversion Rates: ¹H-NMR Spectroscopy vs. Alternative Methods
For researchers, medicinal chemists, and professionals in process development, the precise determination of reaction conversion rates is fundamental to optimizing chemical syntheses, understanding reaction kinetics, and ensuring product quality. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy has emerged as a uniquely powerful tool for real-time, in-situ reaction monitoring.[1][2] Its ability to provide detailed structural information and quantitative data directly from the reaction mixture without the need for calibration curves makes it a highly attractive option.[3][4][5]
This guide provides an objective comparison of ¹H-NMR spectroscopy with other common analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reaction conversion rates. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific application.
Quantitative Data Comparison
The choice of analytical technique often depends on a trade-off between various factors including precision, sample requirements, and cost. The following table summarizes the key performance characteristics of ¹H-NMR spectroscopy compared to GC-MS.
| Feature | ¹H-NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the relative number of protons in different chemical environments. The signal area is directly proportional to the number of nuclei.[4] | Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection. |
| Precision & Accuracy | High precision and accuracy are achievable. Accuracy can range from 99.48-100% with a precision of 0.35-0.60% with proper setup.[1] | High, but can be influenced by sample matrix effects and requires careful calibration for accurate quantification. |
| Sample Preparation | Minimal. The reaction mixture can often be analyzed directly after dilution in a suitable deuterated solvent.[1][6] | Often requires quenching the reaction, extraction, and sometimes derivatization, which can introduce errors and variability.[1] |
| Analysis Time | Rapid. A typical ¹H-NMR spectrum can be acquired in a few minutes.[1] | Longer. Includes time for sample preparation, chromatographic run, and data analysis. |
| In-situ Monitoring | Ideal for real-time, non-invasive monitoring directly from the reaction vessel or via a flow system.[1][7][8] | Not suitable for direct in-situ analysis of the reaction mixture. Requires discrete sampling.[1] |
| Cost & Complexity | Higher initial instrument cost. Can be more cost-effective for routine analysis due to minimal sample preparation.[1][6] | Lower initial instrument cost. Sample preparation can be labor-intensive and increase operational costs.[1] |
| Limitations | Lower sensitivity compared to MS-based methods.[6] Signal overlap in complex mixtures can complicate analysis.[9][10] | Limited to volatile and thermally stable compounds. Sample preparation can be a source of error. |
Experimental Protocols
The methodology for determining reaction conversion is critical for obtaining reliable results. Below are detailed protocols for using ¹H-NMR and a comparative overview for GC-MS.
Protocol 1: Determining Reaction Conversion Rate using ¹H-NMR Spectroscopy
This protocol describes the general procedure for monitoring a chemical reaction in an NMR tube.
Materials:
-
Reactants and reagents for the chemical reaction
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (a compound that is stable under the reaction conditions and has a signal that does not overlap with reactant or product signals, e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution in an NMR tube containing the starting material(s), a known amount of the internal standard, and the deuterated solvent.[1]
-
Ensure all components are fully dissolved.
-
-
Initial Spectrum (t=0):
-
Acquire a ¹H-NMR spectrum of the mixture before initiating the reaction. This spectrum serves as the baseline (t=0).
-
Ensure proper spectrometer parameters are set, including a sufficient relaxation delay (d1) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.[4]
-
-
Reaction Initiation:
-
Initiate the reaction within the NMR tube by adding the final reagent or catalyst, or by changing the temperature.
-
-
Time-Course Monitoring:
-
Acquire ¹H-NMR spectra at regular time intervals throughout the course of the reaction.[11] The frequency of acquisition will depend on the reaction rate.
-
-
Data Processing:
-
Process each spectrum identically (e.g., Fourier transform, phase correction, baseline correction).
-
-
Integration and Calculation:
-
Identify non-overlapping, characteristic signals for the reactant and the product.
-
Integrate the area of the chosen reactant signal (I_reactant) and the product signal (I_product).
-
Normalize these integrals by dividing by the number of protons each signal represents. For example, a methyl group signal should be divided by 3.[12]
-
The conversion percentage at each time point can be calculated using the following formula[1][12]: Conversion (%) = [Normalized Integral of Product / (Normalized Integral of Product + Normalized Integral of Reactant)] x 100
-
Protocol 2: Comparative Workflow for GC-MS Analysis
-
Reaction Setup: The reaction is typically run in a standard laboratory flask.
-
Sampling: At various time points, an aliquot is withdrawn from the reaction mixture.
-
Quenching: The reaction in the aliquot is immediately stopped (quenched), for example, by rapid cooling or addition of a quenching agent.
-
Work-up: The sample is prepared for analysis. This may involve extraction, filtration, and dilution.
-
Analysis: The prepared sample is injected into the GC-MS system.
-
Quantification: The concentration of reactants and products is determined by comparing peak areas to a pre-established calibration curve.
Visualization of Workflows and Decision Pathways
Visual diagrams can clarify complex workflows and decision-making processes. The following diagrams, generated using Graphviz, illustrate the ¹H-NMR analysis workflow and a guide for selecting the appropriate analytical method.
Caption: Workflow for reaction monitoring using ¹H-NMR spectroscopy.
Caption: Decision tree for selecting a reaction monitoring technique.
Conclusion
¹H-NMR spectroscopy stands out as a robust, reliable, and highly informative technique for determining reaction conversion rates.[1] Its primary advantages lie in its quantitative nature without the need for response factor calibration, minimal sample preparation, and its suitability for real-time, in-situ monitoring.[1][4][13] While techniques like GC-MS offer superior sensitivity for trace analysis, they often involve more laborious sample work-up and are not amenable to direct, non-invasive monitoring.[1] For researchers in drug development and process chemistry, where understanding the true kinetic profile of a reaction is paramount, the direct and detailed insights offered by ¹H-NMR make it an indispensable analytical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. asahilab.co.jp [asahilab.co.jp]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. azooptics.com [azooptics.com]
- 7. researchgate.net [researchgate.net]
- 8. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. 169. A comparison of non‐uniform sampling and model‐based analysis of NMR spectra for reaction monitoring - Magritek [magritek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ekwan.github.io [ekwan.github.io]
- 12. quora.com [quora.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Differentiating 2-bromo-6-(chloromethyl)pyridine and Its Isomers: A Comparative Guide for Researchers
Cambridge, MA – For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the efficacy, safety, and patentability of novel chemical entities. The isomeric forms of 2-bromo-6-(chloromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals, present a common analytical challenge. This guide provides a comprehensive comparison of this compound and its isomers, offering objective experimental data and detailed protocols to aid in their differentiation.
Substituted pyridines are a cornerstone in medicinal chemistry, frequently appearing in the structures of kinase inhibitors and other targeted therapies. The specific substitution pattern on the pyridine ring dramatically influences a molecule's biological activity, highlighting the necessity for accurate isomer identification.
Isomers at a Glance
The constitutional isomers of bromo(chloromethyl)pyridine all share the same molecular formula, C₆H₅BrClN, and a molecular weight of approximately 206.47 g/mol . However, the positions of the bromo and chloromethyl substituents on the pyridine ring lead to distinct chemical and physical properties. This guide will focus on the analytical differentiation of the following key isomers:
-
This compound
-
2-bromo-4-(chloromethyl)pyridine
-
3-bromo-5-(chloromethyl)pyridine
-
2-bromo-3-(chloromethyl)pyridine
-
5-bromo-2-(chloromethyl)pyridine
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the structures of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a reliable method for isomer differentiation.
¹H NMR Spectroscopy: The substitution pattern on the pyridine ring dictates the number of aromatic protons and their coupling constants. For example, 2,6-disubstituted pyridines will exhibit a different splitting pattern compared to 2,4- or 3,5-disubstituted isomers. The chemical shift of the chloromethyl protons (-CH₂Cl) is also influenced by the position of the electron-withdrawing bromine atom.
¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts in the ¹³C NMR spectrum directly correspond to the symmetry of the molecule. This allows for a clear distinction between isomers with different substitution patterns.
| Isomer | Key ¹H NMR Signals (ppm, approximate) | Key ¹³C NMR Signals (ppm, approximate) |
| This compound | Aromatic protons: ~7.4-7.8 (multiplet), -CH₂Cl: ~4.6 | Pyridine carbons: ~120-160, -CH₂Cl: ~45 |
| 2-bromo-4-(chloromethyl)pyridine | Aromatic protons: distinct signals, -CH₂Cl: ~4.5 | Pyridine carbons: distinct signals, -CH₂Cl: ~44 |
| 3-bromo-5-(chloromethyl)pyridine | Aromatic protons: distinct signals, -CH₂Cl: ~4.6 | Pyridine carbons: distinct signals, -CH₂Cl: ~44 |
| 2-bromo-3-(chloromethyl)pyridine | Aromatic protons: distinct signals, -CH₂Cl: ~4.7 | Pyridine carbons: distinct signals, -CH₂Cl: ~41 |
| 5-bromo-2-(chloromethyl)pyridine | Aromatic protons: distinct signals, -CH₂Cl: ~4.7 | Pyridine carbons: distinct signals, -CH₂Cl: ~45 |
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented is a compilation of experimental and predicted values.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), their fragmentation pathways can differ.
The primary fragmentation of these isomers often involves the loss of a chlorine radical (•Cl), a bromine radical (•Br), or the chloromethyl group (•CH₂Cl). The relative abundance of these fragment ions can provide clues to the substitution pattern. For instance, the stability of the resulting pyridinium cation can be influenced by the position of the remaining substituents.
Typical Fragmentation Pathways:
Caption: General mass spectral fragmentation pathways for bromo(chloromethyl)pyridine isomers.
Chromatographic Separation
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for the separation and quantification of these isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds like the bromo(chloromethyl)pyridine isomers. The retention time of each isomer is dependent on its boiling point and interaction with the stationary phase of the GC column. Coupling the GC to a mass spectrometer allows for both separation and identification. It has been noted that co-elution of isomers can be a challenge, requiring careful optimization of the GC method.[1]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can also be employed for the separation of these isomers. The choice of stationary phase, mobile phase composition, and pH are critical parameters for achieving baseline separation. Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange or HILIC interactions, can offer enhanced selectivity for these polar compounds.[2]
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
General GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Separation: Use a capillary column with a non-polar or medium-polarity stationary phase. A typical temperature program would be an initial hold at a lower temperature (e.g., 50 °C) followed by a ramp to a higher temperature (e.g., 250 °C).
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 50-300.
-
Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra to identify the isomers based on their retention times and fragmentation patterns.
Importance in Drug Discovery: Kinase Inhibition
The precise arrangement of substituents on a pyridine ring is crucial for its interaction with biological targets. In the context of kinase inhibitors, the pyridine core often acts as a scaffold that orients key functional groups to interact with the ATP-binding pocket of the enzyme. Different isomers can exhibit vastly different binding affinities and selectivities.
For example, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase. The bromo and chloromethyl groups can be directed into specific hydrophobic pockets or act as synthetic handles for further modification to enhance potency and selectivity. The incorrect isomer may fail to adopt the required conformation for effective binding, leading to a loss of biological activity.[3][4]
Caption: Differential binding of pyridine isomers in a kinase active site.
Conclusion
The differentiation of this compound and its isomers is a critical analytical task in research and development. A combination of spectroscopic (NMR, MS) and chromatographic (GC, HPLC) techniques provides the necessary tools for unambiguous identification. The detailed experimental data and protocols presented in this guide offer a valuable resource for scientists working with these important chemical intermediates, ultimately contributing to the development of novel and effective pharmaceuticals.
References
A Comparative Guide to Bifunctional Linkers for Metal Ion Chelates: Spotlight on 2-Bromo-6-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bifunctional linker is a critical determinant in the design of metal ion chelates for therapeutic and diagnostic applications. This guide provides an objective comparison of the performance of chelates functionalized with different linkers, with a particular focus on the potential of 2-Bromo-6-(chloromethyl)pyridine as a versatile precursor for creating stable and effective metal-chelating conjugates.
Introduction to Bifunctional Linkers
A bifunctional linker serves as the crucial bridge between a metal-chelating moiety (like DOTA or NOTA) and a targeting biomolecule (such as an antibody or peptide). The ideal linker should not only facilitate efficient conjugation but also maintain the stability and biological activity of the final conjugate. The choice of linker can significantly influence the pharmacokinetics, biodistribution, and overall efficacy of the agent.[1]
This compound as a Linker Precursor
This compound is a heterocyclic compound that offers a reactive chloromethyl group for conjugation and a stable pyridine ring that can be incorporated into the linker structure. The chloromethyl group can react with nucleophiles like amines and thiols on a biomolecule to form a stable covalent bond.
Synthesis of a this compound-based Bifunctional Chelator
The synthesis of a bifunctional chelator using this compound typically involves a multi-step process. A common approach is to first couple the pyridine precursor to the chelating agent, followed by conjugation to the biomolecule.
Caption: Synthetic workflow for a pyridine-linked metal chelate.
Comparative Analysis of Bifunctional Linkers
While direct, head-to-head experimental data for chelates specifically using a this compound linker is limited in the current literature, we can infer its potential performance by comparing its conjugation chemistry to that of other widely used linkers: p-isothiocyanatobenzyl (SCN-Bn) and maleimide.
| Linker Type | Reactive Group | Target Residue on Biomolecule | Resulting Bond | Bond Stability | Key Considerations |
| Pyridine-based (from this compound) | Chloromethyl | Amine (e.g., Lysine) | Secondary Amine | High | Potentially slower reaction kinetics compared to SCN-Bn. The pyridine ring may influence overall hydrophilicity and biodistribution. |
| p-Isothiocyanatobenzyl (SCN-Bn) * | Isothiocyanate | Amine (e.g., Lysine) | Thiourea | High | A very common and reliable method for antibody conjugation. Forms a stable bond under physiological conditions.[2] |
| Maleimide | Maleimide | Thiol (e.g., Cysteine) | Thioether | Moderate | Prone to retro-Michael addition, which can lead to deconjugation in vivo.[3] Offers site-specific conjugation to engineered thiols.[4] |
Experimental Data for Alternative Linkers
The following tables summarize representative experimental data for DOTA conjugates functionalized with SCN-Bn and maleimide linkers, providing a baseline for expected performance.
Table 1: Radiolabeling Efficiency and Stability of 64Cu-labeled Rituximab Conjugates [2]
| Bifunctional Chelator | Radiolabeling Yield (at 31 nM) | Serum Stability (48h, % intact) |
| p-SCN-Bn-DOTA-Rituximab | ~85% | >95% |
| p-SCN-Bn-NOTA-Rituximab | 95% | 97.5% ± 0.3% |
Table 2: In Vivo Performance of 68Ga-labeled Affibody Molecules [4]
| Chelator-Linker | Tumor Uptake (%ID/g at 2h) | Tumor-to-Blood Ratio (at 2h) |
| Maleimide-NOTA-Affibody | 12.1 ± 2.4 | 101 ± 29 |
| Maleimide-DOTA-Affibody | 11.5 ± 2.0 | 66 ± 12 |
Based on the robust nature of the secondary amine bond formed, it is anticipated that a this compound-derived linker would exhibit high in vivo stability, comparable to that of the SCN-Bn linker. The impact on radiolabeling efficiency would likely be minimal, as this is primarily governed by the chelator itself. However, the pyridine moiety within the linker could alter the overall hydrophilicity and biodistribution of the conjugate, a factor that would require experimental verification.[1]
Experimental Protocols
General Protocol for Conjugation of a Bifunctional Chelator to an Antibody
This protocol describes a general method for conjugating an amine-reactive bifunctional chelator (e.g., SCN-Bn-DOTA or a this compound-DOTA derivative) to an antibody.
Caption: Workflow for antibody-chelator conjugation.
Methodology:
-
Prepare the antibody in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5-9.0.
-
Dissolve the amine-reactive bifunctional chelator in DMSO to a stock concentration of 10-20 mg/mL.
-
Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1 chelator to antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purify the resulting antibody-chelator conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) to remove unconjugated chelator.
-
Characterize the conjugate to determine the average number of chelators per antibody, for example, by MALDI-TOF mass spectrometry.[5]
General Protocol for Radiolabeling of DOTA-conjugated Peptides with 68Ga
This protocol outlines a common method for radiolabeling DOTA-functionalized peptides with Gallium-68.[6]
Caption: Radiolabeling workflow for 68Ga-DOTA peptides.
Methodology:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain [68Ga]GaCl3.
-
Trap the [68Ga]GaCl3 on a cation exchange cartridge.
-
Elute the 68Ga3+ from the cartridge using a small volume of acidified 5 M NaCl solution directly into a reaction vial.
-
The reaction vial should contain the DOTA-conjugated peptide dissolved in a suitable buffer (e.g., 1 M sodium acetate, pH 3-4).
-
Heat the reaction mixture at 95°C for 5-15 minutes.
-
Perform quality control using instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC) to determine the radiochemical purity.[6]
Protocol for In Vitro Serum Stability Assay
This protocol is used to assess the stability of the radiolabeled conjugate in human serum.[7][8]
Methodology:
-
Incubate the radiolabeled antibody-chelator conjugate in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.
-
Analyze the aliquots by a suitable method, such as size-exclusion HPLC or iTLC, to determine the percentage of radioactivity that remains attached to the antibody.[7]
-
For some applications, competition studies with a strong chelator like EDTA can be performed to assess the kinetic inertness of the radiometal complex.[9]
Conclusion
The selection of a bifunctional linker is a critical step in the development of targeted metal ion chelates. While SCN-Bn and maleimide linkers are well-established, this compound presents a promising alternative for creating stable, amine-reactive bifunctional chelators. The resulting secondary amine linkage is expected to offer high in vivo stability. Further experimental studies are warranted to directly compare the performance of chelates functionalized with this pyridine-based linker against current standards, particularly concerning its influence on biodistribution and in vivo clearance profiles. The provided protocols offer a framework for conducting such comparative evaluations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Radiolabeling of a [90Y]Y-Anti-CD66-Antibody for Radioimmunotherapy before Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Stability Analysis - Creative Biolabs [creative-biolabs.com]
- 9. Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-6-(chloromethyl)pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-6-(chloromethyl)pyridine, a compound frequently used in chemical synthesis. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Safety and Handling Profile
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[1][3]
-
Handling: Avoid creating dust. Use appropriate tools to handle the solid material.[2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves professional waste management services to ensure complete and safe degradation of the chemical.
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves) in a dedicated, properly labeled, and sealed waste container.
-
Container Integrity: Ensure the waste container is suitable for chemical waste, is in good condition, and is kept closed when not in use.[3][4]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[4]
2. Professional Disposal:
-
Licensed Disposal Company: The primary and recommended method for disposal is to engage a licensed chemical waste disposal company.[5] These companies have the expertise and facilities to handle hazardous chemical waste in accordance with regulations.
-
Controlled Incineration: The material can be disposed of through controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[5] This process should only be carried out by a licensed facility.
-
Chemical Destruction Plant: Alternatively, the waste can be sent to a licensed chemical destruction plant for appropriate treatment and disposal.[5]
3. Contaminated Packaging Disposal:
-
Rinsing: Containers that held this compound should be triple-rinsed with an appropriate solvent.[5] The rinsate should be collected and disposed of as chemical waste.
-
Recycling or Reconditioning: After thorough cleaning, the containers can be offered for recycling or reconditioning.[5]
-
Puncturing: To prevent reuse, the packaging can be punctured after cleaning.[5]
-
Landfill or Incineration: Punctured and cleaned containers may be disposed of in a sanitary landfill or, if combustible, through controlled incineration.[5]
It is imperative to adhere to all local, state, and federal regulations regarding chemical waste disposal. Never discharge this compound or its containers into sewer systems or the environment.[5]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-6-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-6-(chloromethyl)pyridine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3] |
Signal Word: Warning
Immediate Actions:
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.[4] Ensure adequate ventilation to minimize exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. See Section 2 for detailed specifications.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or fumes.[1][2][3]
-
Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Type | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield and safety glasses are required.[1] Standard eyeglasses are not sufficient. |
| Hand Protection | Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact.[5] Nitrile has poor resistance to halogenated hydrocarbons.[5] Consider double gloving or using gloves with better chemical resistance for prolonged handling. Always inspect gloves before use. |
| Body Protection | A fully buttoned lab coat or a chemical-resistant suit should be worn.[6] |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[6] |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining a safe laboratory environment.
Handling:
-
Work Area Preparation: Ensure the work area within the chemical fume hood is clean and uncluttered.[4]
-
Aliquoting: Use appropriate tools, such as spatulas or powder funnels, to handle the solid.
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][2][3]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
Exposure Response:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, call a physician.[3] |
| Inhalation | Move the person to fresh air.[6][7] If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Ingestion | Rinse mouth with water.[2][3] Do NOT induce vomiting. Call a physician or poison control center immediately.[3] |
Spill Response:
For any spill, evacuate the immediate area and alert others.
| Spill Size | Procedure |
| Minor Spill | If you are trained and it is safe to do so, contain the spill. Wear appropriate PPE. Cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[7] Scoop the material into a suitable, labeled container for hazardous waste disposal.[2][3] Clean the spill area with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.[4] |
| Major Spill | Evacuate the laboratory and secure the area. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
Waste Segregation and Collection:
-
Halogenated Waste: This compound must be disposed of as halogenated organic waste.[4]
-
Separate Containers: Use a designated, clearly labeled, and sealed container for halogenated waste.[4][8] Do not mix with non-halogenated waste.[4]
-
Contaminated Materials: All contaminated materials, including PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.
Disposal Procedure:
-
Glassware Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., acetone) in a chemical fume hood.[4] Collect the rinsate in the halogenated waste container.[4]
-
Waste Pickup: Arrange for hazardous waste disposal through your institution's EHS office.[4]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the necessary workflows for handling and responding to incidents involving this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for responding to a spill.
Caption: Logical steps for responding to an exposure event.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
